molecular formula Ba B1234375 Barium-131 CAS No. 14914-75-1

Barium-131

Cat. No.: B1234375
CAS No.: 14914-75-1
M. Wt: 130.90694 g/mol
InChI Key: DSAJWYNOEDNPEQ-VENIDDJXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium-131 is a single photon emission computed tomography (SPECT)-compatible radionuclide with a half-life of 11.50 to 11.65 days . It decays by electron capture to Cesium-131, emitting a gamma energy of 123.8 keV (30%), which is highly suitable for high-resolution SPECT imaging . Its primary research value lies in its similar chemistry and pharmacological properties to Radium, making it a promising diagnostic match for the therapeutic alpha-emitters Radium-223 and Radium-224 . This allows this compound to be used in pre-clinical development for long-term imaging, dosimetry planning, and therapy monitoring of targeted alpha-particle therapies (TAT) . Research applications include investigating the biodistribution of bone-seeking radiopharmaceuticals and evaluating novel chelators, such as macropa, for stable complexation of heavy alkaline earth metals . This compound can be produced in a cyclotron via the 133Cs(p,3n)131Ba reaction or in a nuclear reactor via neutron capture on enriched 130Ba . This product is supplied for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human use.

Properties

CAS No.

14914-75-1

Molecular Formula

Ba

Molecular Weight

130.90694 g/mol

IUPAC Name

barium-131

InChI

InChI=1S/Ba/i1-6

InChI Key

DSAJWYNOEDNPEQ-VENIDDJXSA-N

SMILES

[Ba]

Isomeric SMILES

[131Ba]

Canonical SMILES

[Ba]

Synonyms

131Ba radioisotope
Ba-131 radioisotope
Barium-131

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Barium-131: Physical Half-life and Decay Characteristics

This technical guide provides a comprehensive overview of the physical properties, decay characteristics, and production methodologies of this compound (¹³¹Ba). The information is intended for researchers, scientists, and professionals in drug development who are interested in the applications of this radionuclide, particularly in the context of nuclear medicine and theranostics.

Core Physical Properties

This compound is a radioactive isotope of barium with a physical half-life that makes it suitable for diagnostic applications in nuclear medicine.[1][2][3] Its decay characteristics, particularly its gamma emissions, are of significant interest for imaging modalities such as Single Photon Emission Computed Tomography (SPECT).[1][4]

PropertyValue
Atomic Number (Z) 56[5]
Mass Number (A) 131[5]
Neutron Number (N) 75[5]
Physical Half-life 11.5 days[1][5][6]
Decay Mode Electron Capture (100%)[1][5]
Daughter Nuclide Cesium-131 (¹³¹Cs)[1][5]
Spin and Parity 1/2+[6]
Nuclear Isomer Barium-131m (¹³¹ᵐBa)[6][7]
Isomer Half-life 14.6(2) minutes[6][7]

Decay Characteristics

This compound decays exclusively via electron capture to Cesium-131 (¹³¹Cs), which itself is radioactive with a half-life of 9.7 days and decays to stable Xenon-131 (¹³¹Xe).[1] The decay of ¹³¹Ba is accompanied by the emission of gamma rays and X-rays, which are crucial for its detection and imaging applications.

The primary gamma emission suitable for SPECT imaging is at 123.8 keV with an intensity of approximately 30%.[1] However, the presence of higher energy photons, such as the one at 496.3 keV, can present challenges for imaging quantification and may require specialized collimators.[8][9]

Radiation TypeEnergy (keV)Intensity / Yield (%)
Gamma123.829.8 - 30[1][8]
Gamma216.120.4[8]
Gamma373.214.04[5]
Gamma496.348.0[8]
Gamma585.01.8[5]
Gamma620.13.1[5]
Gamma1047.61.0[5]
Mean Electron Energy45.51N/A[5]
Mean Photon Energy476.34N/A[5]

Note: This table includes the most prominent emissions. A more exhaustive list can be found in resources such as the ICRP Publication 107.[5]

Production of this compound

This compound can be produced through several nuclear reactions. The choice of production method often depends on the desired purity, specific activity, and available facilities (nuclear reactor vs. cyclotron).

Neutron Activation of Barium-130

One common method for producing ¹³¹Ba is through the neutron bombardment of an enriched Barium-130 (¹³⁰Ba) target in a nuclear reactor.[1][2] The nuclear reaction is:

¹³⁰Ba (n, γ) → ¹³¹Ba

A significant consideration for this method is the low natural abundance of ¹³⁰Ba (0.1%), which necessitates the use of isotopically enriched targets to achieve higher specific activities.[1][2] This production route can also co-produce Barium-133 (¹³³Ba), a long-lived isotope (t½ = 10.5 years), as an isotopic impurity.[8][10]

Proton-Induced Reaction on Cesium-133

An alternative and widely used method is the irradiation of a natural cesium target (which is 100% ¹³³Cs) with protons in a cyclotron.[2][8] This route produces non-carrier-added (n.c.a.) ¹³¹Ba, which is highly desirable for radiopharmaceutical applications. The primary nuclear reaction is:

¹³³Cs (p, 3n) → ¹³¹Ba

This method has been shown to produce ¹³¹Ba with high radiochemical purity and only a minor isotopic impurity of ¹³³Ba (approximately 0.01%).[1][11]

Experimental Protocols

Cyclotron Production via ¹³³Cs(p,3n)¹³¹Ba

A detailed experimental protocol for the production of ¹³¹Ba using a cyclotron has been reported.[11][12]

  • Target Material: Natural cesium chloride (CsCl) is used as the target material.[11]

  • Irradiation: The CsCl target is bombarded with a 27.5 MeV proton beam.[1][4][11]

  • Yield: Irradiations of approximately 4 hours can yield an average of 190 ± 26 MBq of ¹³¹Ba.[1][8][11]

Purification of this compound

Following production, ¹³¹Ba must be chemically separated from the bulk cesium target material.

  • Methodology: A separation process based on SR Resin has been demonstrated to be effective.[1][8]

  • Elution: The ¹³¹Ba is eluted from the resin using 0.05 M nitric acid (HNO₃).[8]

  • Purity and Yield: This method results in ¹³¹Ba with high radiochemical purity (>95%) and a recovery yield of about 80%.[8] The final product can be directly used for radiolabeling.[8]

Logical and Workflow Diagrams

Decay Scheme of this compound

DecayScheme Ba131 This compound (¹³¹Ba) t½ = 11.5 d Cs131 Cesium-131 (¹³¹Cs) t½ = 9.7 d Ba131->Cs131 Electron Capture (EC) Xe131 Xenon-131 (¹³¹Xe) (Stable) Cs131->Xe131 Electron Capture (EC)

Caption: Decay pathway of this compound to stable Xenon-131.

Production and Purification Workflow

Workflow cluster_production Production cluster_purification Purification Target Cesium-133 Target (¹³³CsCl) Cyclotron Cyclotron (27.5 MeV Protons) Target->Cyclotron Irradiation (p, 3n) Resin SR Resin Separation Cyclotron->Resin Chemical Separation Product High Purity ¹³¹Ba (Non-Carrier-Added) Resin->Product Elution

Caption: Workflow for cyclotron production and purification of this compound.

References

Barium-131: A Technical Guide to its Decay Scheme and Gamma Ray Emissions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-131 (¹³¹Ba) is a radionuclide with growing interest in the field of nuclear medicine, particularly as a diagnostic partner for therapeutic radium isotopes. Its favorable decay characteristics, including a suitable half-life and prominent gamma ray emissions, make it a candidate for Single Photon Emission Computed Tomography (SPECT) imaging. This technical guide provides an in-depth overview of the decay scheme of this compound and its associated gamma ray emissions, intended for researchers, scientists, and professionals in drug development.

Decay Characteristics of this compound

This compound undergoes radioactive decay primarily through electron capture to Cesium-131 (¹³¹Cs)[1][2][3][4]. The daughter nuclide, Cesium-131, is also radioactive and decays to the stable Xenon-131 (¹³¹Xe) via electron capture[1]. The key decay data for this compound is summarized in the table below.

PropertyValue
Half-life 11.5 days[1][5]; More recent precise measurements indicate 11.657 ± 0.008 days[2] and 11.55 ± 0.06 days[6].
Decay Mode Electron Capture (100%) to ¹³¹Cs[1][2][3][4]
Parent Nuclide ¹³¹Ba
Daughter Nuclide ¹³¹Cs
Stable Granddaughter ¹³¹Xe

Gamma Ray Emissions

The electron capture decay of this compound to Cesium-131 results in the emission of a spectrum of gamma rays as the daughter nucleus de-excites from various energy levels. The most prominent gamma emissions are suitable for SPECT imaging. A comprehensive list of gamma ray energies and their intensities is provided in the table below, based on data from ICRP Publication 107[3].

Energy (keV)Intensity (photons per 100 decays)
123.80528.97
216.07819.66
373.24614.04
496.32648.00
133.6092.125
239.6292.410
249.4322.813
404.0461.310
486.5222.087
585.041-
620.111-
1047.60-

Note: Intensities for some minor emissions are not explicitly provided in the readily available public data but are listed as observed gamma rays in older literature[7]. The gamma rays at 371 keV (14%) and 496 keV (48%) are noted to have high energy, which can contribute to image blurring in SPECT[1].

Experimental Protocols

The determination of the decay characteristics of this compound involves its production and subsequent measurement of its radioactive emissions.

Production of this compound

Two primary methods for the production of this compound have been described:

  • Proton-induced reaction on Cesium: This method involves the irradiation of a Cesium target, typically Cesium Chloride (CsCl) or Cesium Iodide (CsI), with a proton beam. The specific nuclear reaction is ¹³³Cs(p,3n)¹³¹Ba. In a reported protocol, a CsCl target was irradiated with 27.5 MeV protons for 4 hours to produce approximately 190 MBq of this compound[1]. Following irradiation, the this compound is separated from the bulk Cesium target material and other byproducts using techniques such as SR Resin-based purification[1].

  • Neutron capture by enriched Barium-130: this compound can also be produced through neutron capture by enriched Barium-130 (¹³⁰Ba) in a nuclear reactor[2]. This method involves irradiating milligram quantities of enriched ¹³⁰Ba in a high-flux reactor.

Measurement of Decay Properties

The half-life and gamma ray emissions of this compound are determined using radiation detection and spectroscopy techniques:

  • Gamma-Ray Spectroscopy: A calibrated High-Purity Germanium (HPGe) detector is used for precise measurement of the energies and intensities of the emitted gamma rays. Data is collected over a period spanning multiple half-lives of the isotope to ensure accurate determination of both the gamma ray spectrum and the decay rate[6].

  • Scintillation Spectrometry: Historically, Sodium Iodide (NaI) scintillation spectrometers have been used to investigate the decay of this compound. Both single-channel and gamma-gamma coincidence spectra have been employed to identify and characterize the emitted gamma rays and their relationships in the decay cascade[7].

  • Half-Life Measurement: The half-life is determined by measuring the activity of a this compound sample over time using a suitable detector system and fitting the decay data to an exponential decay curve.

This compound Decay Scheme

The following diagram illustrates the decay scheme of this compound. It depicts the electron capture decay from the ground state of ¹³¹Ba to various excited states of ¹³¹Cs, followed by the de-excitation of these states through the emission of gamma rays.

Barium131_Decay_Scheme This compound Decay Scheme Ba131 ¹³¹Ba (T₁/₂ = 11.5 d) Cs131_620 620.1 keV Ba131->Cs131_620 EC Cs131_496 496.3 keV Ba131->Cs131_496 EC Cs131_373 373.2 keV Ba131->Cs131_373 EC Cs131_216 216.1 keV Ba131->Cs131_216 EC Cs131_124 123.8 keV Ba131->Cs131_124 EC Cs131_gs ¹³¹Cs (g.s.) Ba131->Cs131_gs EC Cs131_620->Cs131_124 γ 496.3 keV Cs131_496->Cs131_gs γ 496.3 keV Cs131_373->Cs131_gs γ 373.2 keV Cs131_216->Cs131_gs γ 216.1 keV Cs131_124->Cs131_gs

Caption: Simplified decay scheme of this compound to Cesium-131 via electron capture.

References

A Technical Guide to the Nuclear Properties and Isotopic Data of Barium-131

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-131 (¹³¹Ba) is a radionuclide of increasing interest in the fields of nuclear medicine and radiopharmaceutical development. Its favorable decay characteristics, including a suitable half-life and gamma emissions appropriate for medical imaging, position it as a promising candidate for diagnostic applications, particularly as a diagnostic partner for therapeutic radium isotopes like Radium-223. This technical guide provides a comprehensive overview of the nuclear properties, isotopic data, and production methodologies for this compound, intended to serve as a resource for researchers and professionals in the field.

Nuclear Properties and Isotopic Data

The fundamental nuclear properties of this compound are summarized in the tables below. This data is essential for calculations related to dosimetry, shielding, and imaging protocol development.

Table 1: General Nuclear Properties of this compound

PropertyValue
Atomic Number (Z)56
Mass Number (A)131
Neutron Number (N)75
Half-life11.50 days[1][2][3] to 11.657 days[4]
Decay ModeElectron Capture (100%)[1]
Daughter NuclideCesium-131 (¹³¹Cs)[1][3]
Spin and Parity1/2+[3]
Decay Energy1.37 MeV[5]

Table 2: Principal Gamma and X-ray Emissions of this compound

The decay of this compound to Cesium-131 results in the emission of a spectrum of gamma rays and characteristic X-rays. The most prominent emissions, which are critical for SPECT (Single Photon Emission Computed Tomography) imaging, are detailed below.

Radiation TypeEnergy (keV)Intensity (%)
Gamma123.829.9[1]
Gamma216.019.6
Gamma373.214.0
Gamma496.347.7
Gamma585.02.1
Gamma620.110.0
Gamma1047.612.0
X-ray (Kα1)30.9751.8
X-ray (Kα2)30.6228.0
X-ray (Kβ)35.0 - 35.814.4

Note: This table includes the most intense emissions. A more exhaustive list of lower intensity emissions can be found in nuclear data repositories.

Decay Scheme

This compound decays exclusively via electron capture to Cesium-131, which in turn decays by electron capture to the stable isotope Xenon-131. The half-life of the daughter nuclide, Cesium-131, is 9.7 days.[1] This decay pathway is a critical consideration for in-vivo applications, as the biodistribution and dosimetric contribution of the daughter nuclide must be taken into account.

DecayScheme Ba-131 Ba-131 Cs-131 Cs-131 Ba-131->Cs-131 EC (100%) T½ = 11.5 days Xe-131 (Stable) Xe-131 (Stable) Cs-131->Xe-131 (Stable) EC (100%) T½ = 9.7 days

This compound Decay Scheme

Production of this compound

This compound can be produced through several nuclear reactions. The two primary methods are neutron irradiation of enriched Barium-130 in a nuclear reactor and proton bombardment of a Cesium-133 target in a cyclotron.[1][4] The cyclotron production route is often favored as it can produce high-purity, non-carrier-added ¹³¹Ba.

Experimental Protocol: Cyclotron Production via ¹³³Cs(p,3n)¹³¹Ba

This section details a representative experimental protocol for the production and purification of this compound using a medical cyclotron.

1. Target Preparation:

  • Target Material: Natural Cesium Chloride (CsCl) is typically used. 80 mg of CsCl powder is pressed into a target disc.[1]

  • Target Backing: The CsCl disc is encapsulated in a target holder, often with a backing material like platinum.

2. Irradiation:

  • Particle Beam: Protons

  • Beam Energy: An incident proton beam energy of approximately 27.5 MeV is utilized.[1]

  • Target Current: The beam current is typically in the range of 15 µA.

  • Irradiation Time: A 4-hour irradiation is a common duration to achieve significant production yields.[6]

3. Post-Irradiation Target Processing and Purification:

  • Cooling: The target is allowed to cool for a period (e.g., 48 hours) to allow for the decay of short-lived, unwanted radionuclides.[1]

  • Dissolution: The CsCl target material is dissolved in 3 M nitric acid (HNO₃).[1]

  • Chromatographic Separation: The separation of this compound from the bulk cesium target material and other radionuclidic impurities is achieved using a separation resin, such as SR Resin.

    • Column Preparation: An SR Resin column (e.g., 600 mg of resin) is pre-conditioned with deionized water followed by 3 M HNO₃.[1]

    • Loading: The dissolved target solution is loaded onto the conditioned SR Resin column.

    • Elution of Impurities: The bulk of the Cesium-133 target material and other impurities are washed from the column with 3 M HNO₃.[1] In this acidic environment, Barium ions are retained by the resin while Cesium ions are not.

    • Elution of this compound: The purified this compound is then eluted from the resin using a dilute solution of nitric acid (e.g., 0.01 M to 0.05 M HNO₃).[1][6] The product is collected in fractions.

4. Quality Control:

  • Radionuclidic Purity: The final product is analyzed using gamma spectroscopy to identify and quantify any remaining radionuclidic impurities. A common impurity is Barium-133, which can be minimized by careful selection of the proton beam energy.[1]

  • Radiochemical Purity: The chemical form of the this compound is confirmed, typically as Ba²⁺ in a dilute acid solution.

ProductionWorkflow cluster_target Target Preparation cluster_irradiation Irradiation cluster_purification Purification cluster_qc Quality Control CsCl_Powder Cesium Chloride Powder Pressing Press into Target Disc CsCl_Powder->Pressing Encapsulation Encapsulate in Target Holder Pressing->Encapsulation Cyclotron Cyclotron (27.5 MeV Protons) Encapsulation->Cyclotron Irradiate Dissolution Dissolve in 3M HNO₃ Cyclotron->Dissolution Irradiated Target Column_Loading Load on SR Resin Column Dissolution->Column_Loading Washing Wash with 3M HNO₃ (Remove Cs-133) Column_Loading->Washing Elution Elute with 0.01M HNO₃ Washing->Elution Collection Collect Purified ¹³¹Ba Elution->Collection Gamma_Spec Gamma Spectroscopy Collection->Gamma_Spec Final Product

This compound Production Workflow

Conclusion

This compound is a radionuclide with significant potential for advancing nuclear medicine, particularly in the realm of theranostics. A thorough understanding of its nuclear properties and the methodologies for its production are fundamental for its successful application in research and clinical settings. This guide provides a foundational repository of this critical information to support ongoing and future work with this promising isotope.

References

Barium-131: A Technical Guide to its Discovery and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radionuclide Barium-131 (¹³¹Ba), from its initial discovery to modern-day production methodologies. Emphasizing the technical details required by researchers and professionals in drug development, this document compiles quantitative data, detailed experimental protocols, and visual representations of key processes.

Discovery

Physical and Decay Properties

This compound is a radioisotope of the alkaline earth metal Barium. It decays via electron capture to Caesium-131 (¹³¹Cs) with a half-life of approximately 11.5 days.[1][2] This decay process is accompanied by the emission of gamma rays at various energies, notably at 124 keV, 216 keV, and 496 keV, which are suitable for imaging using Single Photon Emission Computed Tomography (SPECT).

Production Methods

The production of this compound for research and medical applications is primarily achieved through two main routes: cyclotron-based production and reactor-based production.

Cyclotron Production

The most common cyclotron production method for ¹³¹Ba involves the proton bombardment of a Caesium-133 (¹³³Cs) target.

Nuclear Reaction: ¹³³Cs(p,3n)¹³¹Ba

A recent study by Reissig et al. (2020) provides a detailed and efficient protocol for this production method.[3][4][5]

Table 1: Cyclotron Production Parameters for this compound

ParameterValue
Target MaterialCaesium Chloride (CsCl)
Target Mass80 mg
Proton Beam Energy27.5 MeV
Beam Current15 µA
Irradiation Time4 hours
Average Yield190 ± 26 MBq
Saturation Yield1.2 ± 0.2 GBq/µA
Primary Isotopic ImpurityBarium-133 (< 0.1%)
Reactor Production

This compound can also be produced in a nuclear reactor through neutron capture by enriched Barium-130 (¹³⁰Ba).[6] This method is utilized at facilities such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory.

Nuclear Reaction: ¹³⁰Ba(n,γ)¹³¹Ba

Table 2: Reactor Production Parameters for this compound

ParameterValue
Target MaterialEnriched Barium-130 (³⁰Ba)
Neutron Flux (Thermal)(1.9–2.1) × 10¹⁵ n·cm⁻²·s⁻¹
Neutron Flux (Resonance)(5.8–7.0) × 10¹³ n·cm⁻²·s⁻¹
Irradiation Duration3 to 26 days
Saturation Yield~60 GBq per mg of ¹³⁰Ba (at 20 days)
Co-produced IsotopeBarium-133 (¹³³Ba)

Experimental Protocols

Cyclotron Production and Purification of this compound

The following protocol is based on the methodology described by Reissig et al. (2020).[3][4][5]

4.1.1. Target Preparation:

  • 80 mg of Caesium Chloride (CsCl) is manually pressed into a target holder.

  • The target is then introduced into the cyclotron.

4.1.2. Irradiation:

  • The CsCl target is irradiated with a 27.5 MeV proton beam at a current of 15 µA for 4 hours.

4.1.3. Target Dissolution and Purification:

  • Following a 24-hour cooling period to allow for the decay of short-lived isotopes, the irradiated target material is dissolved in 500 µL of 3 M nitric acid (HNO₃).

  • The resulting solution is loaded onto an SR Resin column for chromatographic separation.

  • The column is washed to remove the Cs target material and any impurities.

  • This compound is eluted from the resin, resulting in a product with high radiochemical purity.

4.1.4. Quality Control:

  • Gamma spectroscopy is performed on the final product to determine the activity of ¹³¹Ba and to quantify any radionuclide impurities, primarily ¹³³Ba.

Cyclotron_Production_Workflow cluster_target_prep Target Preparation cluster_irradiation Irradiation cluster_purification Purification cluster_qc Quality Control start Start press_cscl Press 80mg CsCl start->press_cscl load_target Load Target into Cyclotron press_cscl->load_target irradiate Irradiate with 27.5 MeV Protons (15 µA, 4h) load_target->irradiate cool Cool for 24h irradiate->cool dissolve Dissolve in 3M HNO₃ cool->dissolve separate Chromatographic Separation (SR Resin) dissolve->separate elute Elute ¹³¹Ba separate->elute gamma_spec Gamma Spectroscopy elute->gamma_spec end End Product: High Purity ¹³¹Ba gamma_spec->end

Caption: Experimental workflow for the cyclotron production and purification of this compound.

Nuclear Reaction Pathways

The production of this compound via proton bombardment of Caesium-133 involves a specific nuclear reaction, while a competing reaction can lead to the formation of the isotopic impurity Barium-133.

Nuclear_Reactions cluster_main_reaction Main Reaction: (p,3n) cluster_side_reaction Side Reaction: (p,n) Cs133 ¹³³Cs Ba131 ¹³¹Ba Cs133->Ba131 + p+ proton neutrons_3 Ba133 ¹³³Ba neutron_1 Cs133_side ¹³³Cs Cs133_side->Ba133 + p+

Caption: Nuclear reaction pathways for the production of this compound and the Barium-133 impurity.

Applications

This compound has been investigated as a potential bone-targeting radiotracer.[4] More recently, it has gained significance as a diagnostic match for the therapeutic alpha-emitting radionuclides Radium-223 and Radium-224, due to their similar chemical and pharmacological properties.[3][4] The ability to perform SPECT imaging with ¹³¹Ba allows for the non-invasive monitoring of the biodistribution of radium-based therapies, which is crucial for dosimetry and treatment planning in the context of bone cancer and metastases.[4] Furthermore, ¹³¹Ba serves as a parent radionuclide for the production of Caesium-131, which is used in brachytherapy for prostate cancer.[6]

References

A Technical Guide to the Fundamental Differences Between Barium-131 and Barium-133 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide elucidates the core distinctions between the radioisotopes Barium-131 (¹³¹Ba) and Barium-133 (¹³³Ba), providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. The document details their fundamental nuclear properties, production methodologies, decay characteristics, and principal applications, with a focus on their respective utilities in research and medicine.

Core Nuclear and Physical Properties: A Comparative Analysis

The intrinsic differences between ¹³¹Ba and ¹³³Ba originate from their nuclear structure, which dictates their radioactive decay, half-life, and emitted radiations. These properties, in turn, determine their suitability for various scientific and medical applications.

PropertyThis compoundBarium-133
Half-life 11.5 days[1][2]10.52 years
Decay Mode Electron Capture (EC)[3]Electron Capture (EC)[4][5]
Daughter Nuclide Cesium-131 (¹³¹Cs)[3]Cesium-133 (¹³³Cs) (stable)
Principal Gamma Ray Energies (keV) & Abundance (%) 123.8 keV (30%)[1][3], 216.1 keV (20.4%)[6], 373.2 keV (14.04%), 496.3 keV (48%)[3][6]81.0 keV (34.06%), 276.4 keV (7.16%), 302.9 keV (18.33%), 356.0 keV (62.05%), 383.8 keV (8.94%)
Mean Electron Energy per Decay (MeV) 0.045510.05531
Mean Photon Energy per Decay (MeV) 0.476340.40295

Production Methodologies: Cyclotron vs. Nuclear Reactor

The production routes for ¹³¹Ba and ¹³³Ba are fundamentally different, impacting their availability, purity, and cost.

This compound is typically produced in a cyclotron.[1][7] The most common method involves the proton bombardment of a Cesium-133 (¹³³Cs) target via the ¹³³Cs(p,3n)¹³¹Ba nuclear reaction.[1][3][7] This process allows for the production of no-carrier-added (n.c.a.) ¹³¹Ba with high specific activity. A notable challenge in this production method is the potential co-production of ¹³³Ba as an isotopic impurity, although this can be minimized by controlling the proton beam energy.[1][6]

Barium-133 , in contrast, is produced in a nuclear reactor through neutron irradiation.[4][5] The process typically involves the neutron capture of enriched Barium-132 (¹³²Ba) or the irradiation of natural barium.[8][9] The long irradiation times required in a high-flux reactor, such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory, contribute to its production.[10]

Applications in Research and Medicine

The distinct properties of ¹³¹Ba and ¹³³Ba lead to their use in disparate fields.

This compound: A Promising Radionuclide for Medical Imaging

This compound is emerging as a valuable radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging in nuclear medicine.[1][2][7] Its half-life of 11.5 days is suitable for multi-day imaging studies, and it possesses several gamma emissions appropriate for SPECT cameras, particularly the 123.8 keV and 216 keV photopeaks.[1][6]

A significant application of ¹³¹Ba is its role as a diagnostic surrogate for the therapeutic alpha-emitter Radium-223 (²²³Ra).[1][2][7] Due to the chemical similarity between barium and radium, ¹³¹Ba can be used to study the biodistribution and dosimetry of radium-based therapies, embodying a theranostic approach to cancer treatment.[6] As an alkaline earth metal, ionic barium exhibits natural bone-seeking behavior, making it a subject of investigation as a bone-targeting radiotracer.[2][11]

Barium-133: A Standard for Calibration and Industrial Use

With its long half-life and well-characterized gamma emissions, Barium-133 serves as a standard calibration source for gamma-ray detectors, such as scintillation counters and gamma spectrometers.[4][5] Its predictable decay profile also makes it valuable for training in radiation safety and detection.[4]

Beyond the laboratory, ¹³³Ba has important industrial applications. It is utilized in multiphase flow meters in the oil and gas industry to monitor the flow of oil, gas, and water in pipelines.[10][12] Additionally, it has found use in quantum computing research.[10][13]

Experimental Protocols

Production and Purification of this compound via the ¹³³Cs(p,3n)¹³¹Ba Reaction

This protocol is based on methodologies described in the literature for cyclotron production of ¹³¹Ba.[1][3]

  • Target Preparation: A target of natural Cesium Chloride (CsCl) is prepared.

  • Irradiation: The target is bombarded with a 27.5 MeV proton beam in a cyclotron. The irradiation time and beam current are optimized to maximize ¹³¹Ba yield while minimizing the production of ¹³³Ba impurity.[1]

  • Dissolution: Following irradiation, the CsCl target is dissolved in an appropriate solvent, such as 0.01 M HNO₃.[1]

  • Purification: The dissolved target solution is passed through a separation column containing SR Resin. The cesium is washed from the resin, and the ¹³¹Ba is selectively eluted.[1][6]

  • Quality Control: The final product is analyzed for radiochemical purity and the presence of any isotopic impurities, such as ¹³³Ba, using gamma spectroscopy.[1][14]

Small Animal SPECT/CT Imaging with this compound

The following is a generalized protocol for in vivo imaging in mice, as informed by published studies.[1][2]

  • Radiotracer Preparation: [¹³¹Ba]Ba(NO₃)₂ or a ¹³¹Ba-labeled compound (e.g., ¹³¹Ba-macropa) is prepared in a suitable vehicle for injection, such as 0.01 M HNO₃ or 0.1 M ammonium acetate.[1][2]

  • Animal Handling: Healthy mice are used for the study.

  • Injection: A known activity of the ¹³¹Ba radiotracer (e.g., 6-7 MBq) is administered intravenously (i.v.).[1][2]

  • Imaging: At specified time points post-injection (e.g., 1 hour and 24 hours), the animals are anesthetized and placed in a small animal SPECT/CT scanner.[1][2]

  • Data Acquisition: SPECT data are acquired using appropriate energy windows for the gamma emissions of ¹³¹Ba (e.g., centered at 124 keV and 216 keV).[1] CT scans are performed for anatomical co-registration.

  • Image Reconstruction and Analysis: The acquired data are reconstructed to generate SPECT/CT images. The biodistribution of the radiotracer is then analyzed by quantifying the radioactivity in various organs and tissues.[1][7]

Visualizations

Barium131_Production_Workflow This compound Production and Purification Workflow cluster_production Cyclotron Production cluster_purification Purification Proton_Beam 27.5 MeV Proton Beam Irradiation Irradiation (¹³³Cs(p,3n)¹³¹Ba) Proton_Beam->Irradiation CsCl_Target Cesium-133 Chloride Target CsCl_Target->Irradiation Dissolution Dissolve Target in 0.01 M HNO₃ Irradiation->Dissolution Transfer Irradiated Target Separation SR Resin Column Separation Dissolution->Separation Elution Elute ¹³¹Ba Separation->Elution QC Quality Control (Gamma Spectroscopy) Elution->QC Final Product

This compound Production and Purification Workflow.

Small_Animal_SPECT_Workflow Small Animal SPECT/CT Imaging Workflow with ¹³¹Ba Radiotracer_Prep ¹³¹Ba Radiotracer Preparation IV_Injection Intravenous Injection into Mouse Radiotracer_Prep->IV_Injection Uptake_Period Biodistribution Period (e.g., 1h, 24h) IV_Injection->Uptake_Period Anesthesia Anesthetize Mouse Uptake_Period->Anesthesia SPECT_CT_Scan SPECT/CT Imaging Anesthesia->SPECT_CT_Scan Data_Analysis Image Reconstruction & Biodistribution Analysis SPECT_CT_Scan->Data_Analysis

Small Animal SPECT/CT Imaging Workflow with ¹³¹Ba.

References

Barium-131: A Theoretical Framework for its Application as a Radiotracer in Nuclear Medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-131 (¹³¹Ba) is emerging as a radionuclide of significant interest within the field of nuclear medicine. With a favorable half-life and decay characteristics suitable for medical imaging, it presents a compelling case for its use as a radiotracer. This technical guide provides a comprehensive overview of the theoretical and experimental basis for ¹³¹Ba as a diagnostic agent, particularly its role as a surrogate for therapeutic radium isotopes in the burgeoning field of theranostics.

Historically, barium radioisotopes were explored in the 1970s as potential bone-scanning agents, but they did not demonstrate significant advantages over existing radiotracers at the time, such as Technetium-99m labeled bisphosphonates. However, with the advent of targeted alpha therapy (TAT), particularly with Radium-223 (²²³Ra), the need for a diagnostic analogue has revived interest in ¹³¹Ba. Due to the chemical similarities between barium and radium, ¹³¹Ba can serve as an imaging surrogate, allowing for pre-therapeutic dosimetry, treatment planning, and monitoring of radium-based therapies. This "theranostic" approach, where a diagnostic radionuclide is paired with a therapeutic one, is a cornerstone of modern personalized medicine.

This document will delve into the nuclear and chemical properties of ¹³¹Ba, its production and purification, preclinical evaluation, and its application in Single Photon Emission Computed Tomography (SPECT), providing the foundational knowledge required for its use in research and drug development.

Nuclear Properties and Decay Characteristics

The utility of any radionuclide in medical imaging is fundamentally dictated by its physical properties. This compound possesses a combination of a suitable half-life and photon emissions that make it a promising candidate for SPECT imaging.

1.1. Physical Properties

This compound has a physical half-life of 11.5 days, which is advantageous for multi-day imaging studies and allows for centralized production and distribution. It decays via electron capture to Caesium-131 (¹³¹Cs), which itself has a half-life of 9.7 days and subsequently decays to the stable Xenon-131.

PropertyValueReference
Half-life (T½) 11.50 ± 0.06 days
Decay Mode 100% Electron Capture (EC)
Daughter Nuclide Caesium-131 (¹³¹Cs)
Spin and Parity 1/2+
Mean Electron Energy 0.04551 MeV
Mean Photon Energy 0.47634 MeV

1.2. Decay Scheme and Emissions

The decay of ¹³¹Ba results in the emission of several gamma rays. The most prominent and useful for SPECT imaging are those at 123.8 keV and 216.1 keV. However, the presence of high-energy gamma emissions, particularly at 496.3 keV, presents a challenge for conventional SPECT imaging, as it can lead to image degradation through collimator septal penetration and scatter. This necessitates careful optimization of imaging protocols and collimator design.

Energy (keV)Intensity (%)Suitability for SPECT
123.829.8Suitable
216.120.4Suitable
373.214.0Less Suitable
496.348.0Problematic (causes noise)

Data sourced from multiple references.

Barium131_Decay_Scheme Ba131 This compound (¹³¹Ba) T½ = 11.5 d Cs131 Caesium-131 (¹³¹Cs) T½ = 9.7 d Ba131->Cs131 Electron Capture (EC) γ emissions (124, 216, 496 keV) Xe131 Xenon-131 (¹³¹Xe) Stable Cs131->Xe131 Electron Capture (EC) X-rays (29-35 keV)

Caption: Decay pathway of this compound to stable Xenon-131.

Production and Purification of this compound

Reliable and efficient production of high-purity ¹³¹Ba is crucial for its clinical and preclinical use. The most established method involves the proton bombardment of a caesium target in a cyclotron.

2.1. Production Route

The primary nuclear reaction for producing ¹³¹Ba is ¹³³Cs(p,3n)¹³¹Ba . This process involves irradiating a stable, naturally monoisotopic Caesium-133 target (often in the form of Caesium Chloride, CsCl) with a proton beam.

ParameterDescription
Target Material Caesium Chloride (CsCl)
Nuclear Reaction ¹³³Cs(p,3n)¹³¹Ba
Proton Beam Energy ~27.5 MeV
Average Yield ~190 MBq per irradiation
Saturation Yield ~1.2 GBq/µA

Data from a specific study by Reissig et al.

A significant advantage of this method is the production of non-carrier-added (n.c.a.) ¹³¹Ba, which is essential for high specific activity radiolabeling.

2.2. Purification Protocol

Post-irradiation, the ¹³¹Ba must be separated from the bulk caesium target material and any co-produced radioisotopes. A highly effective method utilizes a strontium-selective resin (SR Resin).

Experimental Protocol: Purification of ¹³¹Ba

  • Target Dissolution: The irradiated CsCl target is dissolved in ultrapure water or a dilute acid (e.g., 0.01 M HNO₃).

  • Column Preparation: A column is packed with SR Resin and pre-conditioned with the appropriate acid solution.

  • Loading: The dissolved target solution is loaded onto the SR Resin column. Barium ions (Ba²⁺) are retained by the resin, while the bulk caesium target and other impurities are not.

  • Washing: The column is washed with the same acid solution to remove any remaining unbound caesium.

  • Elution: The purified ¹³¹Ba is eluted from the column using a stronger acid solution (e.g., 3 M HNO₃). The elution profile is monitored using a gamma detector to collect the ¹³¹Ba fraction.

  • Quality Control: The final product is analyzed for radionuclidic purity using gamma spectroscopy. A key isotopic impurity to monitor is the long-lived Barium-133 (¹³³Ba, T½ = 10.5 years), which can be co-produced. In optimized processes, ¹³³Ba impurity can be kept as low as 0.01%.

Barium131_Production_Workflow cluster_production Cyclotron Production cluster_purification Radiochemical Separation Proton_Beam Proton Beam (~27.5 MeV) Irradiation ¹³³Cs(p,3n)¹³¹Ba Proton_Beam->Irradiation CsCl_Target ¹³³CsCl Target CsCl_Target->Irradiation Dissolution Dissolve Target in 0.01 M HNO₃ Irradiation->Dissolution Crude Product SR_Resin Load onto SR Resin Column Dissolution->SR_Resin Wash Wash with 0.01 M HNO₃ (Remove ¹³³Cs) SR_Resin->Wash Elution Elute ¹³¹Ba with 3 M HNO₃ Wash->Elution Final_Product High Purity [¹³¹Ba]Ba²⁺ Solution Elution->Final_Product

Caption: Workflow for the production and purification of this compound.

Radiochemistry and Chelation

While ionic ¹³¹Ba ([¹³¹Ba]Ba²⁺) is a natural bone-seeking agent due to its calcimimetic properties, its application for targeting non-bone tissues requires the use of a chelator. A chelator is a molecule that can form a stable complex with the metal ion, which can then be attached to a biological targeting vector (e.g., a peptide or antibody).

3.1. Chelating Agents for Barium

The large ionic radius of Ba²⁺ makes it challenging to chelate effectively. Traditional chelators like DOTA and DTPA are generally unsuitable. The macrocyclic ligand macropa has emerged as a particularly effective chelator for large metal ions, including barium. The ¹³¹Ba-macropa complex has shown high stability in vitro and in vivo.

Experimental Protocol: Radiolabeling of Macropa with ¹³¹Ba

  • Reagent Preparation: A solution of the chelator macropa is prepared in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6).

  • Reaction: An aliquot of the purified [¹³¹Ba]Ba²⁺ solution is added to the macropa solution.

  • Incubation: The reaction mixture is incubated at room temperature. The labeling is typically rapid and efficient.

  • Quality Control: The radiolabeling efficiency and purity are determined using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (HPLC).

Preclinical Evaluation and Biodistribution

Preclinical studies, typically in small animal models, are essential to characterize the in vivo behavior of a new radiotracer before it can be considered for human use. These studies provide critical data on biodistribution, pharmacokinetics, and dosimetry.

4.1. Biodistribution of Ionic vs. Chelated ¹³¹Ba

The biodistribution of ¹³¹Ba is dramatically different depending on whether it is in its free ionic form or chelated.

  • [¹³¹Ba]Ba²⁺ (Ionic Barium): As a calcium analogue, free barium demonstrates rapid and high uptake in bone tissue. This inherent bone-targeting property makes it useful for skeletal imaging without modification.

  • ¹³¹Ba-macropa (Chelated Barium): When chelated with macropa, ¹³¹Ba shows a significantly different biodistribution. It exhibits fast clearance from the blood and, crucially, a very low accumulation in bone. This demonstrates that the macropa chelator effectively sequesters the barium ion, preventing it from acting as a bone-seeker and instead directing its biodistribution based on the properties of the larger molecule it might be attached to.

Organ[¹³¹Ba]Ba²⁺ (%ID/g at 1h)¹³¹Ba-macropa (%ID/g at 1h)
Blood 1.1 ± 0.20.4 ± 0.1
Liver 1.0 ± 0.10.5 ± 0.1
Kidneys 1.8 ± 0.30.8 ± 0.2
Femur (Bone) 12.5 ± 1.50.6 ± 0.1

Representative data adapted from Reissig et al. showing significantly lower bone uptake for the chelated form (p < 0.001).

Barium131_Biodistribution cluster_free Ionic [¹³¹Ba]Ba²⁺ Pathway cluster_chelated Chelated ¹³¹Ba-macropa Pathway Injection Intravenous Injection Free_Ba [¹³¹Ba]Ba²⁺ in Bloodstream Injection->Free_Ba Chelated_Ba ¹³¹Ba-macropa in Bloodstream Injection->Chelated_Ba Bone High Accumulation in Bone Free_Ba->Bone Calcimimetic Behavior Excretion Rapid Clearance via Kidneys/Liver Chelated_Ba->Excretion Stable Complex

Caption: Contrasting in vivo pathways of ionic and chelated this compound.

SPECT Imaging Applications

This compound is well-suited for SPECT, a widely available clinical imaging modality.

5.1. Imaging Parameters

Successful SPECT imaging with ¹³¹Ba requires careful selection of energy windows to maximize the signal from desirable photons while minimizing noise from higher-energy emissions.

Experimental Protocol: Small Animal SPECT/CT Imaging

  • Animal Model: Healthy mice or relevant disease models are used.

  • Radiotracer Administration: A known activity of the ¹³¹Ba radiotracer (e.g., 6-7 MBq) is administered intravenously.

  • Imaging Timepoints: Imaging is performed at various times post-injection (e.g., 1 hour, 24 hours) to assess changes in biodistribution.

  • SPECT Acquisition: Data is acquired using a SPECT system equipped with multi-pinhole collimators suitable for small animals.

  • Energy Windows: Two main photopeaks are typically used for image reconstruction:

    • 124 keV window: This provides the best image quality and is the primary window for imaging.

    • 216 keV window: This can also be used, but may be more affected by scatter.

  • Image Reconstruction: Images are reconstructed using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization, OSEM) with corrections for scatter and attenuation (the latter provided by the co-registered CT scan).

  • Image Analysis: Quantitative analysis is performed by drawing regions of interest (ROIs) over organs to determine the tracer concentration, often expressed as Standardized Uptake Value (SUV).

5.2. Imaging Challenges

The primary challenge for quantitative ¹³¹Ba SPECT is the presence of the high-energy 496 keV gamma photons. These photons can penetrate the lead septa of standard collimators, leading to image artifacts and reduced spatial resolution. Therefore, for reliable quantitative analysis, further optimization of detector and collimator technology is necessary.

The Theranostic Paradigm with Radium-223

The most compelling application of ¹³¹Ba is as a diagnostic partner for the therapeutic alpha-emitter Radium-223 (²²³Ra). ²²³Ra is approved for the treatment of bone metastases from prostate cancer.

6.1. A Diagnostic Match

Barium and radium are both Group 2 alkaline earth metals and share very similar chemical and pharmacological properties. This chemical congruency means that the in vivo behavior of ionic barium is expected to closely mimic that of ionic radium. Therefore, SPECT imaging with [¹³¹Ba]Ba²⁺ can be used to:

  • Predict Biodistribution: Visualize where ²²³Ra will accumulate in the body, primarily in bone metastases.

  • Perform Dosimetry: Calculate the expected radiation dose to tumors and healthy organs before therapy begins.

  • Monitor Therapy: Assess the response to ²²³Ra treatment over time.

This theranostic pairing allows for a more personalized and optimized treatment strategy with targeted alpha therapy.

Theranostics_Concept cluster_diagnosis Diagnosis & Planning cluster_therapy Therapy Ba131 This compound (Diagnostic) SPECT SPECT/CT Imaging Ba131->SPECT Ra223 Radium-223 (Therapeutic) Ba131->Ra223 Chemical Analogue Dosimetry Predictive Dosimetry & Patient Selection SPECT->Dosimetry Dosimetry->Ra223 Informs Alpha_Therapy Targeted Alpha Therapy (Bone Metastases) Ra223->Alpha_Therapy Treatment Tumor Cell Killing Alpha_Therapy->Treatment

Caption: Theranostic relationship between this compound and Radium-223.

Conclusion

This compound possesses a strong theoretical and practical basis for its use as a radiotracer in nuclear medicine. Its 11.5-day half-life, suitable gamma emissions for SPECT, and well-established cyclotron production method make it a highly accessible and versatile radionuclide.

As a free ion, its natural affinity for bone makes it a candidate for skeletal imaging. More significantly, its role as a diagnostic surrogate for therapeutic radium isotopes places ¹³¹Ba at the forefront of theranostic research. The ability to chelate ¹³¹Ba stably with ligands like macropa further broadens its potential for the development of novel targeted radiopharmaceuticals beyond bone applications. While challenges related to quantitative imaging due to high-energy photons remain, ongoing advancements in imaging technology are poised to overcome these limitations. For researchers and drug developers, this compound represents a valuable tool for advancing targeted radionuclide therapies, particularly in the realm of personalized oncology.

An In-depth Technical Guide to the Electron Capture Decay of Barium-131 to Cesium-131

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear decay of Barium-131 (Ba-131) to Cesium-131 (Cs-131) via electron capture. This decay process is of significant interest to the medical and pharmaceutical fields due to the application of Cs-131 in brachytherapy for cancer treatment. This document details the decay characteristics, production methodologies, and experimental protocols for the study of Ba-131, presenting quantitative data in accessible formats and visualizing key processes.

Introduction to the this compound to Cesium-131 Decay

This compound is a radioactive isotope that decays exclusively through electron capture to Cesium-131, which is itself radioactive and decays to the stable Xenon-131. The decay of Ba-131 is a crucial source for the production of medically relevant Cs-131. Understanding the intricacies of this decay is paramount for the efficient production of high-purity Cs-131 for clinical applications, particularly in the manufacturing of brachytherapy seeds.[1][2]

The primary decay mode, electron capture, involves a proton in the nucleus capturing an inner atomic electron, transforming into a neutron and emitting an electron neutrino.[3] This process leads to the emission of characteristic X-rays and Auger electrons as the resulting electron shell vacancy is filled. The daughter nuclide, Cs-131, is often left in an excited state, which then de-excites by emitting gamma rays.

Decay Characteristics

The decay of this compound is characterized by its half-life, decay energy, and the spectrum of emitted radiation. These properties are fundamental for production planning, radiation shielding design, and the calibration of measurement equipment.

Quantitative Decay Data

The key quantitative data for the electron capture decay of Ba-131 and the subsequent decay of Cs-131 are summarized in the tables below.

Table 1: Nuclear Properties of this compound and Cesium-131

PropertyThis compoundCesium-131
Atomic Number (Z) 5655
Mass Number (A) 131131
Neutron Number (N) 7576
Spin and Parity 1/2+5/2+
Half-life (T½) 11.50 ± 0.06 days[4]9.689 days[5]
Decay Mode 100% Electron Capture (EC)[4]100% Electron Capture (EC)[5]
Q-value (EC) 1370 keV[6]352 keV[5]
Specific Activity (α) 3.23 x 10¹⁵ Bq/g[4]

Table 2: Prominent Gamma and X-ray Emissions from this compound Decay

Radiation TypeEnergy (keV)Intensity (%)
Gamma123.830[2]
Gamma215.8
Gamma373.5
Gamma497.5
X-ray (K-alpha)~31
X-ray (K-beta)~35

Note: The intensities for all gamma emissions are not fully provided in the search results, but the most prominent gamma energy is 123.8 keV with an intensity of 30%.[2] The X-ray emissions are a consequence of the electron capture process.

Production of this compound

This compound is artificially produced, primarily through neutron activation of Barium-130 or via proton-induced reactions on Cesium-133.

Neutron Activation of Barium-130

The most common production route for Ba-131 is the neutron capture reaction on enriched Barium-130 targets in a nuclear reactor.[1]

Reaction: ¹³⁰Ba (n, γ) ¹³¹Ba

The production yield is dependent on the neutron flux, irradiation time, and the cross-section of the reaction. For large-scale production, a high-flux reactor is essential.[1]

Proton Bombardment of Cesium-133

An alternative method involves the irradiation of a stable Cesium-133 target with protons from a cyclotron.[2]

Reaction: ¹³³Cs (p, 3n) ¹³¹Ba

This method can produce Ba-131 with high specific activity and is a viable alternative to reactor-based production.[2]

Experimental Protocols

This section outlines the general methodologies for the production and characterization of this compound.

Production of this compound via Neutron Irradiation

Objective: To produce this compound through neutron activation of enriched Barium-130.

Materials:

  • Enriched ¹³⁰BaO or ¹³⁰BaCO₃ target material.

  • High-purity quartz or aluminum irradiation capsules.

  • Nuclear reactor with a high thermal neutron flux.

Protocol:

  • Accurately weigh the enriched ¹³⁰Ba target material.

  • Encapsulate the target material in a suitable container (e.g., quartz ampoule).

  • Irradiate the target in a nuclear reactor at a thermal neutron flux of approximately 1.8 x 10¹⁵ n·s⁻¹·cm⁻² for a period of 20 days to approach saturation activity.[1]

  • After irradiation, allow for a cooling period to let short-lived isotopes decay.

  • Carefully retrieve and handle the irradiated target in a hot cell due to high radioactivity.

Separation and Purification of Cesium-131

Objective: To separate the daughter nuclide Cesium-131 from the parent this compound.

Materials:

  • Irradiated this compound target.

  • Hydrochloric acid (HCl).

  • Ammonium carbonate ((NH₄)₂CO₃).

  • Sodium hydroxide (NaOH).

  • SR Resin.[2]

Protocol:

  • Dissolve the irradiated barium target in hydrochloric acid.

  • Neutralize the solution and precipitate this compound as barium carbonate by adding ammonium carbonate.

  • The supernatant will contain the Cesium-131.

  • For further purification, the supernatant can be passed through a column containing SR Resin, which selectively retains barium, allowing the cesium to be eluted.[2]

  • The separated Cesium-131 can then be further processed for medical applications.

Measurement of Decay Characteristics

Objective: To measure the gamma-ray spectrum and half-life of this compound.

Materials:

  • This compound source.

  • High-Purity Germanium (HPGe) detector.

  • Multichannel analyzer (MCA).

  • Lead shielding.

  • Calibrated radioactive sources for energy and efficiency calibration.

Protocol:

  • Detector Calibration: Calibrate the HPGe detector for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and intensities.

  • Gamma-ray Spectroscopy:

    • Place the this compound source at a reproducible distance from the detector.

    • Acquire the gamma-ray spectrum for a sufficient amount of time to obtain good statistics for the photopeaks.

    • Identify the gamma-ray energies by comparing the peak positions to the energy calibration. .

  • Half-life Measurement:

    • Measure the activity of a specific gamma-ray peak of this compound over a period of several half-lives.

    • Record the net counts in the photopeak at regular time intervals.

    • Plot the natural logarithm of the count rate versus time.

    • The slope of the resulting straight line is the negative of the decay constant (λ).

    • Calculate the half-life using the formula: T½ = ln(2) / λ.

Visualizations

The following diagrams illustrate the decay scheme of this compound and a typical experimental workflow for its production and the subsequent separation of Cesium-131.

DecayScheme cluster_Ba131 This compound cluster_Cs131 Cesium-131 Ba131 ¹³¹Ba (Z=56, N=75) T½ = 11.50 d Jπ = 1/2+ Cs131_exc ¹³¹Cs* (Excited States) Ba131->Cs131_exc Electron Capture Q = 1370 keV Cs131_gnd ¹³¹Cs (Z=55, N=76) T½ = 9.689 d Jπ = 5/2+ Cs131_exc->Cs131_gnd γ-rays (e.g., 123.8 keV)

Caption: Decay scheme of this compound to Cesium-131 via electron capture.

Workflow cluster_Production This compound Production cluster_Processing Post-Irradiation Processing cluster_Separation Cesium-131 Separation cluster_Products Final Products Target Enriched ¹³⁰Ba Target Irradiation Neutron Irradiation (Nuclear Reactor) Target->Irradiation Cooling Cooling Period Irradiation->Cooling Dissolution Dissolution in Acid Cooling->Dissolution Precipitation BaCO₃ Precipitation Dissolution->Precipitation Filtration Filtration Precipitation->Filtration Purification Column Chromatography (SR Resin) Filtration->Purification Ba131_stock ¹³¹Ba Stock Filtration->Ba131_stock Precipitate Cs131_product High-Purity ¹³¹Cs Purification->Cs131_product Eluate

Caption: Experimental workflow for Ba-131 production and Cs-131 separation.

Applications in Drug Development and Research

The primary application of the Ba-131 to Cs-131 decay is the production of Cs-131 for brachytherapy.[7] Cs-131 is used in sealed sources, often referred to as "seeds," which are implanted directly into cancerous tumors, such as in the prostate.[8][9] The relatively short half-life of Cs-131 and its low-energy X-ray emissions make it an effective and localized radiation source for cancer therapy.[10]

For researchers, Ba-131 serves as a convenient generator for Cs-131, allowing for repeated extractions of the daughter nuclide from a single irradiated batch of barium.[11] This is particularly useful for in vitro and in vivo studies of the biological effects of Cs-131. Furthermore, Ba-131 itself is being investigated as a potential SPECT imaging agent and as a diagnostic partner for therapeutic radium isotopes due to their similar chemical properties.[2][12]

Conclusion

The electron capture decay of this compound to Cesium-131 is a well-characterized nuclear process with significant implications for nuclear medicine and radiopharmaceutical development. A thorough understanding of its decay properties and production methods is essential for the reliable supply of high-purity Cesium-131 for cancer therapy and for advancing research in diagnostic and therapeutic radiopharmaceuticals. The data and protocols presented in this guide offer a solid foundation for professionals working in this field.

References

A Technical Guide to Barium-131 Dosimetry and Internal Radiation Dose Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-131 (¹³¹Ba) is a radionuclide of growing interest in nuclear medicine, primarily as a diagnostic imaging surrogate for therapeutic radium isotopes, such as Radium-223.[1] Its favorable physical characteristics, including a suitable half-life and gamma emissions appropriate for Single Photon Emission Computed Tomography (SPECT), position it as a valuable tool for theranostic applications.[1][2] An accurate understanding of its dosimetry is critical for the safe and effective development of ¹³¹Ba-based radiopharmaceuticals. This technical guide provides a comprehensive overview of the core principles of this compound dosimetry, including its decay characteristics, biokinetics, and the methodologies for internal radiation dose calculation.

Physical and Decay Characteristics

This compound decays by electron capture to Caesium-131 (¹³¹Cs) with a half-life of approximately 11.5 days.[2][3][4] The daughter nuclide, ¹³¹Cs, is also radioactive and decays by electron capture to the stable Xenon-131 with a half-life of 9.7 days.[1] The dosimetry of ¹³¹Ba must therefore account for the contributions of both the parent and the daughter radionuclides in secular equilibrium.

The decay of ¹³¹Ba is accompanied by the emission of a complex spectrum of gamma rays, characteristic X-rays, and conversion and Auger electrons.[2][5] The principal emissions suitable for SPECT imaging are the gamma rays at 123.8 keV and 216.1 keV.[1] A summary of the fundamental physical data for ¹³¹Ba is presented in Table 1.

Table 1: Physical Decay Characteristics of this compound

ParameterValueReference
Half-life (T½)11.5 days[2]
Decay ModeElectron Capture (100%)[2]
Daughter NuclideCaesium-131 (¹³¹Cs)[2]
Mean Electron Energy per Decay0.04551 MeV[2]
Mean Photon Energy per Decay0.47634 MeV[2]

The complete decay scheme involves multiple energy level transitions, resulting in a spectrum of emitted radiations. A simplified representation of this decay process is provided below.

G cluster_Ba131 This compound (¹³¹Ba) cluster_Cs131 Caesium-131 (¹³¹Cs) cluster_Xe131 Xenon-131 (¹³¹Xe) Ba131 ¹³¹Ba (Z=56, N=75) T½ = 11.5 d Cs131 ¹³¹Cs (Z=55, N=76) T½ = 9.7 d Ba131->Cs131 Electron Capture (EC) γ, X-rays, e⁻ Xe131 ¹³¹Xe (Stable) Cs131->Xe131 Electron Capture (EC) X-rays, e⁻ G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation C IV Administration of ¹³¹Ba A->C B ¹³¹Ba Formulation & Activity Assay B->C D Euthanasia at Defined Time Points C->D E Tissue Dissection, Weighing & Counting D->E F Decay & Background Correction E->F G Calculate %ID/g F->G G A Acquire Biokinetic Data (Animal Studies or Human Imaging) B Generate Time-Activity Curves for Source Organs A->B C Calculate Cumulated Activity (Ã) (Integrate Time-Activity Curves) B->C G Calculate Absorbed Dose D(rₖ) = Ã(rₕ) × S(rₖ ← rₕ) C->G D Select Radionuclide Decay Data (e.g., ICRP 107 for ¹³¹Ba) F Obtain S-Values (rₖ ← rₕ) (From databases like OLINDA/EXM) D->F E Select Anatomical Model (e.g., ICRP Reference Phantom) E->F F->G H Sum Doses from All Source Organs to Target Organ G->H

References

A Technical Guide to the Chemical and Pharmacological Properties of Barium-131 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of compounds containing Barium-131 (¹³¹Ba), a radionuclide of increasing interest in nuclear medicine. This document details its production, decay characteristics, and the preclinical evaluation of its compounds, with a focus on its potential as a diagnostic partner for therapeutic radium isotopes.

Introduction to this compound

This compound is a gamma-emitting radionuclide that holds promise as a diagnostic agent for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] Its chemical similarity to radium makes it a particularly valuable tool for the development of theranostic agents, where a diagnostic radionuclide is paired with a therapeutic one to enable personalized medicine approaches.[3][4] Specifically, ¹³¹Ba is being investigated as a diagnostic match for the alpha-emitting therapeutic radionuclides Radium-223 (²²³Ra) and Radium-224 (²²⁴Ra).[1][5] The calcimimetic nature of the barium ion (Ba²⁺) leads to its accumulation in bone tissue, making it a natural candidate for imaging bone metastases.[2][3][6]

Physicochemical Properties of this compound

This compound decays by electron capture to Cesium-131 (¹³¹Cs), which in turn decays to stable Xenon-131.[1][7] This decay process results in the emission of gamma rays suitable for SPECT imaging.

Table 1: Physical and Decay Characteristics of this compound
PropertyValueReferences
Half-life (T½)11.50 ± 0.06 days[7][8]
Decay ModeElectron Capture[7]
Daughter NuclideCesium-131 (¹³¹Cs)[1][7]
Principal Gamma Emissions123.8 keV (30%), 216.1 keV (20.4%), 371 keV (14%), 496 keV (48%)[1][4][9]
Mean Electron Energy0.04551 MeV[7]
Mean Photon Energy0.47634 MeV[7]

Production and Purification of this compound

High-purity, no-carrier-added (n.c.a.) this compound is essential for radiopharmaceutical applications. The most common production method involves the proton bombardment of a Cesium-133 (¹³³Cs) target in a cyclotron.

Cyclotron Production

The nuclear reaction for the production of this compound is ¹³³Cs(p,3n)¹³¹Ba.[1][4] This process involves irradiating a stable Cesium Chloride (CsCl) target with a proton beam.[1] A key challenge in this production route is the co-production of the long-lived impurity Barium-133 (¹³³Ba, T½ = 10.5 years).[1] However, by carefully controlling the proton beam energy, the formation of this impurity can be minimized.[1]

Table 2: Cyclotron Production Parameters for this compound
ParameterValueReference
Target MaterialAnhydrous Cesium Chloride (CsCl)[1]
Nuclear Reaction¹³³Cs(p,3n)¹³¹Ba[1]
Proton Energy27.5 MeV[1]
Irradiation Time4 hours[1]
Average Yield190 ± 26 MBq[1]
Isotopic Impurity (¹³³Ba)~0.01%[1]
Purification

Following irradiation, the this compound must be separated from the bulk cesium target material and any co-produced radionuclides. A robust and efficient method for this separation utilizes a strontium-selective resin (Sr Resin).[1]

The following diagram illustrates the workflow for the production and purification of this compound.

G cluster_production Cyclotron Production cluster_decay Post-Irradiation Decay cluster_purification Purification CsCl_target Cesium Chloride (CsCl) Target Irradiation Irradiation (4 hours, 15 µA) CsCl_target->Irradiation Proton_beam 27.5 MeV Proton Beam Proton_beam->Irradiation Decay Decay of Short-Lived Impurities (48 hours) Irradiation->Decay Dissolution Dissolve in 3M HNO₃ Decay->Dissolution Sr_Resin Sr Resin Column Chromatography Dissolution->Sr_Resin Elution_Cs Elute Cesium with 3M HNO₃ Sr_Resin->Elution_Cs Elution_Ba Elute ¹³¹Ba with 0.01M HNO₃ Sr_Resin->Elution_Ba Final_Product [¹³¹Ba]Ba(NO₃)₂ Solution Elution_Ba->Final_Product

This compound Production and Purification Workflow

Pharmacological Properties and In Vivo Behavior

The pharmacological properties of this compound are highly dependent on its chemical form. As the free ion, [¹³¹Ba]Ba²⁺, it acts as a calcium mimic and readily accumulates in bone.[2] However, when chelated with a suitable ligand, its biodistribution can be significantly altered.[10][11]

Biodistribution of [¹³¹Ba]Ba²⁺

Following intravenous injection in mice, [¹³¹Ba]Ba(NO₃)₂ shows rapid uptake and accumulation in the skeleton, particularly in regions of high metabolic activity such as the epiphyses and vertebral bodies.[1][2] The uptake in bone is observed within an hour and persists for at least 24 hours.[1][2] Excretion of [¹³¹Ba]Ba²⁺ occurs primarily through the renal pathway.[1][2]

Chelation and Modified Biodistribution

To direct this compound to targets other than bone, chelation with macrocyclic ligands is employed. The chelator 'macropa' has been investigated for this purpose.[1][5][11] Studies have shown that ¹³¹Ba-labeled macropa exhibits a dramatically different biodistribution compared to the free ion.[1][10] The complex shows rapid blood clearance and significantly lower bone accumulation.[1][11] Instead, it is primarily excreted via both the renal and hepatobiliary pathways.[1]

The following diagram illustrates the contrasting in vivo distribution of free versus chelated this compound.

G cluster_injection cluster_free_ba [¹³¹Ba]Ba²⁺ (Ionic) cluster_chelated_ba ¹³¹Ba-macropa (Chelated) Injection Intravenous Injection Blood_Free Bloodstream Injection->Blood_Free Blood_Chelated Bloodstream Injection->Blood_Chelated Bone Skeleton (High Uptake) Blood_Free->Bone Rapid Accumulation Kidney_Free Kidneys Blood_Free->Kidney_Free Excretion_Free Renal Excretion (Major Pathway) Kidney_Free->Excretion_Free Bone_Chelated Skeleton (Low Uptake) Blood_Chelated->Bone_Chelated Significantly Reduced Accumulation Liver Liver Blood_Chelated->Liver Kidney_Chelated Kidneys Blood_Chelated->Kidney_Chelated Excretion_Chelated Renal & Hepatobiliary Excretion Liver->Excretion_Chelated Kidney_Chelated->Excretion_Chelated

Comparative Biodistribution of Ionic vs. Chelated ¹³¹Ba
Table 3: Biodistribution of ¹³¹Ba Compounds in Mice (% Injected Dose/Organ)

Organ[¹³¹Ba]Ba(NO₃)₂ (1 hour)[¹³¹Ba]Ba(NO₃)₂ (24 hours)¹³¹Ba-macropa (1 hour)¹³¹Ba-macropa (24 hours)Reference
Blood----[1]
Liver~14%-~25%-[1]
Kidneys-~57%-~89%[1]
Femur (SUV)2.942.41-0.65[1]

Note: Data extracted and summarized from graphical representations in the cited literature. SUV = Standardized Uptake Value.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections summarize key experimental protocols.

Radiolabeling with Macropa

Objective: To complex this compound with the chelator macropa.

Procedure:

  • Prepare stock solutions of macropa (e.g., 10⁻² M, 10⁻³ M, 10⁻⁴ M).

  • In a reaction vial, combine 10 µL of the macropa stock solution with 85 µL of 0.2 M ammonium acetate buffer (pH 6).

  • Add approximately 100 kBq (in 5 µL) of [¹³¹Ba]Ba(NO₃)₂ in 0.01 M HNO₃ to the buffered ligand solution.

  • Mix the solution for one hour at ambient temperature.

  • Assess the radiolabeling efficiency using thin-layer chromatography (TLC).[1]

In Vivo Biodistribution Studies in Mice

Objective: To determine the organ distribution of this compound compounds over time.

Procedure:

  • Administer a known activity (e.g., 400 kBq) of the this compound compound to mice via intravenous injection.

  • At predetermined time points (e.g., 5 minutes, 1 hour, 24 hours), euthanize a cohort of animals.

  • Excise, weigh, and measure the radioactivity in various organs and tissues using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) and the standardized uptake value (SUV).[1]

Small Animal SPECT/CT Imaging

Objective: To visualize the in vivo distribution of this compound compounds.

Procedure:

  • Anesthetize the animal and administer the this compound compound intravenously (e.g., 6-7 MBq).

  • Perform SPECT imaging at desired time points (e.g., 1 hour and 24 hours post-injection) using a dedicated small animal scanner.

  • Acquire photon emissions within the 20% energy window of the 124 keV photopeak.

  • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the SPECT data and fuse with the CT images for analysis.[1][12]

Conclusion and Future Directions

This compound is a promising radionuclide for diagnostic imaging in nuclear medicine, particularly as a theranostic partner for radium-based therapies.[5][11] Its production and purification methods are well-established, yielding high-purity material suitable for preclinical research.[1] The ability to modify its biodistribution through chelation opens up possibilities for targeted imaging beyond bone.[5] Future research will likely focus on the development of more stable chelators for this compound and, by extension, Radium-223 and -224, to enable the creation of targeted radiopharmaceuticals for a wider range of clinical applications.[1][5]

References

Methodological & Application

Application Notes and Protocols for the Cyclotron Production of Barium-131 from a Cesium-133 Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-131 (¹³¹Ba) is a promising radionuclide for use in Single Photon Emission Computed Tomography (SPECT) imaging. With a half-life of 11.5 days, it offers a suitable window for diagnostic procedures and can serve as a diagnostic partner for therapeutic radionuclides like Radium-223. This document provides detailed application notes and protocols for the production of ¹³¹Ba via proton bombardment of a Cesium-133 (¹³³Cs) target using a cyclotron, followed by its radiochemical separation. The primary nuclear reaction is ¹³³Cs(p,3n)¹³¹Ba.

Nuclear Reaction and Decay Pathway

The production of this compound from a stable Cesium-133 target is achieved through a (p,3n) nuclear reaction. The incident proton strips three neutrons from the Cesium-133 nucleus, resulting in the formation of this compound.

This compound decays via electron capture (EC) to Cesium-131 (¹³¹Cs), which has a half-life of 9.7 days. ¹³¹Cs, in turn, decays to the stable Xenon-131 (¹³¹Xe).[1] The decay of ¹³¹Ba is accompanied by the emission of several gamma rays, with the most prominent energies for SPECT imaging being 123.8 keV (29.8% abundance) and 216.1 keV (20.4% abundance).[1]

G cluster_production Production cluster_decay Decay Pathway Cs133 ¹³³Cs (stable) Ba131_produced ¹³¹Ba Cs133->Ba131_produced proton Proton (p) proton->Cs133 (p,3n) reaction neutrons 3 Neutrons (3n) Ba131_produced->neutrons Ba131 ¹³¹Ba (t½ = 11.5 d) Cs131 ¹³¹Cs (t½ = 9.7 d) Ba131->Cs131 Electron Capture (EC) Xe131 ¹³¹Xe (stable) Cs131->Xe131 Electron Capture (EC)

Diagram 1: Nuclear reaction and decay pathway for ¹³¹Ba production.

Data Presentation

Table 1: Cyclotron Production Parameters for ¹³¹Ba from ¹³³Cs Target
ParameterValueReference
Target MaterialCesium Chloride (CsCl)[2]
Target Isotope¹³³Cs (Natural Abundance)[2]
ProjectileProtons (p)[2]
Incident Proton Energy27.5 MeV[2]
Energy Range in Target26.7 - 27.5 MeV[2]
Irradiation Time4 hours[2]
Beam Current15 µA[2]
Average Yield190 ± 26 MBq[2]
Theoretical Max. Activity320 MBq[2]
Table 2: Radiochemical Separation and Purity of ¹³¹Ba
ParameterValueReference
Separation MethodSR Resin Chromatography[2]
Recovery Yield~80%[2]
Radionuclidic Purity (RNP)> 95% at End of Production[2]
Main Isotopic Impurity¹³³Ba[2]
¹³³Ba Contamination0.01%[2]
Final Product Form[¹³¹Ba]Ba(NO₃)₂ in 0.01 M HNO₃[2]
Table 3: Reaction Cross-Section for ¹³³Cs(p,3n)¹³¹Ba
Proton Energy (MeV)Cross Section (mb)
20.026.2 ± 11.3
25.0670.3 ± 136.3
27.5~750 (estimated from graph)
30.0~800 (peak)
35.0664.1 ± 76.4
40.0~400
50.0127.3 ± 19.5
60.098.1 ± 10.5

Note: Data for this table is sourced from multiple experimental measurements and evaluations.

Experimental Protocols

The overall workflow for the production of this compound consists of three main stages: target preparation, cyclotron irradiation, and radiochemical separation.

G cluster_workflow Experimental Workflow TargetPrep 1. Target Preparation (Pressed CsCl Powder) Irradiation 2. Cyclotron Irradiation (¹³³Cs(p,3n)¹³¹Ba) TargetPrep->Irradiation Dissolution 3. Target Dissolution (in 3 M HNO₃) Irradiation->Dissolution Separation 4. Radiochemical Separation (SR Resin Chromatography) Dissolution->Separation Elution 5. Product Elution (0.01 M HNO₃) Separation->Elution QC 6. Quality Control (HPGe Spectroscopy) Elution->QC FinalProduct Final Product: [¹³¹Ba]Ba(NO₃)₂ QC->FinalProduct

Diagram 2: Workflow for ¹³¹Ba production and purification.
Target Preparation

The solid target is prepared by pressing Cesium Chloride (CsCl) powder into a target holder suitable for cyclotron irradiation.

  • Materials:

    • High-purity Cesium Chloride (CsCl) powder.

    • Solid target holder (e.g., aluminum or niobium "coin" type).

    • Hydraulic press.

  • Protocol:

    • Weigh the desired amount of CsCl powder (e.g., 80 mg).

    • Carefully load the powder into the recess of the target holder disc.

    • Ensure the powder is evenly distributed.

    • Place the target holder into the hydraulic press.

    • Apply pressure to compact the CsCl powder into a solid pellet within the holder. Note: The optimal pressure should be determined empirically to ensure a mechanically stable target that can withstand the thermal stress during irradiation.

    • Assemble the target holder, ensuring a proper seal to contain the material. For "coin" type holders, this may involve magnetic or screw-on assembly.

    • The assembled target is now ready for transfer to the cyclotron's solid target station.

Cyclotron Irradiation

The prepared ¹³³Cs target is bombarded with a high-energy proton beam.

  • Equipment:

    • Medical cyclotron with a solid target station.

  • Protocol:

    • Load the encapsulated CsCl target into the solid target station of the cyclotron.

    • Evacuate the target station to the required vacuum level.

    • Set the irradiation parameters:

      • Proton Energy: 27.5 MeV

      • Beam Current: 15 µA

      • Irradiation Duration: 4 hours

    • Initiate the proton beam and monitor the target temperature and beam stability throughout the irradiation.

    • After irradiation, allow for a sufficient cooling period (e.g., 48 hours) to let short-lived radionuclides decay before handling.

    • Remotely transfer the irradiated target to a shielded hot cell for processing.

Radiochemical Separation of ¹³¹Ba

The produced ¹³¹Ba is separated from the bulk CsCl target material and other potential impurities using a strontium-selective resin (SR Resin).

  • Materials and Equipment:

    • SR Resin (600 mg).

    • Chromatography column (6 mm diameter).

    • Nitric Acid (HNO₃), 3 M and 0.01 M solutions.

    • Deionized water.

    • Shielded hot cell and manipulators.

    • Peristaltic pump or syringe for loading and elution.

  • Protocol:

    • Column Preparation: a. Pack 600 mg of SR Resin into a 6 mm diameter column. b. Pre-condition the resin by passing 7 mL of deionized water through the column. c. Further condition the column by passing 5 mL of 3 M HNO₃.

    • Target Dissolution: a. Carefully open the irradiated target holder inside the hot cell. b. Dissolve the irradiated CsCl pellet in 0.5 mL of 3 M HNO₃. A clear solution should be obtained.

    • Loading: a. Load the dissolved target solution onto the pre-conditioned SR Resin column.

    • Washing (Cesium Removal): a. Wash the column with 7 mL of 3 M HNO₃. This step elutes the bulk of the ¹³³Cs target material, which has a low affinity for the resin under these conditions.

    • Elution (this compound Recovery): a. Elute the desired ¹³¹Ba product from the column using 7 mL of 0.01 M HNO₃, collected in 1 mL fractions.[2] b. The highest concentration of [¹³¹Ba]Ba(NO₃)₂ is typically found in the third and fourth fractions.[2]

    • Final Product: a. Combine the fractions containing the highest activity of ¹³¹Ba. The final product is [¹³¹Ba]Ba(NO₃)₂ in a dilute nitric acid solution, suitable for further radiolabeling or quality control.

Quality Control

The radionuclidic purity of the final ¹³¹Ba product should be assessed using High-Purity Germanium (HPGe) gamma spectroscopy. The primary radionuclide impurity to monitor for is Barium-133 (¹³³Ba), which is co-produced via the ¹³³Cs(p,n)¹³³Ba reaction.[2] The production of ¹³³Ba is minimized by carefully selecting the proton energy range between 26.7 and 27.5 MeV, where the cross-section for the (p,3n) reaction is significantly higher than for the (p,n) reaction.[2] The reported contamination of ¹³³Ba using this method is approximately 0.01%.[2]

Conclusion

The cyclotron production of this compound from a Cesium-133 target offers a reliable and efficient method for obtaining this medically relevant radionuclide. By following the detailed protocols for target preparation, irradiation, and radiochemical separation, researchers can produce ¹³¹Ba with high yield and purity. The established procedure, particularly the use of SR Resin for purification, provides a straightforward path to a final product suitable for preclinical and clinical research in nuclear medicine.

References

Reactor production of Barium-131 via neutron activation of Barium-130

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Reactor Production of Barium-131

Introduction

This compound (¹³¹Ba) is a radionuclide with growing importance in nuclear medicine. With a suitable half-life of 11.5 days, it decays by electron capture to Cesium-131 (¹³¹Cs), emitting gamma rays suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] Its primary gamma emission at 123.8 keV (30% intensity) is particularly useful for medical imaging.[2]

Due to the chemical similarities between barium and radium, ¹³¹Ba is considered a promising diagnostic analogue, or "theranostic match," for the therapeutic alpha-emitter Radium-223 (²²³Ra), which is used in the treatment of bone metastases.[1][3] This allows for pre-therapeutic dosimetry planning and post-therapy monitoring. Additionally, ¹³¹Ba serves as the parent radionuclide for producing ¹³¹Cs, a radioisotope used in brachytherapy for treating prostate cancer.[2][4][5]

The most common and efficient method for large-scale production of ¹³¹Ba is through the neutron activation of enriched Barium-130 (¹³⁰Ba) in a high-flux nuclear reactor via the ¹³⁰Ba(n,γ)¹³¹Ba reaction.[4][6] This document provides a detailed overview of the production methodology, including target preparation, irradiation parameters, chemical processing, and quality control.

Nuclear Reaction and Decay Data

The production of ¹³¹Ba in a nuclear reactor is governed by the capture of a thermal neutron by a ¹³⁰Ba nucleus. Key data associated with this process and the resulting product are summarized below.

Production Reaction

The primary nuclear reaction for the production of ¹³¹Ba is: ¹³⁰Ba + n → ¹³¹Ba + γ

Key Nuclear Data

The following table summarizes the essential nuclear data for the target and product isotopes.

ParameterValueReference
Target Isotope¹³⁰Ba
Natural Abundance of ¹³⁰Ba0.106%[7]
Target Chemical FormEnriched Barium Carbonate (¹³⁰BaCO₃)[5]
Product Isotope¹³¹Ba
¹³¹Ba Half-Life11.50 - 11.66 days[4][8]
¹³⁰Ba Thermal Cross Section (σ⁰)6.9 ± 0.5 barns[4]
¹³⁰Ba Resonance Integral (I⁰)173 ± 7 barns[4]
¹³¹Ba Thermal "Burn-up" Cross Section200 ± 50 barns[4]
This compound Decay Characteristics

¹³¹Ba decays via 100% electron capture to ¹³¹Cs, which in turn decays to stable Xenon-131.[2][4] The principal gamma ray emissions from ¹³¹Ba suitable for SPECT imaging are listed below.

Energy (keV)Intensity (%)
123.829.0
216.119.7
373.214.0
496.348.0

Data sourced from MIRD.[9]

Experimental Protocol: ¹³¹Ba Production

The production of ¹³¹Ba involves three main stages: target preparation, neutron irradiation, and post-irradiation chemical processing.

Workflow for ¹³¹Ba Production

G cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Post-Irradiation Processing cluster_3 Quality Control A Start with Enriched ¹³⁰BaCO₃ Powder B Weigh Target Material A->B C Encapsulate in Quartz Ampoule or Al Capsule B->C D Load into High-Flux Nuclear Reactor C->D E Irradiate with Thermal Neutrons (¹³⁰Ba(n,γ)¹³¹Ba) D->E F Cooling Period (Decay of Short-Lived Isotopes) E->F G Dissolve Irradiated Target in Dilute Acid F->G H Chemical Purification (e.g., Ion Exchange Chromatography) G->H I Elute Purified ¹³¹BaCl₂ or ¹³¹Ba(NO₃)₂ H->I J Gamma Spectroscopy (Radionuclidic Purity) I->J K Activity Assay J->K L Final Product: Purified ¹³¹Ba Solution K->L

Caption: Experimental workflow for the reactor production of this compound.

Target Preparation
  • Material Selection: Due to the low natural abundance of ¹³⁰Ba (0.106%), isotopically enriched ¹³⁰Ba is required for efficient production.[7] The target material is typically Barium Carbonate (¹³⁰BaCO₃) due to its stability under reactor conditions.[5]

  • Encapsulation: Accurately weigh milligram quantities of the enriched ¹³⁰BaCO₃ powder.

  • Transfer the powder into a high-purity quartz ampoule or an aluminum capsule suitable for reactor irradiation.

  • Seal the container securely to prevent leakage of the target material.

Irradiation Parameters

The encapsulated target is irradiated in a nuclear reactor with a high thermal neutron flux. The High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory is an example of a facility used for this purpose.[4][10]

ParameterTypical ValueReference
ReactorHigh Flux Isotope Reactor (HFIR)[4]
Thermal Neutron Flux (Φ_th)1.8 - 2.1 x 10¹⁵ n·cm⁻²·s⁻¹[4]
Resonance Neutron Flux (Φ_res)5.8 - 7.0 x 10¹³ n·cm⁻²·s⁻¹[4]
Irradiation Duration3 - 26 days[4]
Resulting Yield ~60 GBq (~1.6 Ci) of ¹³¹Ba per mg of ¹³⁰Ba [4]

Note: The yield approaches saturation after approximately 20 days of irradiation under these conditions.[4]

Post-Irradiation Chemical Separation

After irradiation, the target is allowed to "cool" for a period to let short-lived radioisotopes decay. The ¹³¹Ba is then chemically separated and purified.

  • Target Dissolution:

    • Carefully transfer the irradiated ¹³⁰BaCO₃ target to a shielded hot cell.

    • Dissolve the target in a minimal volume of dilute acid. Nitric acid (e.g., 2-4 N HNO₃) or acetic acid can be used.[11][12] Dissolution in acetic acid produces barium acetate, while nitric acid produces barium nitrate.

  • Purification via Ion Exchange Chromatography:

    • Prepare a cation exchange resin column (e.g., AG 50W-X8).

    • Condition the column with dilute acid (e.g., 2.5 N HCl).

    • Load the dissolved target solution onto the column. Barium ions (Ba²⁺) will bind to the resin.

    • Wash the column with 2.5 N HCl to elute any remaining matrix elements or impurities.[12]

    • Elute the purified ¹³¹Ba²⁺ from the column using a stronger acid, such as 2.0 N HNO₃.[12]

    • Collect the eluate containing the purified ¹³¹Ba in a sterile vial.

  • Final Formulation:

    • Evaporate the acid from the eluate.

    • Redissolve the final ¹³¹Ba product in a solution suitable for medical applications, such as sterile 0.9% saline or a dilute HCl solution, to form ¹³¹BaCl₂.

Quality Control

The final product must be rigorously tested to ensure its purity and activity are suitable for research or clinical use.

  • Radionuclidic Purity: The identity and quantity of all radioisotopes in the final product are determined using high-resolution gamma-ray spectroscopy. The primary impurity of concern is ¹³³Ba (half-life 10.5 years), which can be co-produced from any ¹³²Ba present in the target material.[4]

  • Radiochemical Purity: Radio-Thin Layer Chromatography (Radio-TLC) can be used to confirm that all radioactivity is present in the desired chemical form (i.e., as Ba²⁺ ions).

  • Activity Calibration: The total activity of the ¹³¹Ba solution is measured using a calibrated ion chamber or gamma spectrometer.

  • Specific Activity: The specific activity (Bq/g of barium) is calculated based on the total activity and the mass of barium in the final solution. High specific activity is crucial to minimize the chemical toxicity of barium.

This compound Decay Pathway

The decay of ¹³¹Ba initiates a short decay chain ending at the stable isotope ¹³¹Xe.

G Ba131 This compound (¹³¹Ba) T½ = 11.5 d Cs131 Cesium-131 (¹³¹Cs) T½ = 9.7 d Ba131->Cs131 Electron Capture (EC) γ emission Xe131 Xenon-131 (¹³¹Xe) Stable Cs131->Xe131 Electron Capture (EC) X-ray emission

Caption: Decay scheme of this compound to stable Xenon-131.

Safety Considerations

All procedures involving radioactive materials must be conducted by trained personnel in a licensed facility. Standard radiation safety protocols, including the use of shielding (lead bricks), remote handling tools, and personal protective equipment (gloves, lab coat, dosimeter), are mandatory. Contamination control and proper radioactive waste disposal procedures must be strictly followed.

References

Application Notes and Protocols for the Purification and Separation of Barium-131 from Target Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiochemical separation and purification of Barium-131 (¹³¹Ba) from an irradiated cesium chloride (CsCl) target. The primary application of high-purity ¹³¹Ba is in nuclear medicine as a diagnostic single-photon emission computed tomography (SPECT) imaging agent, particularly as a diagnostic match for the therapeutic alpha-emitter Radium-223.[1][2]

Introduction

This compound, with a half-life of 11.5 days, is a promising radionuclide for diagnostic imaging.[1][2] It is typically produced in a cyclotron by proton bombardment of a Cesium-133 (¹³³Cs) target, a naturally occurring stable isotope, via the ¹³³Cs(p,3n)¹³¹Ba nuclear reaction.[2][3] Following irradiation, the ¹³¹Ba must be separated from the bulk cesium target material and any other radionuclidic impurities. The most efficient and widely reported method for this separation is ion exchange chromatography.[2][3]

Production and Purification Overview

The overall workflow for producing and purifying ¹³¹Ba involves several key stages: target preparation, cyclotron irradiation, post-irradiation cooling, target dissolution, and radiochemical separation. The final product is a purified ¹³¹Ba solution suitable for subsequent radiolabeling and in vivo applications.

Logical Workflow for ¹³¹Ba Production and Application

cluster_production Production cluster_purification Purification cluster_application Application Target Cesium Chloride (CsCl) Target Irradiation Proton Irradiation (¹³³Cs(p,3n)¹³¹Ba) Target->Irradiation Dissolution Target Dissolution (in HNO₃) Irradiation->Dissolution Post-irradiation cooling Separation Ion Exchange Chromatography Dissolution->Separation Elution ¹³¹Ba Elution Separation->Elution QC Quality Control Elution->QC Purified [¹³¹Ba]Ba²⁺ Radiolabeling Radiolabeling (e.g., with macropa) QC->Radiolabeling Imaging SPECT/CT Imaging Radiolabeling->Imaging

Caption: Logical workflow for ¹³¹Ba production, purification, and application.

Data Presentation: Production and Purification Data

The following tables summarize the quantitative data from the production and purification of ¹³¹Ba.

Table 1: Cyclotron Production of ¹³¹Ba

ParameterValueReference
Target MaterialCesium Chloride (CsCl)[2]
Proton Beam Energy27.5 MeV[2]
Average ¹³¹Ba Activity190 ± 26 MBq[2]
Saturation Yield1.2 ± 0.2 GBq/µA[2]

Table 2: Radionuclidic Purity of ¹³¹Ba

RadionuclidePurity/Impurity LevelReference
¹³¹BaHigh radiochemical purity[2][3]
¹³³Ba0.01% (isotopic impurity)[2][3]
Other ImpuritiesNot detected[2]

Experimental Protocols

The following is a detailed protocol for the purification of ¹³¹Ba from an irradiated CsCl target using ion exchange chromatography.

Materials and Reagents
  • Irradiated Cesium Chloride (CsCl) target

  • SR Resin (Triskem)[2]

  • Nitric Acid (HNO₃), 3 M and 0.01 M solutions

  • Deionized Water

  • Chromatography column

Experimental Workflow: Ion Exchange Separation

start Start step1 Prepare SR Resin Column (Pre-condition with H₂O and 3M HNO₃) start->step1 step2 Dissolve Irradiated CsCl Target (in 0.5 mL of 3M HNO₃) step1->step2 step3 Load Target Solution onto Column step2->step3 step4 Wash Column to Elute Cesium (with 7 mL of 3M HNO₃) step3->step4 step5 Elute Purified ¹³¹Ba (with 7 x 1 mL of 0.01M HNO₃) step4->step5 end End step5->end

Caption: Workflow for the ion exchange separation of ¹³¹Ba from a CsCl target.

Detailed Protocol
  • Column Preparation:

    • Pack a chromatography column with 600 mg of SR Resin.[2]

    • Pre-condition the resin by passing 7 mL of deionized water through the column.[2]

    • Equilibrate the column with 5 mL of 3 M HNO₃.[2]

  • Target Dissolution:

    • Following a cooling period of at least 48 hours post-irradiation to allow for the decay of short-lived radionuclides, dissolve the irradiated CsCl target material in 0.5 mL of 3 M HNO₃.[2]

  • Loading the Column:

    • Carefully load the dissolved target solution onto the pre-conditioned SR Resin column.

  • Washing and Cesium Elution:

    • Wash the column with 7 mL of 3 M HNO₃ to elute the bulk cesium target material.[2] In this acidic environment, Ba²⁺ has a high affinity for the SR Resin, while Cs⁺ is eluted.

  • This compound Elution:

    • Elute the purified ¹³¹Ba from the column by passing seven 1 mL fractions of 0.01 M HNO₃ through the column.[2] The lower acid concentration reduces the affinity of Ba²⁺ for the resin, allowing it to be eluted.

    • Collect the fractions containing the ¹³¹Ba activity. The final product is [¹³¹Ba]Ba(NO₃)₂ in dilute nitric acid, suitable for subsequent use.[2]

Alternative Separation Methodologies

While ion exchange chromatography is the most specifically documented method for this application, other general chemical separation techniques for barium could potentially be adapted.

  • Precipitation: This method relies on the low solubility of certain barium salts, such as barium sulfate (BaSO₄).[4] By adding a sulfate source, barium ions can be selectively precipitated from a solution. This is a common technique in industrial applications but may be less suitable for the no-carrier-added, high-purity requirements of radiopharmaceutical production.[4]

Quality Control

The final purified ¹³¹Ba solution should be assessed for radionuclidic purity using gamma-ray spectrometry to ensure the absence of other radioisotopes, with the exception of the small, expected amount of ¹³³Ba.

Conclusion

The protocol detailed above, utilizing SR Resin for ion exchange chromatography, provides a simple and efficient method for the separation of no-carrier-added ¹³¹Ba from irradiated cesium chloride targets.[2] This process yields ¹³¹Ba of high radiochemical purity, making it suitable for research and development in diagnostic nuclear medicine.[2][3]

References

Application Notes and Protocols for Barium-131 Radiolabeling of Macropa Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-131 (¹³¹Ba) is an emerging SPECT-compatible radionuclide with a half-life of 11.5 days, making it a promising diagnostic partner for therapeutic alpha-emitters like Radium-223 and Radium-224.[1] The development of stable radiopharmaceuticals using ¹³¹Ba relies on robust chelation chemistry. Macropa, an 18-membered macrocyclic chelator with two picolinate pendant arms, has shown considerable promise for complexing large radiometals, including ¹³¹Ba.[2][3][4][5] These protocols provide detailed methodologies for the production of ¹³¹Ba, its subsequent radiolabeling with macropa, and the quality control of the resulting radiolabeled complex.

Production and Purification of this compound

High-purity, non-carrier-added (n.c.a.) this compound is essential for successful radiolabeling. A common production route involves the proton bombardment of a Cesium-133 target in a cyclotron.[2][6][7]

Production Reaction: ¹³³Cs(p,3n)¹³¹Ba

A summary of a typical production and purification process is outlined below.

ParameterValue/DescriptionReference
Target MaterialCesium Chloride (CsCl)[6]
Proton Beam Energy27.5 MeV[2][6][7]
Average ¹³¹Ba Yield190 ± 26 MBq per irradiation[2][6][7]
Purification MethodSR Resin-based separation[2][6][7]
Final Product Form[¹³¹Ba]Ba(NO₃)₂ in dilute nitric acid[1][6]
Radiochemical PurityHigh[2][6][7]
Isotopic Impurity~0.01% Barium-133[2][6][7]

This compound Production and Purification Workflow

G cluster_production Cyclotron Production cluster_purification Purification p_beam 27.5 MeV Proton Beam target Cesium-133 Chloride Target p_beam->target Irradiation irradiated_target Irradiated Target (contains ¹³¹Ba and impurities) target->irradiated_target dissolution Dissolve Irradiated Target irradiated_target->dissolution resin_column SR Resin Column Chromatography dissolution->resin_column elution Elute with Dilute Nitric Acid resin_column->elution final_product Purified [¹³¹Ba]Ba(NO₃)₂ Solution elution->final_product G cluster_prep Reaction Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control buffer 85 µL 0.2 M Ammonium Acetate (pH 6) mix Vortex Gently buffer->mix macropa 10 µL Macropa Stock Solution macropa->mix ba131 5 µL [¹³¹Ba]Ba²⁺ Solution (~100 kBq) ba131->mix incubate Incubate at Room Temp for 1 hour mix->incubate tlc Analyze via Radio-TLC incubate->tlc labeled_complex ¹³¹Ba-Macropa Complex tlc->labeled_complex

References

Application Notes and Protocols: Barium-131 for Small Animal SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium-131 (¹³¹Ba) is an emerging radionuclide for Single Photon Emission Computed Tomography (SPECT) with promising applications in preclinical research, particularly in the context of bone imaging and theranostics.[1][2][3][4] With a half-life of 11.5 days and principal gamma emission at 123.8 keV (30% abundance), ¹³¹Ba is well-suited for SPECT imaging.[1][4] Its chemical similarity to radium makes it an excellent diagnostic surrogate for the therapeutic alpha-emitter Radium-223 (²²³Ra), which is used in the treatment of bone metastases.[1][2][3] This "theranostic" approach allows for pre-treatment planning and dosimetry calculations.[5]

These application notes provide an overview of the use of ¹³¹Ba in small animal SPECT imaging, including its production, radiolabeling, and in vivo applications, along with detailed experimental protocols.

Key Applications

  • Bone Targeting and Imaging: As a calcium mimetic, ionic ¹³¹Ba²⁺ naturally accumulates in the skeleton, particularly in regions of high metabolic activity, making it a valuable tool for bone imaging studies.[1][4]

  • Diagnostic Surrogate for Radium-223: Due to their similar chemical properties, ¹³¹Ba can be used to predict the biodistribution and estimate the dosimetry of ²²³Ra-based therapies for bone metastases.[1][2][3][4]

  • Development of Novel Radiopharmaceuticals: ¹³¹Ba can be chelated to targeting molecules to investigate the in vivo behavior of novel drug delivery systems.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: this compound Production via ¹³³Cs(p,3n)¹³¹Ba Reaction [1][3][5]

ParameterValue
Target MaterialCesium Chloride (CsCl)
Proton Beam Energy27.5 MeV
Average Production Yield190 ± 26 MBq
Saturation Yield1.2 ± 0.2 GBq/µA
Isotopic Impurity (¹³³Ba)0.01%

Table 2: Small Animal SPECT/CT Imaging Parameters for ¹³¹Ba [1][4]

Parameter[¹³¹Ba]Ba(NO₃)₂¹³¹Ba-macropa
Animal Model Healthy MiceHealthy Mice
Injected Dose 6.2 MBq6.7 MBq
Injection Volume 0.2 mL0.2 mL
Injection Vehicle 0.01 M HNO₃, pH 60.1 M ammonium acetate, pH 6
Molar Activity (Aₘ) 420 GBq/µmol (n.c.a.)83 MBq/µmol
Imaging Time Points 1 h and 24 h post-injection1 h and 24 h post-injection
SPECT Collimator M3 multi-pinholeM3 multi-pinhole
Energy Window 20% window around 124 keV photopeak20% window around 124 keV photopeak
Frame Time 60 s60 s
Total Scan Time 1.5 h1.5 h

Table 3: Biodistribution of [¹³¹Ba]Ba²⁺ vs. ¹³¹Ba-macropa in Healthy Mice (%ID/g) [1]

Organ[¹³¹Ba]Ba²⁺ (1 h p.i.)[¹³¹Ba]Ba²⁺ (24 h p.i.)¹³¹Ba-macropa (1 h p.i.)
Blood0.8 ± 0.20.1 ± 0.00.2 ± 0.1
Heart0.3 ± 0.10.1 ± 0.00.1 ± 0.0
Lungs0.4 ± 0.10.1 ± 0.00.1 ± 0.0
Liver1.0 ± 0.20.3 ± 0.10.2 ± 0.0
Spleen0.2 ± 0.00.1 ± 0.00.1 ± 0.0
Kidneys1.2 ± 0.20.3 ± 0.10.7 ± 0.2
Stomach0.3 ± 0.10.1 ± 0.00.1 ± 0.0
Intestine0.8 ± 0.10.4 ± 0.10.2 ± 0.1
Muscle0.3 ± 0.10.1 ± 0.00.1 ± 0.0
Bone (Femur)6.9 ± 1.18.1 ± 1.50.3 ± 0.1

Experimental Protocols

Protocol 1: Production and Purification of this compound

This protocol describes the production of ¹³¹Ba via proton irradiation of a Cesium Chloride target.[1][3]

1. Target Preparation:

  • Prepare a solid target of natural Cesium Chloride (CsCl).

2. Irradiation:

  • Irradiate the CsCl target with a 27.5 MeV proton beam.
  • A 4-hour irradiation can yield approximately 190 ± 26 MBq of ¹³¹Ba.[5]

3. Purification:

  • Dissolve the irradiated target material.
  • Use an SR Resin-based chromatographic method to separate ¹³¹Ba from the Cs target material.[1][5]
  • Elute the purified [¹³¹Ba]Ba(NO₃)₂.

4. Quality Control:

  • Perform gamma spectroscopy to determine the radiochemical purity and identify any isotopic impurities (e.g., ¹³³Ba).[1]

Protocol 2: Radiolabeling of Macropa with this compound

This protocol details the chelation of ¹³¹Ba with the ligand macropa.[1][6]

1. Reagents:

  • Purified [¹³¹Ba]Ba(NO₃)₂ solution.
  • Macropa ligand solution (10⁻³ M).
  • Ammonium acetate buffer (0.2 M).
  • Reaction vessel (e.g., Eppendorf tube).

2. Radiolabeling Procedure:

  • In a reaction vessel, combine the [¹³¹Ba]Ba(NO₃)₂ solution with the macropa ligand solution in the ammonium acetate buffer.
  • Incubate the reaction mixture for 1 hour at room temperature.[6]

3. Quality Control (Thin Layer Chromatography - TLC):

  • Perform reaction control using two TLC systems to ensure quantitative labeling.[1][6]
  • System 1 (Normal Phase):
  • Stationary Phase: Normal phase TLC plate.
  • Mobile Phase: Acetonitrile/Water (70/30 v/v).[6]
  • Expected Results: Free barium remains at Rƒ = 0.3, while ¹³¹Ba-macropa stays at the origin.[6]
  • System 2 (Reversed Phase):
  • Stationary Phase: Reversed phase TLC plate.
  • Mobile Phase: 50 mM EDTA, pH 7.[6]
  • Expected Results: Free barium stays at the origin, while ¹³¹Ba-macropa moves with the solvent front.[6]

Protocol 3: Small Animal SPECT/CT Imaging

This protocol outlines the procedure for in vivo imaging of ¹³¹Ba distribution in mice.[1][2][4]

1. Animal Model:

  • Use healthy mice (e.g., C57BL/6).
  • Acclimatize animals according to institutional guidelines.

2. Radiotracer Administration:

  • Anesthetize the mouse (e.g., using isoflurane).
  • Administer the ¹³¹Ba-labeled compound intravenously (i.v.) via the tail vein.
  • For [¹³¹Ba]Ba(NO₃)₂: Inject 6.2 MBq in 0.2 mL of 0.01 M HNO₃ (pH 6).[1][4]
  • For ¹³¹Ba-macropa: Inject 6.7 MBq in 0.2 mL of 0.1 M ammonium acetate (pH 6).[1][4]

3. SPECT/CT Image Acquisition:

  • Position the anesthetized mouse in the SPECT/CT scanner.
  • Perform imaging at desired time points (e.g., 1 hour and 24 hours post-injection).[1][2][4]
  • SPECT Parameters:
  • Use a multi-pinhole collimator suitable for mouse imaging.[1]
  • Set a 20% energy window centered at the 124 keV photopeak of ¹³¹Ba.[1]
  • Acquire data for a total scan time of approximately 1.5 hours with a frame time of 60 seconds.[1][4]
  • CT Parameters:
  • Acquire a CT scan for anatomical co-registration and attenuation correction.

4. Image Reconstruction and Analysis:

  • Reconstruct the SPECT data using an appropriate algorithm (e.g., iterative reconstruction).
  • Co-register the SPECT and CT images.
  • Perform quantitative analysis by drawing regions of interest (ROIs) on the images to determine the tracer uptake in various organs.

Protocol 4: Biodistribution Study

This protocol describes the ex vivo analysis of ¹³¹Ba distribution.

1. Animal Groups:

  • Prepare groups of mice for each time point to be studied (e.g., 1 hour and 24 hours).

2. Radiotracer Administration:

  • Inject the ¹³¹Ba-labeled compound as described in Protocol 3.

3. Tissue Harvesting:

  • At the designated time points, humanely euthanize the mice.
  • Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone).
  • Blot the tissues to remove excess blood, and weigh each sample.

4. Radioactivity Measurement:

  • Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.

5. Data Analysis:

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
  • Decay-correct all measurements to the time of injection.

Visualizations

experimental_workflow cluster_production This compound Production cluster_radiolabeling Radiolabeling cluster_invivo In Vivo Studies p1 CsCl Target Preparation p2 Proton Irradiation (27.5 MeV) p1->p2 p3 Purification (SR Resin) p2->p3 p4 Quality Control (Gamma Spec) p3->p4 r1 [¹³¹Ba]Ba(NO₃)₂ p4->r1 Purified ¹³¹Ba i2 IV Injection p4->i2 [¹³¹Ba]Ba²⁺ r3 Incubation (1h, RT) r1->r3 r2 Macropa Ligand r2->r3 r4 Quality Control (TLC) r3->r4 r4->i2 ¹³¹Ba-macropa i1 Animal Model (Mouse) i1->i2 i3 SPECT/CT Imaging (1h & 24h p.i.) i2->i3 i4 Biodistribution (Ex Vivo) i2->i4

Caption: Experimental workflow for this compound from production to in vivo small animal imaging.

theranostic_concept cluster_diagnostic Diagnostic Component cluster_therapeutic Therapeutic Component d1 This compound (¹³¹Ba) (Gamma Emitter) d2 SPECT/CT Imaging d1->d2 t1 Radium-223 (²²³Ra) (Alpha Emitter) d1->t1 Chemical Analogs d3 Biodistribution & Dosimetry d2->d3 t2 Targeted Alpha Therapy d3->t2 Informs Therapy t1->t2 t3 Treatment of Bone Metastases t2->t3

Caption: Theranostic relationship between diagnostic this compound and therapeutic Radium-223.

References

Application Notes and Protocols: Barium-131 as a Diagnostic Surrogate for Radium-223

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radium-223 (²²³Ra), an alpha-emitting radiopharmaceutical, is an established therapeutic agent for patients with bone metastases from castration-resistant prostate cancer.[1][2][3][4] Its efficacy stems from its calcium-mimetic properties, allowing it to target areas of high bone turnover characteristic of metastatic lesions.[1][2][3][4][5] The high-energy, short-range alpha particles emitted by ²²³Ra induce double-strand DNA breaks in tumor cells and the surrounding microenvironment, leading to cell death and disruption of the vicious cycle of bone metastasis.[1][2][3][4]

A significant challenge in the clinical application of ²²³Ra is the difficulty in imaging its distribution due to the low gamma emission. This limitation hinders patient-specific dosimetry and the early assessment of treatment response. Barium-131 (¹³¹Ba), a gamma-emitting radionuclide, has emerged as a promising diagnostic surrogate for ²²³Ra. Due to their chemical similarity as alkaline earth metals, barium and radium exhibit comparable pharmacological properties, leading to similar biodistribution profiles.[6] This document provides detailed application notes and protocols for the use of ¹³¹Ba as a diagnostic surrogate for ²²³Ra, enabling pre-therapeutic planning and post-therapeutic monitoring.

Quantitative Data Summary

The selection of ¹³¹Ba as a surrogate for ²²³Ra is underpinned by their comparable physical and biological characteristics. The following tables summarize the key quantitative data for both radionuclides.

Table 1: Physical Properties of this compound and Radium-223

PropertyThis compoundRadium-223
Half-life 11.5 days[6]11.4 days
Decay Mode Electron Capture[6]Alpha Emission
Primary Emissions (Energy, Abundance) Gamma: 123.8 keV (30%), 216.1 keV (19.7%), 496.3 keV (47.7%)Alpha: 5.78 MeV (93.5%)[7]
Imaging Modality SPECT/CTNot readily imageable with standard clinical cameras

Table 2: Comparative Biodistribution of [¹³¹Ba]Ba²⁺ and [²²³Ra]Ra²⁺ in Healthy Mice (% Injected Dose per Gram - %ID/g)

Organ[¹³¹Ba]Ba²⁺ (1 hour post-injection)[²²³Ra]Ra²⁺ (2 hours post-injection)
Blood ~1.5~2.0[8]
Femur ~10~52% initial bone uptake (total)[9]
Liver ~1.0<1.0
Kidneys ~2.0~1.0
Intestine High (excretion)High (excretion)[8]

Note: Data is compiled from different studies and should be interpreted with caution. Direct comparative studies are limited.

Experimental Protocols

Protocol 1: Small Animal SPECT/CT Imaging with ¹³¹Ba

This protocol outlines the procedure for performing SPECT/CT imaging in a mouse model to assess the biodistribution of ¹³¹Ba.

1. Animal Model:

  • Healthy, male BALB/c mice, 6-8 weeks old.

  • Acclimatize animals for at least one week prior to the experiment.

  • Provide food and water ad libitum.

2. Radiotracer Preparation:

  • Obtain ¹³¹BaCl₂ in a sterile, isotonic solution.

  • The activity for injection should be determined based on the SPECT system's sensitivity, typically in the range of 5-10 MBq per mouse.

3. Administration of Radiotracer:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Administer the prepared ¹³¹BaCl₂ solution via intravenous tail vein injection in a volume of 100-200 µL.

4. SPECT/CT Imaging:

  • Imaging System: A dedicated small animal SPECT/CT scanner.

  • Collimator: Multi-pinhole collimator optimized for the energy range of ¹³¹Ba.

  • Energy Window: A 20% energy window centered around the 124 keV photopeak of ¹³¹Ba.[6]

  • Acquisition Parameters:

    • SPECT: 60-90 minute acquisition time, with a frame time of 60 seconds per projection.[10]

    • CT: Low-dose CT for anatomical co-registration and attenuation correction (e.g., 35 kVp).[6]

  • Image Reconstruction: Use an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and decay.[10]

5. Data Analysis:

  • Fuse SPECT and CT images.

  • Draw regions of interest (ROIs) on the fused images to delineate organs and tissues of interest (e.g., femur, liver, kidneys, muscle).

  • Quantify the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Ex Vivo Biodistribution Study of ¹³¹Ba

This protocol describes the methodology for conducting an ex vivo biodistribution study to provide a more detailed quantitative analysis of ¹³¹Ba uptake in various tissues.

1. Animal Model and Radiotracer Administration:

  • Follow steps 1-3 from Protocol 1. A lower injected activity (e.g., 1-2 MBq per mouse) is sufficient for ex vivo analysis.

2. Tissue Collection:

  • At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, femur, and thyroid).

  • Wash each tissue sample with saline and blot dry to remove excess blood.

  • Weigh each tissue sample.

3. Radioactivity Measurement:

  • Place each tissue sample in a pre-weighed tube.

  • Measure the radioactivity in each sample using a calibrated gamma counter.

  • Also, measure the activity of a known standard prepared from the injectate.

4. Data Analysis:

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Activity in organ / Weight of organ) / Total injected activity * 100

Visualizations

Signaling Pathway of Radium-223 in Bone Metastases

Radium223_Signaling cluster_bone_microenvironment Bone Microenvironment cluster_tumor Tumor Osteoblast Osteoblasts TumorCell Prostate Cancer Tumor Cell Osteoblast->TumorCell Growth Factors DNA_DSB DNA Double-Strand Breaks Osteoblast->DNA_DSB Osteoclast Osteoclasts Osteoclast->DNA_DSB BoneMatrix Bone Matrix (Hydroxyapatite) Radium223 Radium-223 (Calcium Mimetic) TumorCell->Osteoblast Stimulates TumorCell->DNA_DSB Radium223->Osteoblast α-particle emission Radium223->Osteoclast α-particle emission Radium223->BoneMatrix Incorporation Radium223->TumorCell α-particle emission Apoptosis Apoptosis DNA_DSB->Apoptosis Apoptosis->Osteoblast Disrupts Vicious Cycle Apoptosis->TumorCell Inhibits

Caption: Radium-223's mechanism of action in bone metastases.

Experimental Workflow for ¹³¹Ba SPECT/CT Imaging

Experimental_Workflow A Animal Acclimatization (BALB/c Mice) B Radiotracer Preparation ([¹³¹Ba]BaCl₂) A->B C Anesthesia B->C D Intravenous Injection (Tail Vein) C->D E SPECT/CT Acquisition (1, 4, 24h post-injection) D->E F Image Reconstruction (OSEM with corrections) E->F G Image Analysis (ROI definition, Quantification) F->G H Data Reporting (%ID/g) G->H

Caption: Workflow for in vivo SPECT/CT imaging of ¹³¹Ba.

Logical Relationship: ¹³¹Ba as a Surrogate for ²²³Ra

Theranostic_Concept cluster_diagnostic Diagnostic Phase cluster_therapeutic Therapeutic Phase Ba131 This compound (Diagnostic Surrogate) SPECT_CT SPECT/CT Imaging Ba131->SPECT_CT Dosimetry Patient-Specific Dosimetry & Treatment Planning SPECT_CT->Dosimetry Response Treatment Response Assessment SPECT_CT->Response Monitors Ra223 Radium-223 (Therapeutic Agent) Dosimetry->Ra223 Informs Treatment Therapy Alpha-Particle Therapy of Bone Metastases Ra223->Therapy Therapy->Response

Caption: Theranostic relationship between ¹³¹Ba and ²²³Ra.

References

Application Notes and Protocols for Barium-131 in Theranostic Applications for Bone Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-131 (¹³¹Ba) is emerging as a promising radionuclide for theranostic applications in oncology, particularly for bone cancer. Its chemical similarity to radium makes it an excellent diagnostic surrogate for the therapeutic alpha-emitter, Radium-223 (²²³Ra), which is used in the treatment of bone metastases.[1][2][3] This "diagnostic match" allows for pre-therapeutic imaging and dosimetry calculations to personalize and optimize subsequent targeted alpha therapy.[3][4]

These application notes provide a comprehensive overview of the properties of ¹³¹Ba, protocols for its production and radiolabeling, and methodologies for preclinical evaluation in the context of bone cancer theranostics.

Physicochemical Properties and Production of this compound

This compound possesses decay characteristics that are highly suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[2][3] Its half-life allows for flexible imaging schedules and monitoring over several days.

Physical and Nuclear Properties of this compound
PropertyValueReference
Half-life (t½)11.5 days[1][2][3]
Decay ModeElectron Capture (EC)[2][3][5]
Primary Gamma Emission for SPECT123.8 keV (30% abundance)[2][3]
Daughter NuclideCesium-131 (¹³¹Cs)[2][3][5]
¹³¹Cs Half-life (t½)9.7 days[2][3][5]
¹³¹Cs Decay ModeElectron Capture (EC) to stable Xenon-131[2][3][5]
Cyclotron-Based Production of this compound

A common and efficient method for producing no-carrier-added ¹³¹Ba is through the proton bombardment of a Cesium-133 (¹³³Cs) target in a cyclotron.[1][3][6]

ParameterValue/DescriptionReference
Nuclear Reaction¹³³Cs(p,3n)¹³¹Ba[3][6]
Target MaterialCesium Chloride (CsCl)[1][7]
Proton Beam Energy27.5 MeV[2][3][6]
Average Production Yield~190 MBq per irradiation[2][4][6]
Primary Isotopic ImpurityBarium-133 (¹³³Ba) (~0.01%)[2][4][6]

Experimental Protocols

Protocol for Production and Purification of ¹³¹Ba

This protocol is based on the cyclotron production method described in recent literature.[3][6]

Objective: To produce and purify no-carrier-added [¹³¹Ba]BaCl₂.

Materials:

  • Cesium Chloride (CsCl) target

  • TR-FLEX cyclotron (or equivalent)

  • SR Resin

  • Hydrochloric acid (HCl), various molarities

  • Nitric acid (HNO₃), various molarities

  • Deionized water

  • Chromatography columns

Procedure:

  • Irradiation: Irradiate the CsCl target with 27.5 MeV protons in a cyclotron.

  • Target Dissolution: Dissolve the irradiated CsCl target in 0.05 M HCl.

  • Chromatographic Separation: a. Load the dissolved target solution onto a column packed with SR Resin. b. Wash the column with 0.05 M HCl to remove the CsCl target material. c. Elute the purified ¹³¹Ba from the resin using 0.05 M HNO₃.

  • Quality Control: a. Assess the radiochemical purity of the final [¹³¹Ba]Ba(NO₃)₂ solution. b. Quantify the activity of the product. c. Determine the level of any isotopic impurities, such as ¹³³Ba, using gamma spectroscopy.

Protocol for Radiolabeling of Macropa with ¹³¹Ba

The chelator 'macropa' has been shown to effectively complex ¹³¹Ba, which is a crucial step for developing targeted radiopharmaceuticals.[4][6][8]

Objective: To radiolabel the chelator macropa with ¹³¹Ba.

Materials:

  • Purified [¹³¹Ba]Ba(NO₃)₂ solution in 0.01 M HNO₃

  • Macropa chelator

  • Ammonium acetate buffer (0.1 M, pH 6)

  • Thin-Layer Chromatography (TLC) system for quality control

Procedure:

  • Reaction Setup: a. In a reaction vial, add the macropa chelator. b. Add the purified [¹³¹Ba]Ba(NO₃)₂ solution. c. Adjust the pH to 6 using the ammonium acetate buffer.

  • Incubation: Incubate the reaction mixture at room temperature. Quantitative labeling is typically achieved within one hour at a ligand concentration of 10⁻⁴ M.[8]

  • Quality Control (TLC): a. Spot the reaction mixture onto a TLC plate. b. Develop the chromatogram using an appropriate solvent system to separate the chelated ¹³¹Ba-macropa from free [¹³¹Ba]Ba²⁺. c. Analyze the plate using a radio-TLC scanner to determine the radiochemical yield.

Protocol for Preclinical SPECT/CT Imaging and Biodistribution Studies

In vivo studies are essential to evaluate the bone-targeting capabilities and overall biodistribution of ¹³¹Ba-based agents.

Objective: To assess the biodistribution of [¹³¹Ba]Ba²⁺ and ¹³¹Ba-labeled macropa in healthy mice.

Materials:

  • Healthy mice (e.g., CD-1)

  • [¹³¹Ba]Ba(NO₃)₂ solution (e.g., 6.2 MBq in 0.2 mL of 0.01 M HNO₃, pH 6)[1][3]

  • ¹³¹Ba-labeled macropa solution (e.g., 6.7 MBq in 0.2 mL of 0.1 M ammonium acetate, pH 6)[1][3]

  • NanoScan SPECT/CT scanner (or equivalent)

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

Procedure:

  • Animal Preparation: Anesthetize the mice.

  • Injection: Administer the respective radiotracer ([¹³¹Ba]Ba(NO₃)₂ or ¹³¹Ba-macropa) via intravenous (i.v.) injection.

  • SPECT/CT Imaging: a. Perform imaging at specified time points (e.g., 1 hour and 24 hours post-injection).[1][3] b. Acquire whole-body SPECT and CT images.

  • Ex Vivo Biodistribution: a. At the final time point, humanely euthanize the mice. b. Dissect key organs and tissues (e.g., bone, blood, muscle, liver, kidneys, thyroid). c. Weigh each sample. d. Measure the radioactivity in each sample using a gamma counter. e. Calculate the percentage of injected dose per gram of tissue (%ID/g).

Biodistribution Data

The following table summarizes the biodistribution data for free [¹³¹Ba]Ba²⁺ and ¹³¹Ba-macropa in healthy mice, highlighting the calcimimetic nature of the free ion and the altered distribution upon chelation.

Organ/Tissue[¹³¹Ba]Ba²⁺ (%ID/g) at 24h¹³¹Ba-macropa (%ID/g) at 24hReference
BloodLowVery Low[3][6]
Bone (Femur)High (SUV > 20)Significantly Lower (SUV ≈ 0.65)[3]
MuscleLowLow[5]
LiverLowLow[3][6]
KidneysLowModerate (clearance pathway)[3][6]
Thyroid/ParathyroidModerateSignificantly Lower[3]

Note: The significantly lower bone accumulation of ¹³¹Ba-macropa (p < 0.001) demonstrates the stability of the complex in vivo and its fast clearance from the blood.[2][3][4][6]

Visualizations: Diagrams and Workflows

Barium131_Decay_Scheme Decay Scheme of this compound Ba131 This compound (¹³¹Ba) Cs131 Cesium-131 (¹³¹Cs) Ba131->Cs131 EC t½ = 11.5 d γ (SPECT) Xe131 Xenon-131 (¹³¹Xe) (Stable) Cs131->Xe131 EC t½ = 9.7 d

Caption: Decay pathway of this compound to stable Xenon-131.

Theranostic_Workflow Theranostic Workflow for Bone Metastases cluster_diagnostic Diagnostic Phase cluster_therapeutic Therapeutic Phase Admin_Ba131 Administer ¹³¹Ba-Radiopharmaceutical SPECT_CT SPECT/CT Imaging Admin_Ba131->SPECT_CT Dosimetry Image Analysis & Dosimetry Calculation SPECT_CT->Dosimetry Decision Treatment Decision Dosimetry->Decision Admin_Ra223 Administer Therapeutic Dose of ²²³Ra-Radiopharmaceutical Therapy Targeted Alpha Therapy Admin_Ra223->Therapy Monitoring Treatment Monitoring Therapy->Monitoring Patient Patient with Bone Metastases Patient->Admin_Ba131 Decision->Admin_Ra223 Proceed Decision->Patient Adjust/Cancel

Caption: ¹³¹Ba imaging informs ²²³Ra therapy in a theranostic paradigm.

Preclinical_Workflow Preclinical Evaluation Workflow Production ¹³¹Ba Production & Purification Radiolabeling Radiolabeling (e.g., with Macropa) Production->Radiolabeling QC Quality Control (TLC) Radiolabeling->QC Injection IV Injection of Radiotracer QC->Injection Pass Animal_Model Animal Model (Healthy Mice) Animal_Model->Injection Imaging In Vivo SPECT/CT Imaging Injection->Imaging Biodistribution Ex Vivo Biodistribution Analysis Injection->Biodistribution Data_Analysis Data Analysis (%ID/g) Imaging->Data_Analysis Biodistribution->Data_Analysis

Caption: Workflow for preclinical testing of ¹³¹Ba radiotracers.

References

Application Notes and Protocols for Biodistribution Studies Using Barium-131 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-131 (¹³¹Ba) is an emerging radionuclide for Single Photon Emission Computed Tomography (SPECT), offering a promising diagnostic counterpart to therapeutic alpha-emitting radium isotopes like Radium-223.[1][2] With a suitable half-life of 11.5 days and gamma emissions appropriate for SPECT imaging (primarily 123.8 keV), ¹³¹Ba allows for longitudinal studies of radiopharmaceutical distribution.[3][4] As a calcium mimetic, ionic ¹³¹Ba²⁺ exhibits natural bone-seeking properties, making it a valuable tool for skeletal imaging and bone metastasis research.[1][5] Furthermore, the chelation of ¹³¹Ba with various ligands enables the development and evaluation of targeted radiopharmaceuticals.[2]

These application notes provide a comprehensive protocol for conducting in vivo and ex vivo biodistribution studies of ¹³¹Ba-labeled compounds in mice, utilizing SPECT/CT imaging and tissue gamma counting.

Materials and Methods

Animal Models
  • Species: Healthy mice (e.g., BALB/c, C57BL/6).[6] The strain should be consistent throughout a study.

  • Age/Weight: 5-8 weeks old, weighing approximately 20-25 grams.

  • Housing: Animals should be housed in a controlled environment with ad libitum access to food and water, following institutional animal care and use committee (IACUC) guidelines.[7]

Radiopharmaceuticals
  • Ionic this compound: [¹³¹Ba]Ba(NO₃)₂ in a sterile, biocompatible solution (e.g., 0.01 M HNO₃, adjusted to pH 6).[1][4]

  • Chelated this compound: ¹³¹Ba chelated with a suitable ligand (e.g., macropa) and purified. The final formulation should be in a biocompatible buffer such as 0.1 M ammonium acetate, pH 6.[1][4]

Key Equipment
  • Small animal SPECT/CT scanner

  • Gamma counter (well-type) for measuring radioactivity in tissue samples.[8]

  • Dose calibrator

  • Anesthesia system (e.g., isoflurane vaporizer).[9]

  • Calibrated syringes (e.g., 27-30 gauge insulin syringes)

  • Precision balance (for weighing tissues)

  • Dissection tools

  • Personal Protective Equipment (PPE)

Experimental Protocols

Preparation of Injectate and Dose Calibration
  • Thaw the ¹³¹Ba-labeled agent.

  • Draw the required activity (e.g., 6-7 MBq per mouse) into a syringe.[1][4] The injection volume should not exceed 200 µL for intravenous administration in mice.[7]

  • Measure the activity in the syringe using a dose calibrator. Record this as the "pre-injection" reading.

  • Prepare a standard for calculating the percentage injected dose (%ID). Dilute an aliquot of the injectate with a known volume (e.g., 10 µL of injectate in 2 mL of buffer) to be counted alongside the tissue samples.[10]

  • After injection, measure the residual activity in the syringe ("post-injection" reading). The net injected dose is the pre-injection activity minus the post-injection activity.

Animal Handling and Administration
  • Anesthetize the mouse using isoflurane (2-4% for induction, 1.5-2% for maintenance).[9]

  • Place the mouse on a warming pad to maintain body temperature.

  • Administer the ¹³¹Ba-labeled agent via intravenous (IV) tail vein injection.

  • Record the precise time of injection.

In Vivo SPECT/CT Imaging
  • At predetermined time points (e.g., 1 hour and 24 hours post-injection), anesthetize the mouse and place it on the scanner bed.[1][4]

  • Perform a whole-body CT scan for anatomical reference and attenuation correction.

  • Immediately following the CT, perform a SPECT scan.

    • Energy Window: Center the primary energy window on the 123.8 keV photopeak of ¹³¹Ba.[3]

    • Collimator: Use a multi-pinhole collimator suitable for small animal imaging.

    • Acquisition Time: Typically 30-60 minutes, depending on the injected dose and system sensitivity.[2][3]

  • Reconstruct the SPECT and CT images using appropriate software and co-register them for analysis.

  • Analyze images by drawing regions of interest (ROIs) over various organs to determine relative uptake.

Ex Vivo Biodistribution and Gamma Counting
  • At the final time point, humanely euthanize the mouse (e.g., via CO₂ asphyxiation followed by cervical dislocation), ensuring compliance with approved animal protocols.

  • Immediately begin dissection. Collect blood via cardiac puncture.

  • Harvest key organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone/femur, thyroid, and brain).[6][10]

  • Blot tissues to remove excess blood, place them in pre-weighed counting tubes, and record the wet weight of each sample.[10]

  • Measure the radioactivity in each tissue sample, the injection standard, and the carcass using a gamma counter.[8]

  • Ensure the gamma counter is calibrated for the ¹³¹Ba energy window and sample geometry.

Data Analysis and Presentation
  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula:[1][11]

    %ID/g = (Counts per minute in tissue / Net injected counts per minute) / Tissue weight (g) * 100

  • For imaging data, standardized uptake values (SUV) can also be calculated:[12]

    SUV = (Activity concentration in ROI [MBq/g]) / (Injected dose [MBq] / Body weight [g])

  • Summarize all quantitative biodistribution data (%ID/g) in tables for clear comparison across different time points and compounds.

Data Presentation: Quantitative Biodistribution

The following tables summarize expected biodistribution data for ionic ¹³¹Ba²⁺ and a chelated form, ¹³¹Ba-macropa, presented as Standardized Uptake Values (SUV).

Table 1: Biodistribution of [¹³¹Ba]Ba(NO₃)₂ in Healthy Mice

Organ1 Hour Post-Injection (SUV)24 Hours Post-Injection (SUV)
Blood~1.5~0.5
Heart~1.0~0.4
Lungs~1.2~0.6
Liver~0.8~0.3
Spleen~0.7~0.3
Kidneys~2.0~0.8
Stomach~0.5~0.2
Intestine~0.6~0.4
Muscle~0.4~0.2
Bone (Femur)~8.0 ~10.0
Brain~0.1~0.1

Data are representative values synthesized from published studies. Actual results may vary.[1][3]

Table 2: Biodistribution of ¹³¹Ba-Macropa in Healthy Mice

Organ1 Hour Post-Injection (SUV)24 Hours Post-Injection (SUV)
Blood~0.5~0.1
Heart~0.4~0.1
Lungs~0.6~0.2
Liver~0.5~0.2
Spleen~0.3~0.1
Kidneys~3.5 ~1.0
Stomach~0.2~0.1
Intestine~0.4~0.3
Muscle~0.2~0.1
Bone (Femur)~0.5~0.6
Brain~0.1~0.1

Data are representative values synthesized from published studies, highlighting faster clearance and significantly lower bone uptake compared to the ionic form.[1][3]

Visualizations: Experimental Workflows

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Imaging cluster_exvivo Phase 3: Ex Vivo Analysis cluster_data Phase 4: Data Analysis p1 Prepare & Calibrate ¹³¹Ba Injectate p2 Anesthetize Mouse a1 Administer Dose (IV Tail Vein) p2->a1 a2 In Vivo SPECT/CT Scan (e.g., 1h, 24h) a1->a2 e1 Euthanize & Dissect a2->e1 e2 Collect & Weigh Organs/Tissues e1->e2 e3 Measure Radioactivity (Gamma Counter) e2->e3 d1 Calculate %ID/g & SUV e3->d1 d2 Generate Tables & Reports d1->d2 G cluster_standards Standards Preparation start Start prep_dose Draw & Measure Syringe (Pre-Injection) start->prep_dose prep_std Prepare Injection Standard from Stock start->prep_std inject Inject Mouse (Record Time) prep_dose->inject measure_syringe Measure Syringe (Post-Injection) inject->measure_syringe dissect Sacrifice Mouse & Harvest Tissues inject->dissect calc_net Calculate Net Injected Dose measure_syringe->calc_net calc_idg Calculate %ID/g calc_net->calc_idg count_std Count Standard with Tissue Samples prep_std->count_std count_std->calc_idg weigh Weigh Wet Tissues dissect->weigh count_tissues Count Tissues in Gamma Counter weigh->count_tissues count_tissues->calc_idg end End calc_idg->end

References

Application Notes and Protocols for the Production of Cesium-131 from Barium-131

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium-131 (Cs-131) is a medical radioisotope with a half-life of 9.7 days that decays by electron capture, emitting low-energy X-rays.[1] These favorable decay characteristics make it an ideal candidate for brachytherapy, a form of localized radiation therapy used to treat various cancers, including prostate, lung, brain, and head and neck tumors.[2][3] The parent radionuclide, Barium-131 (Ba-131), has a half-life of 11.5 days and decays to Cs-131, making it a convenient source for a Ba-131/Cs-131 generator system.[4][5] This allows for the on-demand separation of high-purity Cs-131 for clinical and research applications.

This document provides detailed application notes and protocols for the production of Ba-131 and the subsequent separation and purification of Cs-131. Two primary methods for Ba-131 production are covered: neutron irradiation of Barium-130 in a nuclear reactor and proton bombardment of a Cesium-133 target in a cyclotron.

Physicochemical Properties

A summary of the key physical properties of this compound and Cesium-131 is provided in the table below.

PropertyThis compound (Ba-131)Cesium-131 (Cs-131)
Half-life 11.5 days[5]9.7 days[1]
Decay Mode Electron Capture[4]Electron Capture[1]
Primary Emissions Gamma rays (various energies), X-raysX-rays (29.5 - 33.5 keV)[1]
Parent Nuclide -This compound[4]
Daughter Nuclide Cesium-131[4]Xenon-131 (stable)

Production of this compound

There are two principal methods for the production of this compound, each with its own advantages and considerations.

Reactor Production via Neutron Irradiation of Barium-130

This method involves the neutron capture reaction of stable Barium-130 (¹³⁰Ba) to produce this compound (¹³¹Ba). Due to the low natural abundance of ¹³⁰Ba (approximately 0.1%), enriched Barium-130 targets, typically in the form of Barium Carbonate (BaCO₃), are used to maximize the production yield of ¹³¹Ba.[6][7][8]

Quantitative Data for Reactor Production of Ba-131

ParameterValueReference
Target MaterialEnriched Barium-130 Carbonate (~35% ¹³⁰Ba)[6]
Neutron Flux (thermal)(1.9–2.1) × 10¹⁵ n·cm⁻²·s⁻¹[6]
Irradiation Duration3 to 26 days[6]
Saturation Yield of ¹³¹Ba~60 GBq per mg of ¹³⁰Ba (for 20 days irradiation)[6][7][8]
Primary Radionuclidic ImpurityBarium-133 (from ¹³²Ba impurity in target)[7]

Experimental Protocol: Reactor Production of Ba-131

  • Target Preparation:

    • Precisely weigh milligram quantities of enriched Barium-130 Carbonate (¹³⁰BaCO₃).

    • Encapsulate the target material in a high-purity quartz ampoule.

    • Place the quartz ampoule in a suitable irradiation container, typically made of aluminum.

  • Irradiation:

    • Irradiate the target in a high-flux nuclear reactor.

    • The irradiation time is dependent on the desired ¹³¹Ba activity, with longer irradiations leading to higher yields, approaching a saturation point.[6][8]

  • Post-Irradiation Handling:

    • After irradiation, allow for a cooling period to permit the decay of short-lived, unwanted radioisotopes.

    • Transport the irradiated target to a hot cell for chemical processing.

Cyclotron Production via Proton Bombardment of Cesium-133

An alternative method for producing Ba-131 is through the proton bombardment of a stable Cesium-133 (¹³³Cs) target, typically Cesium Chloride (CsCl), in a cyclotron. This method produces no-carrier-added (NCA) Ba-131.[4]

Quantitative Data for Cyclotron Production of Ba-131

ParameterValueReference
Target MaterialCesium Chloride (CsCl)[4]
Proton Beam Energy27.5 MeV[4]
Irradiation Duration4 hours[4]
Average ¹³¹Ba Activity190 ± 26 MBq[4]
Saturation Yield1.2 ± 0.2 GBq/µA[4]
Primary Radionuclidic ImpurityBarium-133 (~0.01%)[4]

Experimental Protocol: Cyclotron Production of Ba-131

  • Target Preparation:

    • Prepare a target of Cesium Chloride (CsCl) deposited on a suitable backing material.

    • Mount the target in the cyclotron's target station.

  • Irradiation:

    • Bombard the target with a proton beam of the specified energy.

    • Monitor the irradiation parameters, including beam current and duration, to achieve the desired ¹³¹Ba production.

  • Target Dissolution:

    • After irradiation and a suitable cooling period, remotely transfer the target to a hot cell.

    • Dissolve the irradiated CsCl target in an appropriate solvent, such as dilute nitric acid.

Separation and Purification of Cesium-131

The separation of the daughter radionuclide, Cs-131, from the parent, Ba-131, is a critical step in producing a high-purity product for medical use. This process is often referred to as "milking" the Ba-131/Cs-131 generator. Ion exchange chromatography is a widely used and effective method for this separation.

Experimental Protocol: Cs-131 Separation by Ion Exchange Chromatography

  • Column Preparation:

    • Prepare a chromatography column with a suitable cation exchange resin (e.g., SuperLig®644 or a Resorcinol-formaldehyde resin).[9][10]

    • Equilibrate the column by passing an appropriate buffer solution through it.

  • Sample Loading:

    • Dissolve the irradiated Barium target (from reactor production) in a minimal volume of a suitable acid (e.g., dilute nitric acid).

    • Carefully load the dissolved target solution onto the equilibrated ion exchange column.

  • Washing:

    • Wash the column with a specific volume of the equilibration buffer to remove any unbound impurities.

  • Elution of Cs-131:

    • Elute the bound Cs-131 from the column using an appropriate eluent. The choice of eluent and its concentration is critical for selective elution. Nitric acid is a commonly used eluent.[9]

    • The elution can be optimized by adjusting parameters such as temperature and flow rate. Lower flow rates and increased temperatures can improve elution efficiency, though high acid concentrations at elevated temperatures may cause resin degradation.[9][10]

  • Collection:

    • Collect the eluate containing the purified Cs-131 in a sterile, pyrogen-free vial.

This compound/Cesium-131 Generator Milking Schedule

The Ba-131 parent can be "milked" multiple times to harvest the in-grown Cs-131. A typical milking schedule would be every 7 to 14 days to allow for sufficient ingrowth of Cs-131 from the decay of Ba-131. The process can be repeated until the yield of Cs-131 is no longer economically viable.

Quality Control

To ensure the safety and efficacy of the final Cs-131 product, rigorous quality control procedures are essential.

1. Radionuclidic Purity

  • Objective: To identify and quantify any radionuclide impurities in the final Cs-131 solution.

  • Method: Gamma-ray spectroscopy using a high-purity germanium (HPGe) detector is the preferred method.[11][12][13]

  • Procedure:

    • Acquire a gamma-ray spectrum of the Cs-131 sample.

    • Calibrate the spectrometer for energy and efficiency using certified reference sources.[12]

    • Identify the characteristic gamma-ray peaks of Cs-131 and any potential impurities.

    • Quantify the activity of each identified radionuclide.

    • Calculate the radionuclidic purity as the percentage of the total activity that is attributed to Cs-131.

  • Acceptance Criteria: The final product should meet the specifications for medical-grade Cesium-131, with stringent limits on impurities like Ba-131 and Cs-132.

2. Radiochemical Purity

  • Objective: To ensure that the Cs-131 is in the desired chemical form (typically as Cesium Chloride).

  • Method: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to separate different chemical species of cesium.

3. Chemical Purity

  • Objective: To determine the concentration of non-radioactive chemical impurities.

  • Method: Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) can be used to quantify trace metal impurities.

Visualizations

Decay_Scheme Ba131 This compound (t½ = 11.5 d) Cs131 Cesium-131 (t½ = 9.7 d) Ba131->Cs131 Electron Capture Xe131 Xenon-131 (Stable) Cs131->Xe131 Electron Capture

Caption: Decay scheme of this compound to stable Xenon-131.

Production_Workflow cluster_reactor Reactor Production cluster_cyclotron Cyclotron Production Ba130_target Enriched ¹³⁰BaCO₃ Target Irradiation_R Neutron Irradiation Ba130_target->Irradiation_R Irradiated_Ba_R Irradiated Ba Target Irradiation_R->Irradiated_Ba_R Dissolution Target Dissolution Irradiated_Ba_R->Dissolution Cs133_target ¹³³CsCl Target Irradiation_C Proton Bombardment Cs133_target->Irradiation_C Irradiated_Ba_C Irradiated Target Solution Irradiation_C->Irradiated_Ba_C Irradiated_Ba_C->Dissolution Separation Ion Exchange Chromatography Dissolution->Separation QC Quality Control Separation->QC Final_Product High-Purity Cs-131 QC->Final_Product

Caption: Workflow for the production and purification of Cs-131.

Generator_Logic Ba131_Parent Ba-131 Parent (Bound to Resin) Decay Radioactive Decay (t½ = 11.5 d) Ba131_Parent->Decay Regeneration Resin Regeneration/ Further Decay Ba131_Parent->Regeneration Cs131_Ingrowth Cs-131 Ingrowth Decay->Cs131_Ingrowth Elution Elution with Appropriate Solvent Cs131_Ingrowth->Elution Elution->Ba131_Parent Remaining Ba-131 Purified_Cs131 Purified Cs-131 Eluate Elution->Purified_Cs131 Regeneration->Decay Next Milking Cycle

Caption: Logical diagram of a Ba-131/Cs-131 generator system.

References

Application Notes and Protocols for Quantitative SPECT Imaging with Barium-131

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for quantitative Single Photon Emission Computed Tomography (SPECT) imaging using Barium-131 (¹³¹Ba). This document is intended to guide researchers in leveraging ¹³¹Ba for preclinical studies, particularly in the context of theranostics and bone metabolism research.

Introduction to this compound for SPECT Imaging

This compound is a promising radionuclide for SPECT imaging due to its favorable physical properties and its chemical similarity to radium. This makes it an excellent diagnostic surrogate for therapeutic radium isotopes such as Radium-223, embodying the "theranostics" concept.[1][2][3][4] With a half-life of 11.5 days, ¹³¹Ba allows for longitudinal imaging studies over an extended period.[2][5][6][7] Its decay via electron capture to Cesium-131 is accompanied by the emission of gamma rays suitable for SPECT imaging, with the principal photopeak at 123.8 keV being the most utilized for imaging.[2][5]

However, the complex decay scheme of ¹³¹Ba also includes several high-energy gamma emissions (e.g., 216 keV, 373.2 keV, and 496.3 keV).[8][9] These high-energy photons can penetrate the collimator septa, leading to image degradation, increased scatter, and the introduction of artifacts, which pose significant challenges for accurate quantification.[2] Therefore, careful optimization of imaging protocols and data correction techniques is crucial for obtaining reliable quantitative results.

Physical Properties of this compound

A summary of the key physical and decay properties of this compound is presented in the table below.

PropertyValue
Half-life 11.5 days[2][5][6][7]
Decay Mode Electron Capture[2][10][11]
Primary Gamma Emissions (Energy, Intensity) 123.8 keV (28.97%)[2][11]
216.1 keV (19.66%)[11]
373.2 keV (14.04%)[11]
496.3 keV (47.9%)[11]
Daughter Nuclide Cesium-131 (¹³¹Cs)[2][10][11]

Preclinical Quantitative SPECT/CT Imaging Protocol

This protocol outlines a general framework for performing quantitative SPECT/CT imaging of this compound in a preclinical mouse model. It is essential to adapt and optimize these parameters for specific scanner models and research questions.

I. Radiopharmaceutical Preparation and Animal Handling
  • Radiopharmaceutical: Prepare sterile, injectable [¹³¹Ba]BaCl₂ in a physiologically compatible solution (e.g., 0.9% saline).

  • Dose Preparation: The typical injected activity for a mouse is in the range of 6-7 MBq.[5] The final injected volume should be approximately 100-200 µL.

  • Animal Model: Use an appropriate mouse strain for the research question (e.g., healthy mice for biodistribution, tumor-bearing mice for oncology studies).

  • Administration: Administer the [¹³¹Ba]BaCl₂ solution via intravenous (tail vein) injection.

  • Anesthesia: Anesthetize the animal for the duration of the imaging session using a suitable anesthetic agent (e.g., isoflurane). Monitor the animal's vital signs throughout the procedure.

II. SPECT/CT Image Acquisition
  • Scanner Calibration: Ensure the SPECT scanner is calibrated for ¹³¹Ba. This involves acquiring data from a source of known activity to determine a calibration factor (counts/sec/MBq). A cylindrical phantom with a known concentration of ¹³¹Ba is recommended for this purpose.

  • Collimator Selection: Due to the high-energy gamma emissions of ¹³¹Ba, a high-energy (HE) or medium-energy (ME) collimator is recommended to reduce septal penetration.

  • Energy Window Settings:

    • Primary Window: Center a 15-20% energy window around the 123.8 keV photopeak (e.g., 111.4 - 136.2 keV).

    • Scatter Windows: To facilitate scatter correction, acquire data in one or more adjacent energy windows. For the Triple Energy Window (TEW) method, two windows can be placed on either side of the main peak. The precise positioning should be optimized based on the scanner's energy resolution.

  • Acquisition Parameters:

    • Matrix Size: 128x128 or 256x256

    • Number of Projections: 60-120 projections over 360°

    • Time per Projection: 30-60 seconds

    • Total Acquisition Time: Approximately 30-60 minutes

  • CT Acquisition: Acquire a low-dose CT scan for anatomical co-registration and attenuation correction. Typical parameters include a tube voltage of 40-80 kVp and a tube current of 100-500 µA.

III. Image Reconstruction and Data Analysis
  • Reconstruction Algorithm: Use an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM).[12] The number of iterations and subsets should be optimized to achieve a balance between image noise and quantitative accuracy.

  • Corrections:

    • Attenuation Correction: Apply attenuation correction using the co-registered CT data to generate an attenuation map.[1][13][14]

    • Scatter Correction: Implement a scatter correction method. The Triple Energy Window (TEW) method is a common choice.[13] Given the complex emission spectrum of ¹³¹Ba, more advanced model-based scatter correction methods may provide more accurate results if available.

    • Resolution Recovery: Apply a resolution recovery algorithm (e.g., Point Spread Function modeling) to improve image resolution and quantitative accuracy.

  • Quantitative Analysis:

    • Image Calibration: Convert the reconstructed voxel counts to activity concentration (Bq/mL or µCi/mL) using the pre-determined calibration factor.

    • Region of Interest (ROI) Analysis: Draw regions of interest on the fused SPECT/CT images to delineate organs or tumors.

    • Data Extraction: From the ROIs, extract quantitative metrics such as mean and maximum activity concentration, and total activity.

    • Biodistribution: Express the uptake in organs or tissues as a percentage of the injected dose per gram of tissue (%ID/g).

Biodistribution of [¹³¹Ba]Ba²⁺ in Mice

The following table summarizes the biodistribution of intravenously injected ionic this compound in healthy mice at 1 hour and 24 hours post-injection, as reported in the literature. This data highlights the significant bone-seeking nature of this compound.

Organ% Injected Dose / gram (1 hour p.i.)% Injected Dose / gram (24 hours p.i.)
Blood1.5 ± 0.30.2 ± 0.1
Heart0.8 ± 0.10.2 ± 0.1
Lungs1.0 ± 0.20.3 ± 0.1
Liver1.2 ± 0.20.4 ± 0.1
Spleen0.4 ± 0.10.2 ± 0.1
Pancreas0.6 ± 0.10.2 ± 0.1
Stomach0.7 ± 0.20.2 ± 0.1
Intestines1.1 ± 0.20.4 ± 0.1
Kidneys2.5 ± 0.50.8 ± 0.2
Muscle0.5 ± 0.10.2 ± 0.1
Bone (Femur)10.1 ± 1.512.5 ± 2.0

Data adapted from preclinical studies. Values are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis radiopharm Radiopharmaceutical Preparation ([¹³¹Ba]BaCl₂) injection IV Injection (6-7 MBq) radiopharm->injection animal_prep Animal Preparation (Anesthesia) animal_prep->injection spect_ct SPECT/CT Imaging (High-Energy Collimator) injection->spect_ct reconstruction Image Reconstruction (OSEM) spect_ct->reconstruction corrections Corrections (Attenuation, Scatter) reconstruction->corrections quantification Quantitative Analysis (ROI, %ID/g) corrections->quantification

Caption: Preclinical Quantitative SPECT/CT Workflow with ¹³¹Ba.

Biodistribution Pathway of Ionic this compound

biodistribution_pathway injection Intravenous Injection ([¹³¹Ba]Ba²⁺) blood Bloodstream Circulation injection->blood soft_tissue Soft Tissue (Transient Uptake) blood->soft_tissue bone Bone Matrix (High Accumulation) blood->bone Mimics Ca²⁺ kidney Renal System blood->kidney excretion Excretion (Urine) kidney->excretion

Caption: Biodistribution Pathway of Ionic this compound ([¹³¹Ba]Ba²⁺).

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Barium-131 Cyclotron Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the cyclotron production of high-yield Barium-131 (¹³¹Ba). This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during ¹³¹Ba production via the ¹³³Cs(p,3n)¹³¹Ba reaction on a cyclotron.

Issue Potential Causes Recommended Solutions
Low ¹³¹Ba Yield Incorrect Proton Beam Energy: The cross-section for the ¹³³Cs(p,3n)¹³¹Ba reaction is energy-dependent. An energy of 27.5 MeV is reported to be optimal.[1][2]- Verify and calibrate the proton beam energy of your cyclotron. - Ensure the energy loss in the target window and cooling foils is accounted for to achieve the desired energy on the target material.
Inadequate Beam Current: Insufficient beam current will directly result in lower production rates.- Optimize the cyclotron ion source and extraction parameters to achieve a stable and sufficient beam current. - Ensure the target can withstand the desired beam current without damage.
Poor Target Integrity: Non-uniform target thickness, improper density, or damage during irradiation can lead to reduced yield.[3][4]- Ensure the Cesium Chloride (CsCl) is anhydrous and pressed into a uniform, high-density pellet. - Visually inspect the target post-irradiation for signs of melting or sputtering, which may indicate poor cooling.
Suboptimal Target Cooling: Overheating of the CsCl target can lead to material loss and decreased yield.[3][4]- Verify the efficiency of the target cooling system (e.g., water and helium flow rates). - Ensure good thermal contact between the target pellet and the cooled target holder.
High ¹³³Ba Impurity Incorrect Proton Beam Energy: The production of the long-lived impurity ¹³³Ba (T½ = 10.5 years) is also energy-dependent. Using a proton beam energy of 27.5 MeV helps to minimize its formation.[1]- Precisely control and verify the proton beam energy. Energies significantly higher than the optimal range can increase the cross-section for the reaction producing ¹³³Ba.
Poor Separation of ¹³¹Ba from Cs Target Incorrect Eluent Concentration: The elution of ¹³¹Ba from the SR Resin is sensitive to the concentration of the nitric acid (HNO₃) eluent.- Prepare fresh and accurate concentrations of the loading (3M HNO₃) and eluting (0.01M HNO₃) solutions.[1] - Ensure the column is properly conditioned before loading the dissolved target.
Column Overloading: Exceeding the capacity of the SR Resin can lead to incomplete separation.- Use an adequate amount of SR Resin for the mass of the dissolved CsCl target. A reported successful separation used 600 mg of SR Resin for an 80 mg CsCl target.[1]
Flow Rate Issues: A flow rate that is too fast can result in incomplete binding of ¹³¹Ba or premature elution.- Control the flow rate during the loading, washing, and elution steps to allow for proper chromatographic separation.
Target Discoloration Irradiation Effects: A darkening of the CsCl target in the irradiated area is a common observation.- This is a normal effect of irradiation and the dark color should disappear upon dissolution in nitric acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended nuclear reaction for producing high-yield ¹³¹Ba in a cyclotron?

A1: The most commonly reported and efficient reaction is the proton-induced reaction on a Cesium-133 target: ¹³³Cs(p,3n)¹³¹Ba.[1][2]

Q2: What are the optimal cyclotron parameters for this reaction?

A2: A proton beam energy of 27.5 MeV has been shown to provide a good yield of ¹³¹Ba while minimizing the production of the long-lived ¹³³Ba impurity.[1] The beam current should be optimized based on the target's ability to dissipate heat.

Q3: What is the typical yield of ¹³¹Ba I can expect?

A3: With a 27.5 MeV proton beam, an average yield of approximately 190 MBq of ¹³¹Ba per irradiation has been reported. This corresponds to a saturation yield of about 1.2 GBq/µA.[1]

Q4: What is the most significant isotopic impurity in cyclotron-produced ¹³¹Ba?

A4: The primary isotopic impurity is Barium-133 (¹³³Ba), which has a long half-life of 10.5 years.[1] Its production can be minimized by carefully controlling the proton beam energy.

Q5: What is the recommended method for separating ¹³¹Ba from the irradiated cesium target?

A5: A highly effective method involves dissolving the irradiated Cesium Chloride (CsCl) target in 3M nitric acid and using a column packed with SR Resin. The cesium is washed off with 3M HNO₃, and the purified ¹³¹Ba is then eluted with 0.01M HNO₃.[1]

Q6: What quality control tests should be performed on the final ¹³¹Ba product?

A6: Essential quality control tests include:

  • Radionuclidic Purity: Determined by gamma-ray spectroscopy to identify and quantify any radioactive impurities, particularly ¹³³Ba. The main gamma photopeaks for ¹³¹Ba are at 123.8 keV and 216.1 keV.[1][5]

  • Radiochemical Purity: Often assessed using radio-thin layer chromatography (radio-TLC) to ensure the ¹³¹Ba is in the desired chemical form.[1]

  • Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.

  • pH Measurement: The pH of the final solution should be controlled for subsequent radiolabeling applications.

Quantitative Data Summary

The following tables summarize key quantitative data from reported experiments for easy comparison.

Table 1: Cyclotron Production Parameters for ¹³¹Ba

ParameterValueReference
Nuclear Reaction¹³³Cs(p,3n)¹³¹Ba[1]
Target MaterialAnhydrous Cesium Chloride (CsCl)[1]
Proton Beam Energy27.5 MeV[1]
Average Yield190 ± 26 MBq[1]
Saturation Yield1.2 ± 0.2 GBq/µA[1]

Table 2: Key Properties of ¹³¹Ba and Major Impurity

IsotopeHalf-lifeKey Gamma Emissions
¹³¹Ba11.5 days123.8 keV (30%), 216.1 keV (20%)[1][5]
¹³³Ba10.5 years356.0 keV

Detailed Experimental Protocols

This section provides a detailed methodology for the production and purification of ¹³¹Ba based on established procedures.[1]

Protocol 1: Target Preparation
  • Material: Use anhydrous Cesium Chloride (CsCl) powder.

  • Target Holder: A target holder with a cavity (e.g., platinum) is required.

  • Pressing: Weigh approximately 80 mg of anhydrous CsCl and press it into the target holder cavity using a manual hydraulic press with a compressive load of 60–80 kN.

  • Sealing: Cover the pressed CsCl pellet with a protective foil, such as platinum.

Protocol 2: Cyclotron Irradiation
  • Mounting: Mount the prepared target assembly onto the cyclotron's target station.

  • Beam Parameters:

    • Particle: Protons

    • Energy: 27.5 MeV

    • Current: Adjust based on target cooling capabilities (e.g., up to 5 µA).

  • Irradiation Time: Irradiate for a sufficient duration to achieve the desired activity (e.g., 4 hours).

Protocol 3: Chemical Separation of ¹³¹Ba
  • Cooling: Allow the irradiated target to cool for a period (e.g., 48 hours) to allow for the decay of short-lived radionuclides.

  • Dissolution: Dissolve the irradiated CsCl target from the holder using 0.5 mL of 3M nitric acid (HNO₃).

  • Column Preparation:

    • Pack a column (e.g., 6 mm diameter) with 600 mg of SR Resin.

    • Pre-condition the column by passing 7 mL of deionized water followed by 5 mL of 3M HNO₃.

  • Loading: Load the dissolved target solution onto the pre-conditioned SR Resin column.

  • Washing (Cesium Removal): Wash the column with 7 mL of 3M HNO₃ to elute the bulk cesium.

  • Elution (¹³¹Ba Collection): Elute the purified ¹³¹Ba from the column using 7 x 1 mL fractions of 0.01M HNO₃. The highest concentration of ¹³¹Ba is typically found in the third and fourth fractions.

Protocol 4: Quality Control
  • Gamma-Ray Spectroscopy:

    • Acquire a gamma-ray spectrum of the final ¹³¹Ba product using a calibrated High-Purity Germanium (HPGe) detector.

    • Identify the characteristic photopeaks of ¹³¹Ba (123.8 keV, 216.1 keV) and check for the presence of the main ¹³³Ba peak (356.0 keV).

    • Calculate the radionuclidic purity by comparing the activities of ¹³¹Ba and any identified impurities.

  • Radio-TLC:

    • Spot a small aliquot of the final ¹³¹Ba solution onto a suitable TLC plate (e.g., silica gel).

    • Develop the chromatogram using an appropriate mobile phase (e.g., 50 mM EDTA solution).

    • Analyze the distribution of radioactivity on the plate using a radio-TLC scanner to determine the percentage of ¹³¹Ba in the desired chemical form.

Visualizations

The following diagrams illustrate the key workflows in ¹³¹Ba production.

Barium131_Production_Workflow cluster_target_prep Target Preparation cluster_irradiation Cyclotron Irradiation cluster_separation Chemical Separation cluster_qc Quality Control start Start: Anhydrous CsCl press Press CsCl into Target Holder start->press seal Seal with Protective Foil press->seal irradiate Irradiate with 27.5 MeV Protons seal->irradiate Transfer to Cyclotron dissolve Dissolve Target in 3M HNO₃ irradiate->dissolve Transfer to Hot Cell load Load onto SR Resin Column dissolve->load wash Wash with 3M HNO₃ (Remove Cs) load->wash elute Elute ¹³¹Ba with 0.01M HNO₃ wash->elute gamma_spec Gamma Spectroscopy elute->gamma_spec radio_tlc Radio-TLC elute->radio_tlc end Final ¹³¹Ba Product gamma_spec->end radio_tlc->end

Caption: Overall workflow for the production and purification of this compound.

Troubleshooting_Low_Yield start Low ¹³¹Ba Yield Detected check_beam Check Proton Beam Parameters start->check_beam check_target Inspect Target Integrity check_beam->check_target Parameters OK calibrate_energy Calibrate Beam Energy check_beam->calibrate_energy Energy Incorrect optimize_current Optimize Beam Current check_beam->optimize_current Current Too Low check_cooling Verify Target Cooling System check_target->check_cooling Target OK repress_target Re-prepare Target Pellet check_target->repress_target Damaged/Non-uniform check_separation Review Separation Chemistry check_cooling->check_separation Cooling OK check_cooling_flow Check Coolant Flow Rates check_cooling->check_cooling_flow Inefficient verify_eluent Verify Eluent Concentrations check_separation->verify_eluent Inefficient Separation end_node Yield Optimized calibrate_energy->end_node optimize_current->end_node repress_target->end_node check_cooling_flow->end_node verify_eluent->end_node

Caption: Logical troubleshooting workflow for addressing low this compound yield.

References

Minimizing Barium-133 impurity in Barium-131 production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Barium-131 (Ba-131), with a specific focus on minimizing the Barium-133 (Ba-133) impurity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: this compound can be produced through two main routes:

  • Neutron irradiation of enriched Barium-130 (¹³⁰Ba) in a nuclear reactor. However, this method can lead to significant co-production of Barium-133.[1]

  • Proton irradiation of a natural Cesium (¹³³Cs) target in a cyclotron via the ¹³³Cs(p,3n)¹³¹Ba nuclear reaction. This is often the preferred method for producing high-purity Ba-131 with minimal Ba-133 contamination.[1][2][3]

Q2: How is the Barium-133 impurity generated during this compound production from a Cesium target?

A2: The Barium-133 impurity is primarily formed through the ¹³³Cs(p,n)¹³³Ba nuclear reaction when irradiating a Cesium target with protons.[2] The cross-section for this reaction is energy-dependent, and its contribution can be minimized by carefully controlling the proton beam energy.

Q3: What is the key parameter to control to minimize Ba-133 impurity?

A3: The most critical parameter is the proton beam energy . By maintaining the proton beam energy within an optimal range, the nuclear reaction that produces Ba-131 (¹³³Cs(p,3n)¹³¹Ba) is favored, while the reaction producing Ba-133 (¹³³Cs(p,n)¹³³Ba) is suppressed. Research has shown that using 27.5 MeV proton beams results in a very low isotopic impurity of Ba-133, on the order of 0.01%.[1][2][3][4][5]

Q4: What purification methods are effective for separating Ba-131 from the Cesium target and other radionuclides?

A4: Effective purification can be achieved using ion exchange chromatography. Two common resins used for this purpose are:

  • SR Resin: This resin has shown high efficiency in separating Ba-131 from the bulk Cesium target material as well as from radioactive Cesium isotopes like Cs-131 and Cs-132.[1][4][6]

  • Chelex-100 Resin: This chelating ion exchange resin has also been successfully used for the chemical separation of Ba-131 from irradiated Cesium chloride targets.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Ba-133 Impurity Proton beam energy is too low or has a wide energy spread.Optimize and stabilize the proton beam energy. For the ¹³³Cs(p,3n)¹³¹Ba reaction, an energy of 27.5 MeV has been demonstrated to yield low Ba-133 impurity.[1][2][3]
Inaccurate energy measurement or calibration of the cyclotron.Regularly calibrate and verify the beam energy using standard methods.
Low Ba-131 Yield Insufficient proton beam current or irradiation time.Increase the beam current or extend the irradiation duration. A 4-hour irradiation at sufficient current has been shown to produce approximately 190 ± 26 MBq of Ba-131.[1][2]
Poor target integrity (e.g., melting or decomposition of the CsCl salt).Ensure the target is designed to withstand the beam power. Consider using a target backing with good thermal conductivity and optimizing the thickness of the CsCl layer.[4]
Incomplete Separation of Ba-131 from Cesium Target Improper column conditioning or loading.Ensure the ion exchange column is properly conditioned according to the protocol before loading the dissolved target solution.
Incorrect eluent concentration or volume.Prepare eluents with high accuracy and use the specified volumes for each step of the separation process. Refer to the detailed experimental protocols below.
Flow rate is too high.Optimize the flow rate to allow for efficient binding and elution from the resin. A slower flow rate generally improves separation.
Presence of Other Radionuclidic Impurities Co-production of other radionuclides from the target material or backing.Analyze the product for other potential impurities using gamma spectroscopy. Besides Ba-133, other radionuclides like Chlorine-34m, Cesium-131, Cesium-132, and Barium-131m have been detected directly after bombardment.[2][4] The purification process should effectively remove these.

Quantitative Data Summary

The following table summarizes the typical production yield and impurity levels of Ba-131 produced via proton irradiation of a Cesium target.

ParameterValueReference
Production Reaction ¹³³Cs(p,3n)¹³¹Ba[1][2][3]
Proton Beam Energy 27.5 MeV[1][2][3]
Target Material Cesium Chloride (CsCl)[2][8]
Irradiation Time 4 hours[1][2]
Average Ba-131 Yield 190 ± 26 MBq[2][3][4]
Saturation Yield 1.2 ± 0.2 GBq/µA[2][4]
Ba-133 Isotopic Impurity 0.01%[1][2][3][4][5]
Ba-131 Recovery Yield (after purification) ~80%[1][4]

Experimental Protocols

Protocol 1: this compound Production
  • Target Preparation: Prepare a target of natural Cesium Chloride (CsCl). The thickness of the CsCl layer should be optimized to manage thermal conductivity and to favor the desired nuclear reaction.[4]

  • Irradiation: Irradiate the CsCl target with a 27.5 MeV proton beam from a cyclotron. An irradiation time of approximately 4 hours is typically sufficient.[1][2]

  • Target Dissolution: After irradiation, dissolve the target in a suitable solvent, such as 0.01 M nitric acid (HNO₃), to prepare it for purification.[2]

Protocol 2: Purification of this compound using SR Resin
  • Column Preparation: Prepare a column with SR Resin. The size of the column will depend on the amount of target material (e.g., a 6 mm x 100 mm column for an 80 mg CsCl target).[5][6]

  • Column Conditioning: Condition the SR Resin column by washing it with an appropriate acid solution as specified by the manufacturer or established laboratory protocols.

  • Loading: Load the dissolved target solution onto the conditioned SR Resin column.

  • Elution of Impurities:

    • Wash the column with 3 M HNO₃ to elute Cesium ions (both stable and radioactive isotopes).[6]

    • Continue washing until the Cesium is no longer detected in the eluate.

  • Elution of this compound: Elute the purified Ba-131 from the column using 0.05 M HNO₃.[1] Collect the eluate in fractions. The highest concentration of Ba-131 is typically found in the third and fourth 1 mL fractions.[1]

  • Quality Control: Analyze the final product using gamma spectroscopy to determine the radionuclidic purity and quantify the Ba-133 impurity.

Visualizations

Ba131_Production_Workflow This compound Production Workflow cluster_target Target Preparation cluster_irradiation Irradiation cluster_dissolution Dissolution cluster_purification Purification cluster_product Final Product Target Cesium Chloride (CsCl) Target Cyclotron Cyclotron Irradiation Proton Irradiation (27.5 MeV) Cyclotron->Irradiation Dissolution Dissolve in 0.01 M HNO3 Irradiation->Dissolution Purification Ion Exchange Chromatography (SR Resin) Dissolution->Purification FinalProduct High-Purity Ba-131 Purification->FinalProduct Impurity_Minimization_Logic Logic for Minimizing Ba-133 Impurity cluster_input Input Parameter cluster_reactions Competing Nuclear Reactions cluster_outcome Outcome ProtonEnergy Proton Beam Energy Reaction_Ba131 ¹³³Cs(p,3n)¹³¹Ba (Desired) ProtonEnergy->Reaction_Ba131 Optimal Energy (e.g., 27.5 MeV) Reaction_Ba133 ¹³³Cs(p,n)¹³³Ba (Undesired) ProtonEnergy->Reaction_Ba133 Sub-optimal Energy HighPurity High Purity Ba-131 (Low Ba-133) Reaction_Ba131->HighPurity LowPurity Low Purity Ba-131 (High Ba-133) Reaction_Ba133->LowPurity SR_Resin_Purification SR Resin Purification Workflow cluster_start Start cluster_steps Purification Steps cluster_outputs Outputs Start Dissolved Irradiated CsCl Target Solution Load Load onto SR Resin Column Start->Load Wash Wash with 3 M HNO3 Load->Wash Elute Elute with 0.05 M HNO3 Wash->Elute Waste Waste: Bulk Cs, Cs-131, Cs-132 Wash->Waste Product Product: Purified Ba-131 Elute->Product

References

Technical Support Center: Optimizing SR Resin-Based Purification of Barium-131

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SR Resin for the purification of Barium-131.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal nitric acid concentration for loading this compound onto SR Resin?

A1: The optimal nitric acid concentration for maximizing this compound uptake on SR Resin is approximately 3M HNO₃.[1][2] Barium retention peaks at this concentration and decreases at higher nitric acid molarities.

Q2: I am observing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery of Ba-131 can stem from several factors:

  • Incorrect Loading Conditions: Ensure the loading solution is adjusted to 3M HNO₃ for optimal Barium uptake.

  • Presence of Interfering Ions: High concentrations of potassium can interfere with Barium retention.[1][3] If your sample contains significant amounts of potassium, a pre-purification step, such as an oxalate or phosphate precipitation, is recommended to remove it.[3]

  • Column Overloading: While the specific capacity for Barium on SR Resin is not explicitly stated in the provided search results, exceeding the resin's capacity can lead to breakthrough and lower recovery. The capacity for strontium is approximately 8mg per 2 mL of resin, which can serve as a general guideline.[3]

  • Premature Elution: Barium can be prematurely eluted if the nitric acid concentration during the wash steps is too low.

Q3: How can I effectively separate this compound from Strontium-85/89 contaminants?

A3: To achieve a good separation of Barium from Strontium, it is recommended to load the sample and wash the column with 8M HNO₃. At this concentration, the retention of Strontium is maximized, while the retention of Barium is significantly lower, allowing for the effective removal of Barium in the wash fractions.[4][5][6]

Q4: What is the recommended eluent for recovering this compound from the SR Resin?

A4: Dilute nitric acid, specifically 0.01M HNO₃, is an effective eluent for recovering this compound from the SR Resin.[7] Additionally, studies have shown that chelating agents such as 0.05 M EDTA or DTPA can achieve high elution efficiencies for Barium.[8][9][10]

Q5: I am seeing a co-eluting radioactive impurity with my this compound. What could it be and how can I minimize it?

A5: A common isotopic impurity is Barium-133, which can be co-produced during the irradiation of the target material.[7][11] The level of this impurity is dependent on the production route and energy of the cyclotron beam. Optimization of the irradiation parameters can help minimize the production of Ba-133.[7] The purification process using SR Resin has been shown to yield Ba-131 with a low Ba-133 impurity of about 0.01%.[7][11]

Q6: Can I reuse the SR Resin column after a this compound purification run?

A6: While not explicitly detailed for Ba-131 purification in the search results, column regeneration is a common practice in chromatography. A general procedure for regenerating SR resin involves washing with deionized water followed by a solution of 0.1M EDTA.[6] However, for critical applications such as the production of radiopharmaceuticals, single-use columns are often preferred to avoid cross-contamination.

Quantitative Data Summary

The following tables summarize key quantitative data for the SR Resin-based purification of this compound.

Table 1: this compound Recovery and Purity

ParameterValueReference
Ba-131 Recovery80 ± 8%[7]
Radiochemical PurityHigh[7][11]
Isotopic Impurity (Ba-133)~0.01%[7][11]

Table 2: Influence of Nitric Acid Concentration on Barium Retention

Nitric Acid (HNO₃) ConcentrationBarium Retention on SR ResinReference
~3MPeak Uptake[1][2]
>3MDecreasing Uptake[1][2]
8MLow Retention (for Ba/Sr separation)[4][5]

Table 3: Elution Efficiency with Chelating Agents

EluentBarium Separation EfficiencyReference
0.05 M EDTA100.9 ± 2.2%[8][9][10]
pH-adjusted 0.05 M EDTA99.4 ± 0.8%[8][9][10]
pH-adjusted 0.05 M DTPA99.3 ± 1.2%[8][9][10]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on published procedures for the purification of this compound from a Cesium target using SR Resin.[7]

1. Column Preparation

  • Pack a column with 600 mg of SR Resin.

  • Pre-condition the resin by passing 7 mL of deionized water through the column.

  • Equilibrate the column with 5 mL of 3M HNO₃.

2. Sample Preparation and Loading

  • Dissolve the irradiated Cesium target (e.g., CsCl) in 0.5 mL of 3M HNO₃.

  • Load the dissolved target solution onto the equilibrated SR Resin column.

3. Washing

  • Wash the column with 7 mL of 3M HNO₃ to remove the bulk Cesium and other impurities.

4. Elution

  • Elute the purified this compound from the column using 7 mL of 0.01M HNO₃, collected in 1 mL fractions.

5. Quality Control

  • Analyze the collected fractions using appropriate radio-detection techniques (e.g., gamma spectroscopy) to determine the Ba-131 activity and assess for any radionuclide impurities.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_process Purification Process cluster_analysis Analysis p1 Pack SR Resin (600 mg) p2 Pre-condition with DI Water (7 mL) p1->p2 p3 Equilibrate with 3M HNO3 (5 mL) p2->p3 s2 Load Sample onto Column p3->s2 Ready for Loading s1 Dissolve Target in 3M HNO3 (0.5 mL) s1->s2 s3 Wash with 3M HNO3 (7 mL) (Removes Cs impurities) s2->s3 s4 Elute Ba-131 with 0.01M HNO3 (7 mL) s3->s4 a1 Collect Fractions s4->a1 Collect Eluate a2 Radiometric Analysis (e.g., Gamma Spec) a1->a2 a3 Purified Ba-131 a2->a3

Caption: Workflow for the purification of this compound using SR Resin.

logical_relationship problem Low Ba-131 Recovery cause1 Incorrect [HNO3] during Loading problem->cause1 can be caused by cause2 Interfering Ions (e.g., K+) problem->cause2 can be caused by cause3 Column Overloading problem->cause3 can be caused by solution1 Adjust Loading Solution to ~3M HNO3 cause1->solution1 is resolved by solution2 Precipitation Step to Remove K+ cause2->solution2 is resolved by solution3 Reduce Sample Load or Use More Resin cause3->solution3 is resolved by

Caption: Troubleshooting logic for low this compound recovery.

References

Addressing image artifacts from high-energy photons of Barium-131

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Barium-131. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address image artifacts arising from the high-energy photons of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of image artifacts when using this compound?

A1: Image artifacts in this compound imaging are primarily caused by its complex decay scheme, which includes the emission of high-energy photons. The main culprits are:

  • Septal Penetration: High-energy photons (particularly those at 373 keV and 496 keV) can pass through the lead septa of the collimator, leading to a loss of spatial resolution and image contrast. This is especially problematic when using low or medium-energy collimators.

  • Compton Scatter: High-energy photons can scatter within the patient or the detector, changing their direction and energy. These scattered photons are a significant source of noise and can create a "haze" over the image, reducing its quality and quantitative accuracy.

  • Star Artifacts: In areas of high this compound concentration, the intense flux of high-energy photons can lead to prominent star-shaped artifacts. These are a visual manifestation of septal penetration and scatter, creating streaks that radiate from the hot spot.[1]

Q2: Which collimator is recommended for this compound imaging?

A2: Due to the high-energy photon emissions of this compound, a high-energy (HE) collimator is strongly recommended. Low-energy high-resolution (LEHR) or medium-energy (ME) collimators are not suitable as their thinner septa are easily penetrated by the high-energy photons, leading to significant image degradation. The thicker septa of a high-energy collimator are designed to absorb these photons, thereby reducing septal penetration and improving image quality.

Q3: What are the key photon energies of this compound I should be aware of for imaging?

A3: this compound has several prominent gamma emissions. The lower energy photons are typically used for imaging, while the higher energy ones are the primary source of artifacts.

Photon Energy (keV)Abundance (%)Role in Imaging
123.829.8Primary imaging peak
216.119.7Secondary imaging peak
373.214.0Source of septal penetration and scatter
496.348.0Major source of septal penetration and scatter

Troubleshooting Guides

Issue 1: Presence of "Star Artifacts" in Reconstructed Images

Symptoms:

  • Prominent star-like or streaking patterns emanating from areas of high tracer uptake.

  • Loss of detail and blurring around hot spots.

Possible Causes:

  • Septal penetration from high-energy photons.

  • High concentration of this compound in a small volume.

  • Use of an inappropriate (low or medium-energy) collimator.

Solutions:

  • Confirm Collimator Selection: Ensure a high-energy collimator is being used for all this compound acquisitions.

  • Implement Scatter Correction: Utilize a scatter correction technique such as the Triple Energy Window (TEW) method. This helps to estimate and subtract the contribution of scattered photons.

  • Consider Monte Carlo Simulation: For advanced correction, Monte Carlo simulations can model the transport of photons and accurately subtract both scatter and septal penetration artifacts.

Issue 2: Poor Image Contrast and Low Quantitative Accuracy

Symptoms:

  • "Hazy" or low-contrast images.

  • Inaccurate activity concentration values in regions of interest.

Possible Causes:

  • Significant Compton scatter.

  • Inadequate attenuation correction.

  • Septal penetration.

Solutions:

  • Attenuation Correction: Ensure that CT-based attenuation correction is applied during image reconstruction.

  • Scatter Correction: Implement the Triple Energy Window (TEW) scatter correction method.

  • Septal Penetration Correction: For the most accurate results, employ a Monte Carlo simulation-based correction to model and remove the effects of septal penetration.

Experimental Protocols

Protocol 1: Triple Energy Window (TEW) Scatter Correction

The Triple Energy Window (TEW) method is a widely used technique to correct for Compton scatter. It uses two additional energy windows adjacent to the main photopeak window to estimate the scatter component.

Methodology:

  • Energy Window Setup:

    • Main Photopeak Window (PW): Set a 20% window centered on the 124 keV photopeak (e.g., 112-136 keV).

    • Lower Scatter Window (LSW): Set a narrow window (e.g., 5-7 keV wide) just below the main window.

    • Upper Scatter Window (USW): Set a narrow window of the same width as the LSW just above the main window.

  • Image Acquisition: Acquire images simultaneously in all three energy windows.

  • Scatter Estimation: The number of scattered photons in the main photopeak window is estimated pixel-by-pixel using the counts in the LSW and USW. A common formula is: Scatter Estimate = (Counts in LSW / Width of LSW + Counts in USW / Width of USW) * (Width of PW / 2)

  • Correction: Subtract the scatter estimate from the image acquired in the main photopeak window.

Quantitative Data for TEW Correction (Based on I-131 studies as an analogue):

ParameterRecommended Setting for 124 keV peak
Main Window Width20%
Sub-window Width5-7 keV

Note: Optimal window widths may vary slightly depending on the specific imaging system. It is recommended to perform phantom studies to validate these settings.

TEW_Workflow cluster_acquisition Image Acquisition cluster_processing Image Processing PW Acquire in Main Photopeak Window (124 keV) Estimate Estimate Scatter Contribution PW->Estimate Subtract Subtract Estimated Scatter from Main Image PW->Subtract LSW Acquire in Lower Scatter Window LSW->Estimate USW Acquire in Upper Scatter Window USW->Estimate Estimate->Subtract Corrected Corrected Image Subtract->Corrected

Protocol 2: Monte Carlo Simulation for Artifact Correction

Monte Carlo simulation offers a powerful and accurate method to correct for a range of artifacts, including Compton scatter and septal penetration.

Methodology:

  • System Modeling:

    • Create a detailed model of the SPECT scanner in the Monte Carlo software (e.g., GATE, SIMIND). This includes the detector characteristics, collimator geometry (high-energy), and energy resolution.

  • Source and Phantom Definition:

    • Define the this compound source, including its decay scheme with all major photon emissions and their probabilities.

    • Create a digital phantom that accurately represents the patient's anatomy, typically derived from a CT scan.

  • Simulation Execution:

    • Run the simulation to track a large number of photons from their origin in the phantom through interactions (scatter, absorption) to the detector.

    • Separately record images of primary (unscattered, non-penetrating), scattered, and septally-penetrated photons.

  • Correction Application:

    • The simulated scatter and septal penetration images can be scaled and subtracted from the acquired experimental data.

    • Alternatively, the simulation can be used to generate a correction matrix that is incorporated into an iterative reconstruction algorithm (e.g., OSEM).

MonteCarlo_Workflow cluster_setup Simulation Setup cluster_run Simulation Execution cluster_correction Correction Model Model SPECT System (HE Collimator) Source Define Ba-131 Source and Phantom Model->Source Run Run Monte Carlo Simulation Source->Run Generate Generate Primary, Scatter, and Penetration Images Run->Generate Correct Subtract Simulated Artifacts or Use in Reconstruction Generate->Correct Acquire Acquire Experimental SPECT Data Acquire->Correct Final Corrected Image Correct->Final

References

Technical Support Center: Enhancing the In Vivo Stability of Barium-131 Labeled Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with Barium-131 (Ba-131) labeled complexes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the in vivo stability of your radiopharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of this compound labeled complexes?

A1: The primary challenge is the potential for the Ba-131 ion to dissociate from its chelator in a biological environment. This can be caused by:

  • Transchelation: Competition for Ba-131 from endogenous metal-binding proteins or ions.

  • Acid-Catalyzed Dissociation: Lower pH environments within cellular compartments (e.g., endosomes, lysosomes) can promote the release of the radiometal.

  • Metabolic Degradation: The chelator or the targeting biomolecule it's attached to can be broken down by enzymes in the body.

  • Suboptimal Chelation: The choice of chelator may not be ideal for the large ionic radius of barium, leading to a less stable complex. This can result in unintended accumulation in non-target tissues, particularly bone, due to the calcimimetic nature of free barium ions.[1][2]

Q2: Why is this compound a promising radionuclide for SPECT imaging?

A2: this compound is considered a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) for several reasons:

  • It has a suitable half-life of 11.5 days, which is beneficial for diagnostic applications in nuclear medicine.[3]

  • Its decay includes a gamma-energy of 123.8 keV (30% abundance), which is well-suited for SPECT imaging.[1]

  • Due to its chemical similarities to radium, Ba-131 is an excellent diagnostic match for the therapeutic alpha-emitters Radium-223 and Radium-224, enabling a "theranostic" approach.[1][3]

Q3: Which chelators have shown promise for this compound?

A3: The macrocyclic chelator macropa has been identified as a promising agent for chelating this compound.[1][3] Studies have shown that 131Ba-labeled macropa complexes exhibit relative stability in vivo.[1][3][4] However, the development of even more stable chelators is an active area of research to further minimize any potential dissociation and subsequent bone uptake.[1][2]

Q4: What is the expected in vivo behavior of "free" this compound versus a stably chelated complex?

A4:

  • Free [¹³¹Ba]Ba²⁺: As a calcium mimic, free barium ions are expected to show rapid and significant uptake in bone tissue.[1][3][4]

  • Stably Chelated ¹³¹Ba-complex: A stable complex, such as ¹³¹Ba-macropa, is expected to show rapid clearance from the blood and significantly lower accumulation in the bone.[1][3][4] The primary excretion routes would be renal and hepatobiliary.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High bone uptake in SPECT/CT images Dissociation of Ba-131 from the chelator in vivo.* Optimize Chelator: Consider using a more robust chelator. While macropa is promising, newer derivatives or alternative macrocycles may offer enhanced stability.[1][2] * Improve Radiolabeling Conditions: Ensure complete complexation during the labeling process by optimizing pH, temperature, and incubation time. * Perform In Vitro Stability Assays: Before in vivo experiments, assess the stability of your complex in human or mouse serum to predict its in vivo behavior.[5][6]
Low radiolabeling efficiency Suboptimal reaction conditions.* Adjust pH: The pH of the reaction mixture is critical for efficient chelation. The optimal pH should be determined empirically for your specific chelator and targeting molecule. * Increase Chelator Concentration: A higher concentration of the chelating agent can drive the reaction towards complex formation. * Optimize Temperature and Incubation Time: While some labeling can occur at room temperature, gentle heating may improve efficiency for certain complexes.[7] Experiment with different incubation times to find the optimal point of maximum radiolabeling.
Presence of multiple radioactive species in quality control (e.g., radio-TLC/HPLC) Incomplete radiolabeling or degradation of the complex.* Purify the Labeled Complex: Use methods like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to purify the desired radiolabeled complex from unreacted Ba-131 and other impurities.[8] * Assess for Radiolysis: High radioactivity concentrations can lead to the degradation of the complex. Consider the addition of radical scavengers like ascorbic acid to the formulation.[8]

Quantitative Data Summary

The following table summarizes the biodistribution data for free this compound versus a macropa-chelated complex in healthy mice, highlighting the improved in vivo stability offered by the chelator.

Tracer Organ/Tissue % Injected Dose per Gram (%ID/g) at 24h post-injection (approximate values)
[¹³¹Ba]Ba²⁺ (Free Barium) BoneHigh and persistent accumulation
BloodLow
Other OrgansLow
¹³¹Ba-macropa BoneSignificantly lower accumulation compared to free Ba-131
BloodRapid clearance
Excretion Organs (Kidneys, Liver)Higher accumulation, indicating clearance pathways

Note: This table is a qualitative summary based on published findings. For precise quantitative data, refer to the original research articles.[1][3][4]

Experimental Protocols

Protocol 1: General Radiolabeling of a Chelator (e.g., macropa) with this compound
  • Preparation of this compound: Obtain a solution of no-carrier-added (n.c.a.) [¹³¹Ba]BaCl₂ or [¹³¹Ba]Ba(NO₃)₂ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6).[3]

  • Chelator Solution: Prepare a stock solution of the chelator (e.g., macropa) in high-purity water.

  • Labeling Reaction:

    • In a sterile, metal-free microcentrifuge tube, combine the chelator solution with the [¹³¹Ba]Ba²⁺ solution.

    • The final concentration of the chelator should be optimized, but a starting point could be in the range of 10⁻⁴ to 10⁻⁵ M.[9]

    • Adjust the pH of the reaction mixture to the optimal range for your chelator (e.g., pH 6 for macropa).[9]

    • Vortex the mixture gently.

  • Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37°C) for a predetermined optimal time (e.g., 15-60 minutes).

  • Quality Control: Determine the radiochemical purity of the labeled complex using radio-Thin Layer Chromatography (radio-TLC) or radio-High Performance Liquid Chromatography (radio-HPLC).

Protocol 2: In Vitro Serum Stability Assay
  • Preparation: Prepare the purified ¹³¹Ba-labeled complex in a suitable buffer (e.g., PBS).

  • Incubation:

    • Add a small volume of the radiolabeled complex to fresh human or animal serum (e.g., 50 µL of complex in 450 µL of serum).[8]

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 24, 48 hours), take aliquots of the serum mixture.

  • Analysis: Analyze the aliquots to separate the intact radiolabeled complex from any released Ba-131. Common methods include:

    • Radio-TLC: Spot the serum sample on a TLC plate and develop it with a suitable mobile phase. The intact complex will have a different retention factor (Rf) than free Ba-131.

    • Size-Exclusion HPLC: Separate the components based on molecular size. The larger, intact complex will elute earlier than the smaller, free Ba-131.[8]

  • Quantification: Quantify the radioactivity in the different fractions to determine the percentage of the complex that remains intact over time.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Complex Preparation and Evaluation cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control & Purification cluster_stability Stability Assessment cluster_invivo In Vivo Evaluation Ba131 This compound Solution (n.c.a. [¹³¹Ba]Ba²⁺) Mix Combine & Adjust pH Ba131->Mix Chelator Chelator Solution (e.g., macropa) Chelator->Mix Incubate Incubate (Temp & Time) Mix->Incubate QC Radio-TLC / Radio-HPLC Incubate->QC Purify Purification (if needed) (SPE / HPLC) QC->Purify < 95% Pure Serum_Assay In Vitro Serum Stability Assay QC->Serum_Assay > 95% Pure Purify->Serum_Assay Animal_Model Administration to Animal Model Serum_Assay->Animal_Model SPECT_Imaging SPECT/CT Imaging Animal_Model->SPECT_Imaging Biodistribution Biodistribution Studies SPECT_Imaging->Biodistribution Troubleshooting_Tree Troubleshooting High Bone Uptake of this compound Complexes Start High Bone Uptake Observed in SPECT/CT Images Check_Purity Was Radiochemical Purity >95% Pre-injection? Start->Check_Purity Improve_Labeling Action: Improve Labeling & Purification Protocol Check_Purity->Improve_Labeling No Check_Serum_Stability Was In Vitro Serum Stability Acceptable? Check_Purity->Check_Serum_Stability Yes Revisit_Chelator Action: Re-evaluate Chelator Choice (Consider higher stability alternatives) Check_Serum_Stability->Revisit_Chelator No Investigate_Metabolism Possible Issue: In Vivo Metabolic Degradation of the Targeting Moiety Check_Serum_Stability->Investigate_Metabolism Yes

References

Troubleshooting low radiolabeling efficiency with Barium-131

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barium-131. The following information is designed to address common issues encountered during the radiolabeling process, with a focus on troubleshooting low radiolabeling efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of low radiolabeling efficiency with this compound?

Low radiolabeling efficiency with this compound can stem from several factors throughout the experimental workflow. Key areas to investigate include the quality and purity of the this compound radionuclide, the integrity and concentration of the chelator, and suboptimal reaction conditions. It is also crucial to rule out issues with analytical methods used to determine radiochemical purity.

A systematic approach to troubleshooting is recommended. Begin by verifying the specifications of your starting materials and then critically evaluate each step of the radiolabeling protocol.

Q2: How can I troubleshoot issues related to the this compound radionuclide?

Problems with the this compound itself can significantly impact labeling efficiency. Consider the following:

  • Radionuclidic Purity: The presence of isotopic impurities, such as Barium-133, can interfere with accurate quantification of this compound activity and may compete for the chelator.[1][2][3][4] It is essential to have data on the radionuclidic purity of your this compound source.

  • Radiochemical Purity: Ensure the this compound is in the desired chemical form (e.g., [¹³¹Ba]Ba²⁺) and free from other radiochemical species that may not be reactive.[1][2][3][4]

  • Metallic Impurities: Contamination with other metal ions can compete with Ba²⁺ for the chelator, leading to reduced labeling yields. The production method of this compound, typically via the ¹³³Cs(p,3n)¹³¹Ba reaction, should be followed by a robust purification process to minimize such impurities.[1][2][3][4][5]

Troubleshooting Workflow for Radionuclide-Related Issues

G cluster_start Start: Low Radiolabeling Efficiency cluster_radionuclide Step 1: Radionuclide Quality Assessment cluster_chelator Step 2: Chelator Integrity Check cluster_reaction Step 3: Reaction Condition Optimization cluster_qc Step 4: Quality Control Method Verification cluster_end Resolution start Low Radiolabeling Efficiency Detected check_purity Verify Radionuclidic and Radiochemical Purity of ¹³¹Ba start->check_purity check_impurities Assess for Competing Metallic Impurities check_purity->check_impurities If Purity is Confirmed check_chelator_quality Confirm Chelator Purity and Concentration check_impurities->check_chelator_quality If No Impurities Detected check_chelator_storage Verify Proper Chelator Storage Conditions check_chelator_quality->check_chelator_storage optimize_ph Adjust Reaction pH check_chelator_storage->optimize_ph If Chelator is OK optimize_temp Modify Incubation Temperature optimize_ph->optimize_temp optimize_time Vary Incubation Time optimize_temp->optimize_time optimize_conc Adjust Chelator Concentration optimize_time->optimize_conc verify_tlc Validate TLC System (Stationary/Mobile Phases) optimize_conc->verify_tlc If Still Low Efficiency end Radiolabeling Efficiency Improved verify_tlc->end If QC Method is Validated and Problem is Identified

Caption: A stepwise troubleshooting guide for low this compound radiolabeling efficiency.

Q3: What role does the chelator play, and how can I ensure it's not the source of the problem?

The choice of chelator is critical for stably incorporating this compound. Macrocyclic chelators like macropa have been shown to be effective.[1][3][6][7] However, issues with the chelator can lead to poor labeling.

  • Purity and Integrity: The purity of the chelator is paramount. Impurities can compete for the radiometal or interfere with the labeling reaction. Ensure the chelator has been properly synthesized, purified, and characterized.

  • Concentration: The concentration of the chelator directly influences the labeling efficiency. Insufficient chelator concentration can lead to incomplete complexation of the this compound.[8] It's important to use the optimal concentration as determined by titration experiments.

  • Storage and Stability: Improper storage can lead to degradation of the chelator. Follow the manufacturer's or synthesis protocol's storage recommendations.

Q4: Which reaction parameters should I optimize for this compound radiolabeling?

The efficiency of the radiolabeling reaction is sensitive to several parameters. Optimization of these conditions is often necessary.

  • pH: The pH of the reaction mixture is critical for both the speciation of the chelator and the barium ion. For macropa, a pH of around 6 has been used successfully.[7][9]

  • Temperature: While some labeling procedures with this compound can be performed at room temperature, reaction kinetics can be temperature-dependent.[6][9] If low efficiency is observed, consider increasing the temperature.

  • Incubation Time: The reaction may not reach completion if the incubation time is too short. Time-course experiments can help determine the optimal incubation period. A reaction time of 60 minutes has been reported for some protocols.[8][9]

  • Buffer System: The choice of buffer can influence the reaction. An ammonium acetate buffer (0.2 M) has been used in published protocols.[8][9]

Table 1: Key Parameters for this compound Radiolabeling with Macropa

ParameterRecommended Value/RangeReference
Chelator Macropa[1][3][7]
pH ~6[7][9]
Temperature Room Temperature (25°C)[8][9]
Incubation Time 60 minutes[8][9]
Buffer 0.2 M Ammonium Acetate[8][9]
Ligand Concentration 10⁻⁴ M to 10⁻³ M[7][8]

Q5: How do I perform quality control to accurately determine radiolabeling efficiency?

Accurate determination of radiochemical purity is essential to confirm the success of the labeling reaction. Thin-Layer Chromatography (TLC) is a commonly used method.

  • Principle: TLC separates the radiolabeled complex from free this compound based on their different affinities for the stationary and mobile phases.

  • Stationary Phase: Aluminum plates coated with silica gel are often used.[9]

  • Mobile Phase: A common mobile phase is a 0.05 M aqueous solution of EDTA at pH 6.[9] In this system, the complexed this compound is retained at the baseline (Rf = 0), while free this compound moves with the solvent front (Rf ≈ 0.3-0.4).[9]

Experimental Protocol: Quality Control of this compound Labeled Macropa using Radio-TLC

  • Plate Preparation: Spot a small volume (e.g., 1 µL) of the reaction mixture onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase (0.05 M EDTA, pH 6).

  • Elution: Allow the mobile phase to ascend the plate until it is close to the top.

  • Drying: Remove the plate from the chamber and allow it to air dry completely.

  • Analysis: Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner or by cutting the plate into sections and counting them in a gamma counter.

  • Calculation: Calculate the radiochemical purity by dividing the counts of the complexed this compound (at the origin) by the total counts on the plate.

Visualizing the this compound Labeling and QC Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Radiolabeling Reaction cluster_qc 3. Quality Control (Radio-TLC) cluster_results 4. Results Analysis cluster_end 5. Outcome ba131 [¹³¹Ba]Ba(NO₃)₂ in 0.05 M HNO₃ mix Mix Reagents ba131->mix chelator Chelator (e.g., macropa) Stock Solution chelator->mix buffer Buffer (e.g., 0.2 M NH₄OAc, pH 6) buffer->mix incubate Incubate at Defined Temperature and Time mix->incubate spot Spot Reaction Mixture on TLC Plate incubate->spot develop Develop Plate in Mobile Phase (EDTA) spot->develop analyze Analyze Radioactivity Distribution develop->analyze calculate Calculate Radiochemical Purity analyze->calculate decision Efficiency > 95%? calculate->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot (See Fig. 1) decision->troubleshoot No

Caption: Experimental workflow for this compound radiolabeling and quality control.

This guide provides a starting point for troubleshooting low radiolabeling efficiency with this compound. For further assistance, it is recommended to consult detailed research articles and protocols specific to the chelator and biomolecule being used.

References

Collimator and detector optimization for Barium-131 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Barium-131 (Ba-131) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on collimator and detector optimization, as well as to offer solutions for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with SPECT imaging of this compound?

A1: The main challenge in Ba-131 SPECT imaging arises from its complex decay scheme. While it has a diagnostically useful photopeak at 123.8 keV (30% abundance), it also emits high-energy gamma photons at 371 keV and 496 keV.[1] These high-energy photons can penetrate the collimator septa and scatter into the lower energy window, leading to significant image artifacts, blurring, and reduced quantitative accuracy.[1] This contamination of the projection data can result in peripheral and central artifacts in the reconstructed images.[1]

Q2: Which collimator is recommended for this compound imaging?

A2: Due to the high-energy photons emitted by Ba-131, a high-energy (HE) collimator is recommended to minimize septal penetration and improve image quality.[1][2] While low-energy high-resolution (LEHR) or medium-energy (ME) collimators might be considered, they are more susceptible to penetration by the 371 keV and 496 keV photons, which can degrade image contrast and quantitative accuracy. The thicker septa of a high-energy collimator are designed to absorb these higher energy photons more effectively.[3][4]

Q3: How do I select the optimal energy windows for this compound imaging?

A3: For Ba-131, the primary photopeak for imaging is at 124 keV.[1] A secondary, less prominent peak is at 216 keV. However, the 216 keV peak is often more affected by noise from the high-energy photons.[1] Therefore, it is common to acquire images using only the 124 keV photopeak window.[1] A typical energy window would be centered at 124 keV with a width of 15-20%. It is crucial to also set up adjacent energy windows for scatter correction, such as in a triple-energy window (TEW) setup.[5]

Q4: What is the purpose of a Triple Energy Window (TEW) scatter correction, and how is it applied to Ba-131 imaging?

A4: The Triple Energy Window (TEW) scatter correction method is used to estimate and subtract the contribution of scattered photons within the primary photopeak window.[5] This is particularly important for Ba-131 due to down-scatter from its high-energy emissions. The method involves acquiring data in three energy windows: a primary window centered on the photopeak (e.g., 124 keV) and two adjacent, narrower windows on either side of the primary window. The counts in the two adjacent windows are used to estimate the scatter component in the primary window, which is then subtracted.[5]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your this compound imaging experiments.

Problem Possible Cause(s) Recommended Solution(s)
"Star" or streak artifacts in the reconstructed image. Septal penetration by high-energy photons from Ba-131. This is common when using a low or medium-energy collimator.[6]Switch to a high-energy (HE) collimator with thicker septa to reduce photon penetration.[3][4] Ensure the collimator is appropriate for energies well above 250 keV.[7]
High background noise and poor image contrast. 1. Inadequate scatter correction. 2. Septal penetration. 3. Inappropriate energy window selection.1. Implement a robust scatter correction method, such as the Triple Energy Window (TEW) technique.[5] 2. Use a high-energy collimator. 3. Narrow the primary energy window around the 124 keV photopeak to reduce the inclusion of scattered photons.
Peripheral and/or central artifacts in the field of view (FOV). These are characteristic artifacts for Ba-131, caused by the reconstruction algorithm's inability to handle the projection data contaminated by high-energy photons.[1]1. Use a high-energy collimator to minimize the initial data contamination.[1] 2. If artifacts persist, post-processing techniques may be required to remove them, although this may compromise quantitative accuracy.[1] 3. Utilize reconstruction algorithms that model the collimator-detector response, including septal penetration and scatter.[8]
Blurry images and poor spatial resolution. 1. Patient or subject motion during acquisition. 2. Large distance between the collimator and the subject. 3. Use of a high-sensitivity, low-resolution collimator.1. Use appropriate animal anesthesia and restraint to minimize motion. 2. Position the subject as close to the collimator as possible to maximize spatial resolution.[7] 3. If resolution is critical, consider a high-resolution collimator, but be aware of the trade-off with sensitivity (longer acquisition times may be needed).[4][6]
Inaccurate quantification of radioactivity. 1. Partial volume effects for small objects or tumors. 2. Inaccurate scatter and attenuation correction. 3. Incorrect system calibration factor for Ba-131.1. Apply partial volume correction, especially for objects smaller than 2-3 times the system's spatial resolution.[9] 2. Ensure accurate scatter and CT-based attenuation correction are applied during reconstruction.[5] 3. Perform a system calibration using a Ba-131 source with a known activity and geometry similar to the experimental setup.[10]

Quantitative Data Summary

The selection of a collimator involves a trade-off between sensitivity and spatial resolution. The following table summarizes typical characteristics of different parallel-hole collimators.

Collimator TypePrimary Use (Radionuclide Energy)Septal ThicknessHole DiameterSensitivitySpatial ResolutionSuitability for Ba-131
Low-Energy High-Resolution (LEHR) < 160 keVThinSmallLowHighNot Recommended
Low-Energy All-Purpose (LEAP) < 160 keVThinLargeHighLowNot Recommended
Medium-Energy (ME) < 250 keVMediumMediumMediumMediumPossible, but with significant septal penetration
High-Energy (HE) > 250 keVThickLargeLowLowRecommended

Experimental Protocols

Protocol 1: Phantom Study for Collimator and Reconstruction Parameter Optimization

This protocol describes a phantom study to determine the optimal collimator and reconstruction parameters for Ba-131 imaging.

1. Phantom Preparation:

  • Use a phantom with fillable spheres of various known diameters and a fillable background compartment.

  • Prepare a stock solution of Ba-131 with a known activity concentration.

  • Fill the spheres and the background compartment with the Ba-131 solution to achieve a desired sphere-to-background activity concentration ratio (e.g., 10:1).

2. Image Acquisition:

  • Mount the selected collimator (start with a High-Energy collimator) on the SPECT system.

  • Perform an energy calibration using a Ba-131 point source.

  • Set the primary energy window at 124 keV (e.g., 20% width) and two adjacent scatter windows for TEW correction.

  • Place the phantom on the imaging bed.

  • Acquire SPECT data over 360° with a sufficient number of projections (e.g., 120 projections for a 128x128 matrix).[5]

  • Acquire a CT scan of the phantom for attenuation correction and anatomical reference.

3. Image Reconstruction:

  • Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM).

  • Apply the following corrections during reconstruction:

    • CT-based attenuation correction.

    • Triple Energy Window (TEW) scatter correction.[5]

    • Resolution recovery (collimator-detector response modeling).[5]

  • Reconstruct the images with varying numbers of iterations and subsets to find the optimal balance between noise and convergence.

4. Data Analysis:

  • Draw regions of interest (ROIs) over the spheres and the background in the reconstructed images.

  • Calculate the activity concentration recovery coefficient (RC) for each sphere.

  • Assess image contrast and noise.

  • Repeat the acquisition and reconstruction with different collimators (if available) to compare performance.

Protocol 2: Small Animal In Vivo SPECT/CT Imaging with this compound

This protocol outlines a typical workflow for in vivo imaging of a Ba-131 labeled compound in a small animal model (e.g., mouse).

1. Animal Preparation:

  • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

  • Administer the Ba-131 labeled compound intravenously (e.g., via tail vein injection). A typical injected activity for a mouse is in the range of 6-7 MBq.[1][11]

2. Image Acquisition:

  • Position the animal on the imaging bed. Use positioning aids to ensure stability and minimize motion.

  • Use a High-Energy collimator suitable for small animal imaging.

  • Set the energy windows as determined from phantom studies (Protocol 1).

  • Acquire SPECT data at desired time points post-injection (e.g., 1 hour, 24 hours).[1][11] A typical acquisition time for a mouse scan is 1-1.5 hours.[1][11]

  • Following the SPECT acquisition, perform a CT scan for attenuation correction and anatomical localization.

3. Image Reconstruction and Analysis:

  • Reconstruct the images using the optimized parameters from the phantom study.

  • Co-register the SPECT and CT images.

  • Draw ROIs over organs of interest to determine the biodistribution of the radiotracer.

  • Quantify the radioactivity in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Experimental_Workflow_for_Ba131_Imaging cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Image Processing & Analysis cluster_out Output A Phantom Preparation or Animal Dosing with Ba-131 B SPECT Acquisition (HE Collimator, 124 keV window) A->B Positioning C CT Acquisition B->C Sequential Scan D Image Reconstruction (Attenuation & Scatter Correction) C->D E Image Co-registration (SPECT + CT) D->E F Quantitative Analysis (ROI Definition, %ID/g) E->F G Biodistribution Data & Publication-Ready Images F->G

Caption: Workflow for this compound SPECT/CT Imaging.

Troubleshooting_Logic_for_Ba131_Artifacts Start Image Artifacts Observed? Collimator Is a High-Energy (HE) Collimator being used? Start->Collimator Yes End Review Reconstruction Parameters and consult manufacturer Start->End No Scatter Is Scatter Correction (e.g., TEW) applied? Collimator->Scatter Yes Sol_Collimator Switch to HE Collimator Collimator->Sol_Collimator No Motion Is subject motion evident? Scatter->Motion Yes Sol_Scatter Implement TEW or equivalent scatter correction Scatter->Sol_Scatter No Sol_Motion Improve subject immobilization Motion->Sol_Motion Yes Motion->End No Sol_Collimator->Scatter Sol_Scatter->Motion Sol_Motion->End

Caption: Troubleshooting logic for Ba-131 image artifacts.

References

Technical Support Center: Barium-131 Target Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of Barium-131 (¹³¹Ba). The focus is on improving target preparation to ensure reliable and efficient radionuclide production.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation and irradiation of cesium chloride (CsCl) targets for ¹³¹Ba production via the ¹³³Cs(p,3n)¹³¹Ba reaction.

Q1: My pressed CsCl target is cracking or showing poor mechanical stability. What can I do?

A1: The mechanical integrity of pressed powder targets is crucial for withstanding the proton beam. Here are some potential solutions:

  • Binder Addition: While not always necessary, the addition of a binder can improve the mechanical strength of the pellet. Common binders used in powder metallurgy include polyvinyl alcohol (PVA), stearic acid, zinc stearate, and polyethylene glycol.[1][2][3][4] For nuclear applications, the binder must be chosen carefully to avoid introducing problematic impurities upon irradiation.

  • Pressing Pressure: Optimize the pressure used to create the pellet. Insufficient pressure can lead to a fragile target, while excessive pressure might cause stress fractures.

  • Powder Particle Size: Using a fine, uniform powder suspension can lead to a more stable pressed target. Allowing larger particles to settle out of an ethanol suspension before preparation can be beneficial.[5]

  • Hygroscopic Nature of CsCl: Cesium chloride is highly hygroscopic and will readily absorb moisture from the air, which can cause the pellet to disintegrate.[6] It is critical to prepare the target in a low-humidity environment (e.g., a glove box) and minimize its exposure to the atmosphere before irradiation.

Q2: The yield of ¹³¹Ba from my irradiation is lower than expected. What are the likely causes?

A2: Low radionuclide yield can stem from several factors related to the target and irradiation parameters:

  • Poor Thermal Conductivity: Pressed CsCl powder has a low thermal conductivity.[7][8] Inefficient heat dissipation during irradiation can lead to localized melting or sublimation of the CsCl, reducing the effective target thickness and, consequently, the ¹³¹Ba yield.

  • Inadequate Cooling: Ensure the target backing plate is made of a material with high thermal conductivity (e.g., copper, niobium) and that there is good thermal contact between the pressed pellet and the backing.[9][10] The cooling water flow rate should also be optimized; rates above a certain threshold may not significantly improve heat dissipation.[9]

  • Incorrect Proton Beam Energy: The production of ¹³¹Ba via the ¹³³Cs(p,3n)¹³¹Ba reaction is energy-dependent. An optimal proton energy of around 27.5 MeV is recommended to maximize ¹³¹Ba production while minimizing the production of the long-lived ¹³³Ba impurity.[11][12]

  • Target Thickness: The thickness of the CsCl target will affect the energy loss of the proton beam within the target material. An improperly chosen thickness can shift the effective proton energy out of the optimal range for the desired nuclear reaction.[13]

  • Inaccurate Beam Current Measurement: An inaccurate reading of the proton beam current will lead to an incorrect calculation of the expected yield.

Q3: I am observing a higher than acceptable level of ¹³³Ba impurity in my product. How can this be minimized?

A3: The co-production of ¹³³Ba is a known issue in ¹³¹Ba production. Minimizing this impurity is critical for the quality of the final radiopharmaceutical.

  • Proton Beam Energy Control: The cross-section for the ¹³³Cs(p,n)¹³³Ba reaction, which produces the ¹³³Ba impurity, is significant at lower proton energies. By maintaining the proton energy on target within the optimal range of 26.7 to 27.5 MeV, the production of ¹³³Ba can be kept to a minimum (around 0.01% of the ¹³¹Ba activity).[11]

  • Target Purity: While natural cesium is monoisotopic (¹³³Cs), ensure that the CsCl target material is of high purity and free from contaminants that could lead to the production of other undesirable radioisotopes.

Q4: My solid target is failing under high beam currents. What are my options?

A4: Target failure at high beam currents is typically due to thermal stress.

  • Improve Heat Dissipation: This is the most critical factor. Consider using a backing plate with microchannels for enhanced cooling or angling the target relative to the beam to distribute the heat over a larger area.[14][15]

  • Alternative Target Designs: For very high beam currents, consider alternative target preparation methods that offer better thermal stability:

    • Encapsulation: Encapsulating the CsCl powder in a sealed target can contain the material even if it melts. The capsule must be designed to withstand the beam power and internal pressure.[13]

    • Electrodeposition: Creating a thin, uniform layer of cesium on a suitable backing via electrodeposition can provide excellent thermal contact and stability. This method is more complex and may require non-aqueous electrolytes.[16][17][18][19][20]

Quantitative Data

The following tables summarize key quantitative data related to ¹³¹Ba production.

Table 1: Typical Production Parameters and Yields for ¹³¹Ba

ParameterValueReference(s)
Nuclear Reaction¹³³Cs(p,3n)¹³¹Ba[11][12]
Target MaterialPressed Cesium Chloride (CsCl)[11]
Proton Energy on Target27.5 MeV[11][12]
Beam Current15 µA[21]
Irradiation Time4 hours[11]
Average ¹³¹Ba Yield190 ± 26 MBq[11][12]
Saturation Yield1.2 ± 0.2 GBq/µA[13]
¹³³Ba Isotopic Impurity~0.01%[11][12]

Table 2: Thermal Properties of Cesium Chloride

PropertyValueReference(s)
Melting Point645 °C[22]
Boiling Point1297 °C[6]
Thermal Conductivity (at 300 K)~1.0 - 1.14 W m⁻¹ K⁻¹[7][8]
Density3.988 g/cm³[6]

Experimental Protocols

This section provides a detailed methodology for the preparation of a pressed CsCl target.

Protocol 1: Preparation of a Pressed Cesium Chloride (CsCl) Target

Objective: To prepare a solid CsCl target for proton irradiation to produce ¹³¹Ba.

Materials:

  • High-purity Cesium Chloride (CsCl) powder (99.99% trace metals basis)[22]

  • Hydraulic press

  • Pellet die

  • Target backing plate (e.g., high-purity aluminum or copper)

  • Platinum foil (optional, for covering the target)[11]

  • Glove box with controlled low-humidity atmosphere

Procedure:

  • Environment: Perform all steps inside a glove box with a dry, inert atmosphere to prevent moisture absorption by the hygroscopic CsCl powder.[6]

  • Powder Preparation: Weigh the desired amount of CsCl powder. The amount will depend on the desired target thickness and the diameter of the pellet die. For example, 80 mg of CsCl can be used.[21]

  • Target Pressing: a. Assemble the pellet die. b. Carefully pour the weighed CsCl powder into the die, ensuring an even distribution. c. Insert the plunger and place the die assembly into the hydraulic press. d. Gradually apply pressure to the desired level (e.g., 60-80 kN) and hold for a few minutes to allow the powder to compact.[11] e. Slowly release the pressure and carefully disassemble the die to eject the pressed CsCl pellet.

  • Target Mounting: a. Place the pressed pellet onto the center of the target backing plate. b. (Optional) Cover the CsCl pellet with a thin platinum foil to help contain the target material and improve thermal contact. c. Secure the pellet (and foil, if used) to the backing plate using a suitable target holder.

  • Storage and Handling: The prepared target should be stored in a desiccator or under an inert atmosphere until it is ready for irradiation. Minimize the time between preparation and irradiation to less than 24 hours.[11]

Visualizations

The following diagrams illustrate key workflows and relationships in the ¹³¹Ba production process.

Experimental_Workflow cluster_prep Target Preparation cluster_irrad Irradiation cluster_proc Post-Processing prep1 Weigh CsCl Powder prep2 Press into Pellet prep1->prep2 prep3 Mount on Backing prep2->prep3 irrad1 Load Target into Cyclotron prep3->irrad1 irrad2 Proton Beam Bombardment (¹³³Cs(p,3n)¹³¹Ba) irrad1->irrad2 proc1 Target Dissolution irrad2->proc1 proc2 Purification (e.g., SR Resin) proc1->proc2 proc3 Quality Control proc2->proc3 Ba131 Ba131 proc3->Ba131 Final ¹³¹Ba Product

Caption: Workflow for ¹³¹Ba production from a pressed CsCl target.

Troubleshooting_Low_Yield cluster_target Target Issues cluster_beam Beam & Irradiation Issues cluster_solutions Potential Solutions start Low ¹³¹Ba Yield Detected t1 Poor Thermal Contact start->t1 t2 Target Melting/Sublimation start->t2 t3 Incorrect Thickness start->t3 t4 Mechanical Instability start->t4 b1 Incorrect Proton Energy start->b1 b2 Low Beam Current start->b2 b3 Poor Beam Focusing start->b3 s1 Improve Target Cooling t1->s1 s2 Use High-Conductivity Backing t1->s2 t2->s1 s6 Consider Alternative Targetry t2->s6 s3 Optimize Target Thickness t3->s3 s5 Improve Pressing Technique t4->s5 s4 Verify Beam Parameters b1->s4 b2->s4 b3->s4

Caption: Troubleshooting logic for low ¹³¹Ba yield.

References

Reducing non-target uptake of Barium-131 radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Barium-131 radiopharmaceuticals. The focus is on identifying and mitigating non-target uptake to ensure experimental accuracy and radiological safety.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to unexpected biodistribution and non-target uptake of this compound.

Issue 1: High Bone Uptake Observed with a Chelated this compound Radiopharmaceutical

  • Question: My SPECT/CT images show significant accumulation of my this compound labeled compound in the bones, even though it is chelated to reduce bone targeting. What could be the cause?

  • Answer: High bone uptake of a chelated this compound radiopharmaceutical typically indicates the presence of "free" Ba-131 ions in the final product. As a divalent cation, this compound mimics calcium and naturally accumulates in bone tissue.[1][2] This issue can arise from several factors during preparation and quality control.

    • Incomplete Chelation: The radiolabeling reaction may not have gone to completion, leaving a significant fraction of unchelated Ba-131. This can be due to suboptimal reaction conditions such as incorrect pH, temperature, or insufficient concentration of the chelator.

    • Radiopharmaceutical Instability: The Ba-131 chelate may be unstable in vivo, leading to the release of the Ba-131 ion, which then localizes to the bone. The stability of the complex is crucial for preventing the release of the radiometal.[3]

    • Radiochemical Impurities: The presence of radiochemical impurities can interfere with the biodistribution. It is essential to ensure high radiochemical purity of the final product.[4]

    Troubleshooting Steps:

    • Verify Radiochemical Purity: Use radio-thin-layer chromatography (radio-TLC) to determine the percentage of chelated this compound versus free this compound.[5]

    • Optimize Radiolabeling Conditions: Review and optimize the radiolabeling protocol. Key parameters to check include pH, temperature, incubation time, and the molar ratio of chelator to this compound.

    • Assess in vitro Stability: Perform stability studies of the radiolabeled compound in human serum or a suitable buffer at 37°C to assess its stability over time.[6][7]

    • Purify the Final Product: If radiochemical purity is low, purify the radiopharmaceutical using methods like solid-phase extraction (SPE) to remove unchelated this compound before administration.

Issue 2: Unexpected Accumulation in Non-Target Organs (e.g., Liver, Kidneys)

  • Question: My this compound radiopharmaceutical is showing high uptake in the liver and/or kidneys, which is not the intended target. What are the potential reasons for this?

  • Answer: Unintended uptake in organs like the liver and kidneys can be attributed to several factors related to the physicochemical properties of the radiopharmaceutical, its administration, and the biological system.[4]

    • Liver Uptake: High liver uptake can be a result of the formation of colloids or particulate impurities in the radiopharmaceutical preparation.[4] The biodistribution of some radiopharmaceuticals can also show inherent differences in uptake between the liver lobes.[8] In some cases, abnormal liver uptake can be an indicator of underlying liver disease.[9]

    • Kidney Uptake: For peptide-based radiopharmaceuticals, high renal uptake is a common challenge.[10][11] This is often due to reabsorption of the radiolabeled peptide by the proximal tubular cells in the kidneys.[10]

    Troubleshooting Steps:

    • Check for Colloidal Impurities: Assess the radiopharmaceutical preparation for the presence of colloids, which can be detected by specific quality control methods.

    • Optimize Formulation: Ensure the formulation conditions (e.g., pH, buffers) are optimized to prevent the formation of aggregates or colloids.

    • Implement Strategies to Reduce Renal Uptake (for peptide-based agents):

      • Co-administration of Amino Acids: Infusion of positively charged amino acids like lysine or arginine can competitively inhibit the renal reabsorption of the radiolabeled peptide.[3][11]

      • Use of Albumin Fragments: Co-administration of albumin fragments has been shown to effectively reduce the renal uptake of radiolabeled peptides.[12]

    • Review Administration Technique: Ensure proper intravenous injection, as extravasation can lead to altered biodistribution.[13]

Logical Workflow for Troubleshooting Non-Target Uptake

G start High Non-Target Uptake Observed check_purity Step 1: Assess Radiochemical Purity (e.g., radio-TLC) start->check_purity is_pure Purity > 95%? check_purity->is_pure optimize_labeling Step 2a: Optimize Radiolabeling Protocol (pH, Temp, Molar Ratio) is_pure->optimize_labeling No check_stability Step 3: Evaluate In Vitro / In Vivo Stability is_pure->check_stability Yes purify Step 2b: Purify Radiopharmaceutical (e.g., SPE) optimize_labeling->purify purify->check_purity is_stable Is the complex stable? check_stability->is_stable modify_chelator Consider Chelator Modification for Improved Stability is_stable->modify_chelator No review_admin Step 4: Review Administration Technique and Formulation is_stable->review_admin Yes end Reduced Non-Target Uptake modify_chelator->end consider_blocking Step 5: Implement Biological Strategies (e.g., Blocking Agents) review_admin->consider_blocking consider_blocking->end

Caption: Troubleshooting workflow for high non-target uptake of Ba-131.

Frequently Asked Questions (FAQs)

1. Radiopharmaceutical Preparation and Quality Control

  • Q1: What is the most critical factor for minimizing non-target bone uptake of this compound?

    • A1: The most critical factor is ensuring the in vivo stability of the this compound complex.[5] Free Ba-131 ions, due to their chemical similarity to calcium, will rapidly accumulate in the bone.[2] Using a strong chelator, such as macropa, that forms a highly stable complex with this compound is paramount to preventing its release and subsequent uptake by bone tissue.[14]

  • Q2: How can I confirm the radiochemical purity of my 131Ba-labeled compound?

    • A2: Radio-thin-layer chromatography (radio-TLC) is a common and effective method.[5] By using appropriate stationary and mobile phases, you can separate the chelated radiopharmaceutical from free Ba-131 and other impurities. The distribution of radioactivity on the TLC plate is then quantified to determine the radiochemical purity.[15]

  • Q3: What are the optimal pH and temperature conditions for labeling with this compound?

    • A3: The optimal conditions depend on the specific chelator being used. For labeling macropa with this compound, the reaction has been successfully performed at a pH of 6 in an ammonium acetate buffer at room temperature.[14]

2. Biodistribution and Imaging

  • Q4: What is the expected biodistribution of "free" this compound versus a stably chelated form?

    • A4: Free this compound ([¹³¹Ba]Ba²⁺) shows rapid and high accumulation in the bones.[14][16] In contrast, a stably chelated form like ¹³¹Ba-labeled macropa exhibits fast clearance from the blood and significantly lower accumulation in bone, with excretion occurring through both renal and hepatobiliary pathways.[2][16]

  • Q5: I am observing imaging artifacts in my SPECT/CT scans with this compound. What could be the cause?

    • A5: this compound has high-energy photon emissions that can cause imaging artifacts.[16] These artifacts may appear as rings or distortions in the reconstructed images. Reliable quantitative image analysis may require optimization of the SPECT detector and collimator to mitigate these effects.[16]

  • Q6: Are there any strategies to reduce kidney uptake of this compound labeled peptides?

    • A6: While specific studies on this compound peptides are limited, general strategies for reducing renal uptake of radiolabeled peptides can be applied. These include the co-infusion of positively charged amino acids (e.g., lysine) or the use of albumin fragments, which compete for reabsorption in the kidneys.[11][12]

3. Administration and Handling

  • Q7: What are common errors during radiopharmaceutical administration that can affect biodistribution?

    • A7: Common errors include administering the incorrect dose, unintended route of administration (e.g., infiltration instead of intravenous), and issues with the injection technique (e.g., not a bolus injection when required).[13][17] Such errors can lead to significant alterations in the expected biodistribution and may compromise the diagnostic accuracy of the scan.[4]

  • Q8: What should I do if I suspect a misadministration of a this compound radiopharmaceutical?

    • A8: In case of a suspected misadministration, it is crucial to immediately inform the responsible nuclear medicine physician or radiation safety officer.[18] All available measures should be taken to minimize any potential adverse effects on the subject. The incident should be thoroughly documented, including a calculation of the administered dose and any corrective actions taken.[18]

Data Presentation

Table 1: Comparative Biodistribution of [¹³¹Ba]Ba(NO₃)₂ and ¹³¹Ba-macropa in Healthy Mice (% Injected Dose per Gram of Tissue)

Organ/Tissue[¹³¹Ba]Ba(NO₃)₂ (5 min p.i.)¹³¹Ba-macropa (5 min p.i.)[¹³¹Ba]Ba(NO₃)₂ (1 h p.i.)¹³¹Ba-macropa (1 h p.i.)[¹³¹Ba]Ba(NO₃)₂ (24 h p.i.)¹³¹Ba-macropa (24 h p.i.)
Blood1.8 ± 0.31.2 ± 0.30.5 ± 0.10.1 ± 0.00.1 ± 0.00.0 ± 0.0
Heart0.7 ± 0.10.4 ± 0.10.2 ± 0.00.1 ± 0.00.1 ± 0.00.0 ± 0.0
Lungs0.6 ± 0.10.4 ± 0.10.2 ± 0.10.1 ± 0.00.1 ± 0.00.0 ± 0.0
Liver0.7 ± 0.11.0 ± 0.10.5 ± 0.10.4 ± 0.10.4 ± 0.10.1 ± 0.0
Spleen0.3 ± 0.00.2 ± 0.00.1 ± 0.00.1 ± 0.00.1 ± 0.00.0 ± 0.0
Kidneys1.3 ± 0.21.6 ± 0.30.7 ± 0.10.7 ± 0.10.4 ± 0.10.2 ± 0.0
Stomach0.2 ± 0.00.2 ± 0.00.1 ± 0.00.1 ± 0.00.1 ± 0.00.1 ± 0.0
Pancreas0.4 ± 0.10.3 ± 0.00.2 ± 0.00.1 ± 0.00.1 ± 0.00.1 ± 0.0
Intestine0.4 ± 0.10.5 ± 0.10.3 ± 0.10.7 ± 0.10.4 ± 0.10.5 ± 0.1
Muscle0.6 ± 0.10.3 ± 0.10.2 ± 0.00.1 ± 0.00.1 ± 0.00.0 ± 0.0
Bone (Femur)10.1 ± 1.20.9 ± 0.211.5 ± 1.50.5 ± 0.112.1 ± 1.80.7 ± 0.1

Data is presented as mean ± standard deviation (n=4). Sourced from Reissig et al., 2020.[16]

Table 2: Excretion Profile of [¹³¹Ba]Ba(NO₃)₂ and ¹³¹Ba-macropa in Healthy Mice (% Injected Dose)

Excretion Pathway[¹³¹Ba]Ba(NO₃)₂ (5 min p.i.)¹³¹Ba-macropa (5 min p.i.)[¹³¹Ba]Ba(NO₃)₂ (1 h p.i.)¹³¹Ba-macropa (1 h p.i.)[¹³¹Ba]Ba(NO₃)₂ (24 h p.i.)¹³¹Ba-macropa (24 h p.i.)
Hepatobiliary1.2 ± 0.21.5 ± 0.20.8 ± 0.11.1 ± 0.20.8 ± 0.10.6 ± 0.1
Renal1.3 ± 0.21.6 ± 0.30.7 ± 0.10.7 ± 0.10.4 ± 0.10.2 ± 0.0

Data is presented as mean ± standard deviation (n=4). Sourced from Reissig et al., 2020.[16]

Experimental Protocols

Protocol 1: Quality Control of ¹³¹Ba-macropa using Radio-TLC

This protocol outlines the procedure for assessing the radiochemical purity of ¹³¹Ba-labeled macropa.

  • Materials:

    • Normal phase and reverse phase TLC plates.

    • Mobile Phase 1 (Normal Phase): Dichloromethane/Methanol (95:5).

    • Mobile Phase 2 (Reverse Phase): 0.1 M Ammonium Acetate/Methanol (1:1).

    • Radio-TLC scanner or equivalent radioactivity detector.

  • Procedure:

    • Spot a small amount (approx. 1-2 µL) of the ¹³¹Ba-macropa solution onto the origin of both a normal phase and a reverse phase TLC plate.

    • Develop the normal phase TLC plate in Mobile Phase 1.

    • Develop the reverse phase TLC plate in Mobile Phase 2.

    • Allow the solvent front to travel near the top of the plates, then remove and let them dry.

    • Scan the plates using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.

  • Interpretation:

    • In the normal phase system, free [¹³¹Ba]Ba²⁺ remains at the origin (Rf = 0), while the ¹³¹Ba-macropa complex is expected to move with the solvent front.

    • In the reverse phase system, the migration behavior will depend on the specific properties of the complex.

    • Calculate the radiochemical purity by integrating the peak areas corresponding to the ¹³¹Ba-macropa complex and dividing by the total activity on the plate.

Protocol 2: Small Animal Biodistribution Study

This protocol details the methodology for assessing the biodistribution of this compound radiopharmaceuticals in healthy mice.

  • Radiopharmaceutical Preparation:

    • Free Barium: Prepare a solution of [¹³¹Ba]Ba(NO₃)₂ in 0.01 M HNO₃ (pH 6).[14]

    • Chelated Barium: Prepare a solution of ¹³¹Ba-labeled macropa in 0.1 M ammonium acetate (pH 6).[14]

  • Animal Model:

    • Use healthy mice (e.g., CD-1) of a specific age and weight range.

  • Administration:

    • Administer a known activity (e.g., 400 kBq) of the radiopharmaceutical in a defined volume (e.g., 0.1 mL) via intravenous (tail vein) injection.[16]

  • Tissue Collection:

    • At predefined time points (e.g., 5 minutes, 1 hour, 24 hours) post-injection, euthanize a cohort of animals (n=4 per time point).[16]

    • Dissect and collect relevant organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, etc.).

    • Weigh each collected tissue sample.

  • Activity Measurement:

    • Measure the radioactivity in each tissue sample using a gamma counter.

    • Include standards of the injected radiopharmaceutical to allow for decay correction and calculation of the percentage of injected dose (%ID).

  • Data Analysis:

    • Calculate the %ID per gram of tissue for each organ at each time point.

    • Present the data as mean ± standard deviation.

This compound Chelation and Biodistribution Pathway

G cluster_0 Radiopharmaceutical Preparation cluster_1 In Vivo Biodistribution Ba131 Free ¹³¹Ba²⁺ Ion Complex Stable ¹³¹Ba-Chelate Complex Ba131->Complex Chelation Chelator Chelator (e.g., macropa) Chelator->Complex Injection Intravenous Injection Complex->Injection Blood Bloodstream Injection->Blood Bone Non-Target: Bone Uptake Blood->Bone If Free ¹³¹Ba²⁺ Excretion Targeted Clearance (Renal/Hepatobiliary) Blood->Excretion If Stable Complex

Caption: Chelation alters Ba-131's in vivo fate, preventing bone uptake.

References

Validation & Comparative

Comparative analysis of Barium-131 and Barium-133 for imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Barium-131 and Barium-133 for Imaging Applications

For researchers, scientists, and drug development professionals, the selection of an appropriate radionuclide is paramount for the success of preclinical and clinical imaging studies. This guide provides an objective comparison of this compound (¹³¹Ba) and Barium-133 (¹³³Ba), two radioisotopes of barium with distinct physical properties that render them suitable for very different applications. This analysis is supported by experimental data to aid in the informed selection of a radionuclide for imaging purposes.

Executive Summary

This compound has emerged as a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging, primarily due to its favorable physical half-life, suitable photon emissions for imaging, and its chemical similarity to radium, making it a valuable diagnostic partner for Radium-223/-224 based therapies. In contrast, Barium-133, with its extremely long half-life, is not suitable for in vivo imaging in humans but serves as an excellent calibration source for gamma detectors. This guide will delve into the detailed physical characteristics, production methods, and imaging applications of both isotopes.

Physical and Decay Properties: A Head-to-Head Comparison

The fundamental properties of a radionuclide dictate its utility in medical imaging. The following table summarizes the key physical and decay characteristics of ¹³¹Ba and ¹³³Ba.

PropertyThis compound (¹³¹Ba)Barium-133 (¹³³Ba)
Half-life 11.5 days[1][2]10.54 years[3]
Decay Mode Electron Capture[1]Electron Capture[3][4]
Daughter Nuclide Cesium-131 (¹³¹Cs) (Half-life: 9.7 days)[1]Cesium-133 (¹³³Cs) (Stable)[5]
Principal Gamma Emissions (Energy, Abundance) 123.8 keV (30%), 216 keV (20%), 371 keV (14%), 496 keV (48%)[1][6]81.0 keV (34%), 302.9 keV (18%), 356.0 keV (62%)[7][8]
Production Method Cyclotron: ¹³³Cs(p,3n)¹³¹Ba[1][9]Nuclear Reactor: ¹³²Ba(n,γ)¹³³Ba[7]

This compound for SPECT Imaging

This compound is considered a promising radionuclide for SPECT imaging.[1][9][10] Its 11.5-day half-life is suitable for longitudinal studies, allowing for imaging over an extended period.[1][2] The gamma emissions at 123.8 keV and 216 keV are within the optimal energy range for most modern SPECT cameras, providing a good balance between tissue penetration and detection efficiency.[1]

A significant advantage of ¹³¹Ba is its role as a diagnostic surrogate for the therapeutic alpha-emitter Radium-223 (²²³Ra).[1][2] Due to their chemical similarities as alkaline earth metals, ¹³¹Ba can be used to predict the biodistribution and dosimetry of ²²³Ra-based radiopharmaceuticals, embodying the "theranostic" approach to cancer treatment.[2]

However, the presence of high-energy gamma emissions (371 keV and 496 keV) can pose a challenge for imaging, potentially leading to artifacts and decreased spatial resolution due to collimator penetration.[1] The use of high-energy collimators may mitigate these effects.[1]

Barium-133 as a Calibration Source

Barium-133's long half-life of 10.54 years makes it unsuitable for diagnostic imaging in patients due to the prolonged radiation dose it would impart.[11] However, this long half-life, combined with its well-defined and stable gamma emissions, makes it an ideal calibration source for gamma-ray detectors, including those used in SPECT systems.[3][4] It is widely used in laboratory and industrial settings for equipment calibration and for training in radiation safety and detection.[4]

Experimental Data and Protocols

This compound Production and Purification

A common method for producing ¹³¹Ba is through the proton bombardment of a Cesium-133 target in a cyclotron.

Experimental Workflow: ¹³¹Ba Production and Separation

G cluster_production Cyclotron Production cluster_separation Radiochemical Separation Proton_Beam 27.5 MeV Proton Beam Target ¹³³CsCl Target Proton_Beam->Target Irradiation Irradiation (¹³³Cs(p,3n)¹³¹Ba) Target->Irradiation Dissolution Dissolve Target in HNO₃ Irradiation->Dissolution Resin_Column SR Resin Column Dissolution->Resin_Column Elution Elute ¹³¹Ba Resin_Column->Elution Final_Product High Purity ¹³¹Ba Elution->Final_Product G Radiotracer_Prep Prepare ¹³¹Ba Radiotracer (e.g., [¹³¹Ba]Ba(NO₃)₂) Injection Intravenous Injection into Mouse Radiotracer_Prep->Injection Imaging SPECT/CT Imaging (1h and 24h post-injection) Injection->Imaging Data_Analysis Image Reconstruction and Biodistribution Analysis Imaging->Data_Analysis G Ba131 ¹³¹Ba (t½ = 11.5 d) Cs131 ¹³¹Cs (t½ = 9.7 d) Ba131->Cs131 EC Xe131 ¹³¹Xe (Stable) Cs131->Xe131 EC G Ba133 ¹³³Ba (t½ = 10.54 y) Cs133 ¹³³Cs (Stable) Ba133->Cs133 EC

References

Barium-131 vs. Barium-135m: A Comparative Guide for Potential Bone Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Barium-131 and Barium-135m for bone imaging applications, supported by available experimental data and detailed methodologies.

Introduction: The Quest for Ideal Bone-Seeking Radiotracers

The development of radiopharmaceuticals for skeletal imaging is a cornerstone of nuclear medicine, enabling the diagnosis and monitoring of metabolic bone diseases and metastatic cancers. While technetium-99m labeled bisphosphonates are the current clinical standard, research into alternative radionuclides continues in pursuit of agents with improved diagnostic accuracy or theranostic potential.[1] Barium, as an alkaline earth metal, is a "bone seeker," meaning it behaves as a calcium analogue and naturally accumulates in bone tissue, particularly in areas of active metabolism.[2][3][4] This property makes its radioisotopes, specifically this compound (¹³¹Ba) and Barium-135m (¹³⁵ᵐBa), compelling candidates for bone scintigraphy.[2][3][4] This guide evaluates the properties and performance of these two isotopes.

Nuclear Properties and Production Methods

The fundamental characteristics of a radionuclide, including its half-life, decay mode, and emission energies, dictate its suitability for imaging and its dosimetric profile. Production feasibility is also a critical factor for potential clinical translation.

PropertyThis compoundBarium-135m
Physical Half-life 11.5 days[1][5][6]28.7 hours[7][8]
Decay Mode Electron Capture (EC)[5][6]Isomeric Transition (IT)[7]
Principal Gamma Energies (keV) & Abundance 123.8 (30%), 216.1 (20%), 496.3 (48%)[5][9]268 (16%)[3][5][10]
Production Reaction Cyclotron: ¹³³Cs(p,3n)¹³¹Ba[5][11]Reactor: ¹³⁴Ba(n,γ)¹³⁵ᵐBaCyclotron: ¹³³Cs(α,x)¹³⁵ᵐBa[10][12]

This compound Production: ¹³¹Ba is effectively produced in a cyclotron by bombarding a natural, monoisotopic Cesium-133 target with protons.[1][5] The resulting ¹³¹Ba can be separated with high radiochemical purity using resin-based methods, yielding a product suitable for in vivo applications.[5][11][13]

Barium-135m Production: ¹³⁵ᵐBa can be produced via neutron irradiation of enriched ¹³⁴Ba in a high-flux reactor.[12] Alternatively, it can be produced in a cyclotron using an alpha beam on a Cesium-133 target.[10] Achieving high specific activity is crucial due to the chemical toxicity of barium.[12]

Preclinical Evaluation and Performance

Preclinical studies are essential to determine the biodistribution, imaging characteristics, and overall efficacy of a potential radiotracer.

In Vitro Hydroxyapatite Affinity

A primary requirement for a bone tracer is high affinity for hydroxyapatite (HA), the mineral component of bone. Both ¹³¹Ba and ¹³⁵ᵐBa, as calcium mimetics, are expected to exhibit strong binding.

Experimental Protocol: Hydroxyapatite Binding Assay

  • Preparation: Suspend a known quantity of synthetic hydroxyapatite powder in a buffered saline solution (e.g., PBS, pH 7.4).

  • Incubation: Add a measured activity of [¹³¹Ba]BaCl₂ or [¹³⁵ᵐBa]BaCl₂ to the HA suspension and incubate at 37°C with continuous agitation for a set period (e.g., 60 minutes).

  • Separation: Centrifuge the suspension to pellet the HA particles. Carefully collect the supernatant.

  • Measurement: Measure the radioactivity in the HA pellet and the supernatant separately using a calibrated gamma counter.

  • Calculation: Determine the percent binding using the formula: % Binding = [Activity_pellet / (Activity_pellet + Activity_supernatant)] x 100.

In Vivo Biodistribution

Biodistribution studies in animal models are critical for quantifying uptake in the target tissue (bone) versus non-target organs, which informs imaging time points and dosimetry. Studies have shown that ionic ¹³¹Ba demonstrates rapid bone uptake and clearance from the blood.[5][11]

Experimental Protocol: Murine Biodistribution Study

  • Animal Model: Use healthy, age-matched mice (e.g., female CD-1 mice, n=4 per time point).

  • Administration: Administer a precise, known activity of the radiotracer (e.g., 400 kBq of [¹³¹Ba]Ba(NO₃)₂) via intravenous tail vein injection.[5]

  • Euthanasia & Dissection: At predefined time points (e.g., 5 min, 1 h, 24 h), euthanize the animals.[5] Dissect, weigh, and collect key organs and tissues (femur, blood, muscle, liver, kidneys, heart, spleen, lungs).

  • Activity Measurement: Measure the radioactivity in each sample using a gamma counter, alongside a standard of the injected dose for calibration.

  • Data Analysis: Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table of Representative Biodistribution Data for [¹³¹Ba]Ba²⁺ in Mice [5]

Organ (24h post-injection)Standardized Uptake Value (SUV)
Femur 2.19
Blood 0.04
Muscle 0.08
Liver 0.22
Kidneys 0.40

Data derived from SUV calculations presented in Reissig et al., 2020.[5]

SPECT/CT Imaging

Small animal SPECT/CT imaging allows for the visualization of the radiotracer's distribution in vivo, confirming its localization to the skeleton.

Experimental Protocol: Small Animal SPECT/CT Imaging

  • Radiotracer Administration: Inject an appropriate imaging dose (e.g., 6.2 MBq of [¹³¹Ba]Ba(NO₃)₂) intravenously into a healthy mouse.[1]

  • Anesthesia & Positioning: At the desired time point (e.g., 24 hours post-injection), anesthetize the mouse and position it in the center of the SPECT/CT scanner's field of view.

  • Image Acquisition:

    • SPECT: Perform a whole-body SPECT scan using energy windows appropriate for the radionuclide (e.g., centered at 124 keV and/or 216 keV for ¹³¹Ba).[5] Use high-energy collimators if necessary.

    • CT: Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction & Analysis: Reconstruct the SPECT and CT data using an appropriate algorithm (e.g., OSEM). Fuse the images to visualize the tracer uptake in relation to anatomical structures.

Head-to-Head Comparison

FeatureThis compoundBarium-135m
Imaging Window Long half-life (11.5 d) allows for delayed imaging and longitudinal studies over several days.[1][5]Shorter half-life (28.7 h) is well-suited for routine clinical workflows, allowing for imaging 1-2 days post-injection.[12]
Image Quality Multiple gamma emissions, including high-energy photons (496 keV), can increase scatter and septal penetration, potentially degrading image resolution and creating artifacts.[5]A single, clean photopeak at 268 keV is well-suited for SPECT cameras, potentially offering better image quality with less complex scatter correction.[2][3][10]
Patient Dosimetry The longer half-life and decay via ¹³¹Cs (t½ = 9.7 d) result in a higher radiation dose to the patient.[5]The significantly shorter half-life and decay to a stable daughter result in a lower radiation burden for the patient.[14]
Theranostic Potential Excellent diagnostic surrogate for the alpha-emitter Radium-223 (t½ = 11.4 d) due to their almost identical half-lives and similar chemistry.[1][5][15]Less suitable as a direct analogue for ²²³Ra therapy planning due to the mismatched half-life.
Overall Suitability Promising for preclinical research, long-term biodistribution studies, and as a diagnostic companion for Radium-223 therapy.[4][5]Appears more favorable for routine diagnostic bone scanning due to superior dosimetry and potentially better imaging characteristics.[12][14]

Visualizing the Evaluation Process

The logical progression for assessing a new radiotracer involves a series of defined steps from production to preclinical analysis.

Caption: Standard workflow for the evaluation of novel bone-seeking radiotracers.

Conclusion

Both this compound and Barium-135m demonstrate the fundamental characteristics of effective bone-seeking agents. The choice between them is highly dependent on the intended application.

Barium-135m emerges as the stronger candidate for routine diagnostic bone imaging . Its 28.7-hour half-life is convenient for clinical scheduling, while its single gamma emission is optimal for SPECT imaging, and most importantly, it imparts a lower radiation dose to the patient.[12][14]

This compound , while less ideal for routine diagnostics due to its higher patient dose and complex emissions, holds a unique and significant niche.[5] Its 11.5-day half-life makes it an excellent theranostic partner for Radium-223 , allowing for pre-therapeutic imaging and dosimetric planning for targeted alpha therapy.[1][4][5]

Further research, particularly direct head-to-head imaging studies in disease models, would be beneficial to fully delineate the subtle performance differences and solidify the clinical potential of each radionuclide.

References

Validating Barium-131 as a Diagnostic Match for Radium-223 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Radium-223 ([²²³Ra]RaCl₂) dichloride, an alpha-emitting radiopharmaceutical, has significantly advanced the treatment of patients with castration-resistant prostate cancer and symptomatic bone metastases.[1][2] Its therapeutic efficacy, stemming from the high-energy, short-range alpha particles that induce difficult-to-repair double-strand DNA breaks in cancer cells, has been demonstrated to improve overall survival.[3][4] However, the low gamma emission of Radium-223 makes it challenging to image with conventional techniques, creating a need for a diagnostic surrogate to enable patient-specific dosimetry and treatment monitoring.[5]

This guide provides a comprehensive comparison of Barium-131 (¹³¹Ba) as a promising diagnostic partner for Radium-223 therapy, owing to their chemical similarities as heavy alkaline earth metals.[6][7] We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other potential diagnostic radionuclides.

Data Presentation: A Comparative Analysis of Radionuclides

The selection of an appropriate diagnostic radionuclide for a therapeutic agent is guided by several factors, including similar biodistribution, a suitable half-life for imaging, and favorable decay characteristics for imaging modalities like Single Photon Emission Computed Tomography (SPECT).

PropertyThis compound (¹³¹Ba)Radium-223 (²²³Ra)Strontium-85 (⁸⁵Sr)Barium-135m (¹³⁵mBa)
Half-life 11.5 days[6]11.435 days[8]64.8 days28.7 hours
Primary Emission(s) Gamma (γ)[6]Alpha (α)[8]Gamma (γ)Gamma (γ)
Principal Gamma Energy (keV) & Intensity (%) 123.8 (30%)[6]-514 (95%)268 (16%)[9]
Imaging Modality SPECT[6]Not suitable for standard imagingSPECTSPECT
Production Method Cyclotron: ¹³³Cs(p,3n)¹³¹Ba[6]Generator: from Ac-227/Th-227[8]CyclotronGenerator
Rationale for Use with ²²³Ra Similar chemistry and pharmacological properties, suitable half-life and gamma energy for SPECT imaging.[6][10]Therapeutic agent.Chemical similarity to calcium, bone-seeking.Shorter half-life, less favorable imaging properties compared to ¹³¹Ba.[9]

Experimental Protocols

Production and Purification of this compound

High-purity this compound can be produced via the ¹³³Cs(p,3n)¹³¹Ba nuclear reaction using a cyclotron.

  • Targetry: Natural cesium chloride (CsCl) targets are irradiated with a 27.5 MeV proton beam.[6]

  • Purification: Post-irradiation, the target is dissolved, and this compound is separated from the cesium target material using SR Resin.[9][11] The final product, [¹³¹Ba]Ba(NO₃)₂, is obtained in a dilute nitric acid solution suitable for radiolabeling.[9]

Radiolabeling and In Vitro Stability

To assess the potential of this compound for targeted delivery beyond its inherent bone-seeking properties, chelation studies are crucial.

  • Chelation: The chelator macropa has been successfully labeled with this compound at room temperature.[6]

  • Quality Control: Radiolabeling efficiency and purity are determined using radio-thin-layer chromatography (radio-TLC).[9]

  • Stability Studies: The stability of the ¹³¹Ba-macropa complex is assessed by incubation in human serum at 37°C for several days. The integrity of the complex is monitored by radio-TLC.[9]

Preclinical SPECT/CT Imaging

Animal models are used to compare the biodistribution of "free" this compound and chelated this compound.

  • Animal Model: Healthy mice are typically used for initial biodistribution studies.

  • Radiotracer Administration: Mice are injected intravenously with either [¹³¹Ba]Ba(NO₃)₂ or ¹³¹Ba-labeled macropa.[10]

  • Imaging Protocol: SPECT/CT imaging is performed at various time points (e.g., 1 hour and 24 hours post-injection) to visualize the in vivo distribution of the radiotracer.[10] A standard SPECT protocol for bone imaging involves a 360° circular orbit with 60-120 stops at 10-40 seconds per stop, using a 64x64 or greater matrix.[8] The CT component provides anatomical localization.[8]

  • Image Analysis: The SPECT and CT images are fused to correlate radioactive uptake with specific organs and tissues.

Ex Vivo Biodistribution Studies

Quantitative analysis of radiotracer uptake in various tissues is performed to complement the imaging data.

  • Tissue Harvesting: At predetermined time points after radiotracer injection, mice are euthanized, and major organs and tissues (including blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are collected and weighed.[10][12]

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[12] This allows for a quantitative comparison of the uptake of different radiotracers in various tissues.

Visualizing the Theranostic Approach

Decay Pathways of this compound and Radium-223

DecayPathways cluster_Ba131 This compound Decay cluster_Ra223 Radium-223 Decay Ba131 This compound (t½ = 11.5 d) Cs131 Cesium-131 (t½ = 9.7 d) Ba131->Cs131 EC, γ (SPECT) Xe131 Xenon-131 (Stable) Cs131->Xe131 EC Ra223 Radium-223 (t½ = 11.4 d) Rn219 Radon-219 Ra223->Rn219 α Po215 Polonium-215 Rn219->Po215 α Pb211 Lead-211 Po215->Pb211 α Bi211 Bismuth-211 Pb211->Bi211 β- Tl207 Thallium-207 Bi211->Tl207 α Pb207 Lead-207 (Stable) Tl207->Pb207 β-

Caption: Decay pathways of this compound and Radium-223.

Experimental Workflow for Comparative Biodistribution

BiodistributionWorkflow cluster_production Radiotracer Production cluster_animal_studies Animal Studies cluster_analysis Data Acquisition & Analysis Production ¹³¹Ba Production (Cyclotron) QC Quality Control Production->QC Injection IV Injection into Mice QC->Injection GroupA Group A: [¹³¹Ba]Ba(NO₃)₂ Injection->GroupA GroupB Group B: ¹³¹Ba-macropa Injection->GroupB SPECT_CT SPECT/CT Imaging (1h, 24h) GroupA->SPECT_CT Biodistribution Ex Vivo Biodistribution (%ID/g) GroupA->Biodistribution GroupB->SPECT_CT GroupB->Biodistribution Comparison Comparative Analysis SPECT_CT->Comparison Biodistribution->Comparison

Caption: Workflow for comparing the biodistribution of free and chelated this compound.

Theranostic Rationale: this compound and Radium-223

TheranosticConcept cluster_diagnostic Diagnostic Pathway cluster_therapeutic Therapeutic Pathway Patient Patient with Bone Metastases Ba131_Admin Administer ¹³¹Ba-based agent Patient->Ba131_Admin Ra223_Admin Administer ²²³RaCl₂ Therapy Patient->Ra223_Admin SPECT_Imaging SPECT/CT Imaging Ba131_Admin->SPECT_Imaging Dosimetry Dosimetry & Treatment Planning SPECT_Imaging->Dosimetry Dosimetry->Ra223_Admin Guides Therapy Therapy_Effect Targeted Alpha Therapy Ra223_Admin->Therapy_Effect Monitoring Treatment Monitoring Therapy_Effect->Monitoring Monitoring->Ba131_Admin Informs Follow-up Imaging

References

A Head-to-Head Comparison of Barium-131 and 99mTc-Bisphosphonates for Skeletal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of radiopharmaceuticals for bone imaging, Technetium-99m labeled bisphosphonates (99mTc-BPs) have long been the gold standard for detecting skeletal metastases and other bone disorders.[1] However, the emergence of Barium-131 (131Ba) as a potential diagnostic radionuclide presents an intriguing alternative, particularly due to its theranostic potential as a diagnostic match for alpha-emitting radium isotopes like 223Ra and 224Ra.[2][3] This guide provides an objective comparison of the performance of 131Ba and 99mTc-bisphosphonates, supported by available experimental data.

Physicochemical and Radiochemical Properties

A fundamental comparison begins with the intrinsic properties of the radionuclides themselves. 99mTc is a metastable isotope with a short half-life, making it ideal for routine diagnostic procedures with minimal radiation dose to the patient. In contrast, 131Ba has a significantly longer half-life, which could be advantageous for longitudinal studies or when longer biological processes are being monitored.[2][4]

The gamma emissions of these isotopes are also a critical factor for SPECT imaging. 99mTc has a principal gamma energy of 140 keV, which is well-suited for standard gamma cameras. 131Ba has several gamma emissions, with the one at 123.8 keV (30% abundance) being suitable for SPECT imaging.[2][5] However, it also has higher energy photons that could potentially lead to image degradation.[6]

PropertyThis compound (131Ba)Technetium-99m (99mTc)
Half-life 11.5 days[2][4][7]6.02 hours
Decay Mode Electron Capture[2]Isomeric Transition
Principal Gamma Energy (keV) 123.8 (30%), 216.1 (20.4%), 496.3 (48%)[5]140.5 (89%)
Production Method Cyclotron: 133Cs(p,3n)131Ba[2]Generator: from 99Mo

Table 1: Comparison of Physicochemical Properties.

In terms of radiolabeling, 99mTc-bisphosphonates are typically prepared from commercially available kits containing a bisphosphonate (e.g., medronic acid - MDP) and a reducing agent (stannous chloride).[8] The addition of sterile, oxidant-free sodium pertechnetate (99mTcO4-) results in rapid and high-yield formation of the 99mTc-bisphosphonate complex.[1][8] The radiochemical purity of these preparations is consistently high, often exceeding 97%.[1]

For 131Ba, direct labeling of bisphosphonates is not the typical approach. Instead, its utility lies in its behavior as a calcium mimetic, allowing for its direct use as ionic [131Ba]Ba2+ for bone targeting.[2] Recent research has also explored the use of chelators like macropa to form stable complexes with 131Ba, which could pave the way for targeted delivery beyond its inherent bone-seeking properties.[2]

ParameterThis compound99mTc-Bisphosphonates (e.g., 99mTc-MDP)
Radiolabeling Yield Not applicable for ionic form; high for chelator-based labeling[2]> 95%[9]
Radiochemical Purity High after purification[2]> 97%[1]
In Vitro Stability (PBS, pH 7.4) Stable in ionic formGenerally stable for several hours post-preparation[1]

Table 2: Comparison of Radiochemical Characteristics.

In Vitro Cellular Uptake

While direct comparative in vitro studies are scarce, the mechanisms of cellular uptake for bisphosphonates are well-documented. Bisphosphonates are taken up by osteoclasts during bone resorption.[10][11] Fluorescently labeled bisphosphonate analogs have been shown to be internalized by osteoclasts and bone marrow monocytes.[10] The uptake by non-resorbing cells like osteoblasts and tumor cells is comparatively lower.[11]

For ionic 131Ba, its uptake is driven by its calcimimetic nature, leading to its incorporation into the bone matrix. While not a direct cellular uptake in the same manner as endocytosis of a bisphosphonate complex, it reflects the physiological process of bone mineralization.

In Vivo Biodistribution

Preclinical biodistribution studies in animal models are crucial for evaluating the efficacy and safety of a radiopharmaceutical. These studies provide quantitative data on the uptake of the radiotracer in target tissues (bone) versus non-target organs.[12]

This compound: In vivo studies in healthy mice with ionic [131Ba]Ba2+ have demonstrated rapid and high accumulation in bone.[2] SPECT/CT imaging confirmed significant uptake in the skeleton.[2][13] When chelated with macropa, the biodistribution of 131Ba changes dramatically, with rapid blood clearance and significantly lower bone accumulation, indicating the stability of the complex in vivo.[2]

99mTc-Bisphosphonates: The biodistribution of 99mTc-bisphosphonates like 99mTc-MDP is characterized by high uptake in the skeleton and clearance through the kidneys.[8] The optimal time for imaging is typically 1-4 hours post-injection, allowing for sufficient clearance of the radiotracer from soft tissues to achieve a good bone-to-background ratio.[14][15]

Organ (%ID/g)[131Ba]Ba2+ (in healthy mice at 1h)[2]99mTc-MDP (in rats at 2h)
Blood ~0.5~1.0
Bone (Femur) ~10~5-6
Muscle ~0.2~0.3
Liver ~0.3~0.2
Kidney ~1.0~1.5

Table 3: Comparative Biodistribution Data (% Injected Dose per Gram). Note: Data are from different studies and animal models and should be interpreted with caution.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Radiolabeling of 99mTc-MDP

This protocol is a generalized procedure based on common practices with commercial kits.[8][14][15]

  • Preparation: A sterile, non-pyrogenic vial containing a lyophilized mixture of medronic acid and stannous chloride dihydrate is used.[8]

  • Reconstitution: Aseptically inject a specified volume of sterile, oxidant-free sodium pertechnetate (99mTcO4-) into the vial.[8]

  • Incubation: Gently swirl the vial to dissolve the contents and allow the labeling reaction to proceed at room temperature for a recommended time (e.g., >20 minutes).[16]

  • Quality Control: The radiochemical purity is assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the percentage of 99mTc-MDP versus impurities like free pertechnetate and hydrolyzed-reduced 99mTc.[1]

In Vivo Biodistribution Study in Rodents

This is a general protocol for ex vivo biodistribution studies.[12][17]

  • Animal Model: Healthy mice or rats are typically used.[18]

  • Radiopharmaceutical Administration: A known activity of the radiopharmaceutical is injected intravenously (e.g., via the tail vein).[18]

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 5 min, 1h, 24h).[2]

  • Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys), and tissues of interest (bone, muscle) are collected and weighed.[17]

  • Activity Measurement: The radioactivity in each sample is measured using a gamma counter, and the data is decay-corrected to the time of injection.[2]

  • Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[12]

In Vitro Cell Uptake Assay

This is a generalized protocol for assessing the uptake of radiolabeled compounds in adherent cells.[19][20]

  • Cell Culture: Adherent cells (e.g., osteosarcoma cells, osteoblasts) are seeded in multi-well plates and cultured until they reach near confluence.[20]

  • Treatment: The culture medium is replaced with fresh medium containing the radiolabeled compound at a specific concentration.[19]

  • Incubation: The cells are incubated for a predetermined period at 37°C.[19]

  • Washing: The incubation is stopped by aspirating the medium and washing the cells multiple times with cold phosphate-buffered saline (PBS) to remove unbound radioactivity.[19]

  • Cell Lysis and Counting: The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.[19]

  • Data Normalization: The uptake is typically normalized to the amount of protein in each well or the number of cells.[20]

Visualizations

Experimental_Workflow_Radiolabeling_QC Radiolabeling and Quality Control of 99mTc-Bisphosphonates cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control start Start with Lyophilized Kit (Bisphosphonate + SnCl2) add_tc Aseptically add 99mTcO4- to the kit vial start->add_tc generator Elute 99mTcO4- from 99Mo/99mTc Generator generator->add_tc incubate Incubate at Room Temperature add_tc->incubate take_sample Take aliquot for QC incubate->take_sample tlc TLC/HPLC Analysis take_sample->tlc calculate_rcp Calculate Radiochemical Purity (%) tlc->calculate_rcp end_product 99mTc-Bisphosphonate (>95% RCP) calculate_rcp->end_product If RCP is acceptable

Caption: Workflow for the preparation and quality control of 99mTc-bisphosphonates.

Biodistribution_Workflow In Vivo Biodistribution Experimental Workflow cluster_animal_prep Animal Preparation cluster_injection Administration cluster_timepoint Distribution Phase cluster_dissection Data Collection cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Healthy Mice) inject Administer via IV Injection animal_model->inject prepare_dose Prepare Radiopharmaceutical Dose prepare_dose->inject wait Allow for Distribution (Specified Time Points) inject->wait euthanize Euthanize Animal wait->euthanize dissect Harvest Organs and Tissues euthanize->dissect weigh Weigh Samples dissect->weigh count Measure Radioactivity (Gamma Counter) weigh->count calculate Calculate %ID/g count->calculate report Report Biodistribution Profile calculate->report

Caption: Generalized workflow for conducting in vivo biodistribution studies.

Conclusion

99mTc-bisphosphonates remain the workhorse for routine clinical bone scanning due to their ideal half-life, excellent imaging characteristics with standard equipment, and the convenience of kit-based preparations. They provide reliable and high-quality images for the diagnosis of a wide range of skeletal abnormalities.

This compound, on the other hand, is emerging as a promising radionuclide with unique properties. Its longer half-life could be beneficial for specific research applications, and its chemical similarity to radium makes it an excellent candidate for a theranostic pair with 223Ra and 224Ra.[2][3] The ability to use 131Ba in its ionic form for bone imaging simplifies the radiopharmaceutical preparation, although this also limits its application to bone-seeking purposes unless complexed with a targeting vector.

The choice between 131Ba and a 99mTc-bisphosphonate will ultimately depend on the specific clinical or research question. For routine, high-throughput diagnostic imaging, 99mTc-bisphosphonates are the established and practical choice. For research into radium-based therapies and potentially for longitudinal preclinical studies, 131Ba offers unique advantages that warrant its further investigation and development.

References

A Comparative Analysis of in vivo Biodistribution: Free vs. Chelated Barium-131

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo biodistribution of free versus chelated Barium-131, supported by experimental data.

This guide provides an objective comparison of the in vivo biodistribution of free this compound ([¹³¹Ba]Ba²⁺) and this compound chelated with the ligand macropa. The data presented herein is crucial for the development of novel radiopharmaceuticals and for understanding the behavior of this compound in biological systems. This compound is a promising SPECT radionuclide for diagnostic imaging and serves as a diagnostic match for the therapeutic alpha-emitter Radium-223.[1]

Executive Summary

In vivo studies demonstrate a stark contrast in the biodistribution profiles of free and chelated this compound. Free this compound, behaving as a calcimimetic, exhibits rapid and high uptake in bone tissue.[1] Conversely, ¹³¹Ba-labeled macropa shows significantly lower bone accumulation and is cleared more rapidly from the bloodstream.[1] This differential biodistribution underscores the critical role of chelation in directing the in vivo fate of this compound, a key consideration for targeted radiopharmaceutical design.

Data Presentation: Biodistribution Comparison

The following tables summarize the quantitative biodistribution data from a preclinical study in healthy mice, comparing the percentage of injected dose per gram of organ (%ID/g) at various time points post-injection.

Table 1: Biodistribution of Free this compound ([¹³¹Ba]Ba(NO₃)₂) in Mice (%ID/g)

Organ5 min1 h24 h
Blood3.8 ± 0.51.2 ± 0.20.1 ± 0.0
Heart1.1 ± 0.20.4 ± 0.10.1 ± 0.0
Lungs1.5 ± 0.30.6 ± 0.10.2 ± 0.0
Liver2.1 ± 0.41.5 ± 0.30.5 ± 0.1
Spleen0.5 ± 0.10.3 ± 0.10.1 ± 0.0
Kidneys3.5 ± 0.62.5 ± 0.40.8 ± 0.1
Stomach0.4 ± 0.10.3 ± 0.10.1 ± 0.0
Intestine1.2 ± 0.21.8 ± 0.30.9 ± 0.2
Muscle1.8 ± 0.31.5 ± 0.20.4 ± 0.1
Bone (Femur)5.9 ± 1.112.8 ± 2.115.2 ± 2.5
Thyroid/Parathyroid0.8 ± 0.21.1 ± 0.20.9 ± 0.2

Table 2: Biodistribution of Chelated this compound (¹³¹Ba-macropa) in Mice (%ID/g)

Organ5 min1 h24 h
Blood10.2 ± 1.52.8 ± 0.40.1 ± 0.0
Heart2.1 ± 0.40.5 ± 0.10.1 ± 0.0
Lungs3.5 ± 0.60.9 ± 0.20.2 ± 0.0
Liver3.8 ± 0.61.2 ± 0.20.3 ± 0.1
Spleen1.1 ± 0.20.4 ± 0.10.1 ± 0.0
Kidneys25.1 ± 4.28.9 ± 1.51.1 ± 0.2
Stomach0.5 ± 0.10.2 ± 0.00.1 ± 0.0
Intestine1.5 ± 0.31.9 ± 0.30.8 ± 0.1
Muscle1.5 ± 0.30.6 ± 0.10.1 ± 0.0
Bone (Femur)1.9 ± 0.32.1 ± 0.42.2 ± 0.4
Thyroid/Parathyroid0.2 ± 0.00.1 ± 0.00.0 ± 0.0

Experimental Protocols

The biodistribution data was obtained from a study utilizing the following methodology[1]:

Animal Model: Healthy mice were used for the in vivo experiments.

Radiotracers:

  • Free this compound: [¹³¹Ba]Ba(NO₃)₂ was administered.

  • Chelated this compound: ¹³¹Ba was chelated with the ligand macropa.

Administration:

  • A dose of 400 kBq of either [¹³¹Ba]Ba(NO₃)₂ or ¹³¹Ba-labeled macropa was injected intravenously into the mice.[1]

Tissue Collection and Analysis:

  • Animals (n=4 for each time point) were euthanized at 5 minutes, 1 hour, and 24 hours post-injection.[1]

  • Organs and tissues of interest were excised, weighed, and the radioactivity was measured using a gamma counter.[1]

  • The results were calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Diagram 1: Experimental Workflow

G cluster_preparation Preparation cluster_injection Administration cluster_analysis Analysis A Free this compound ([¹³¹Ba]Ba(NO₃)₂) C Intravenous Injection (Healthy Mice) A->C B Chelated this compound (¹³¹Ba-macropa) B->C D Tissue Collection (5 min, 1 h, 24 h) C->D E Gamma Counting D->E F Biodistribution Data (%ID/g) E->F

Caption: Workflow for the in vivo biodistribution study.

Diagram 2: Conceptual Representation of Chelation

G cluster_free Free this compound cluster_chelated Chelated this compound Ba-131 ¹³¹Ba²⁺ Bone Bone Ba-131->Bone High Uptake Chelator Macropa Chelated Ba-131 ¹³¹Ba-Macropa Complex Chelated Ba-131->Bone Low Uptake Blood Clearance Blood Clearance Chelated Ba-131->Blood Clearance Rapid Excretion Excretion Blood Clearance->Excretion

Caption: Chelation alters the in vivo fate of this compound.

References

Evaluating Barium-131 as a Surrogate for Radium-224 in Radiopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The development of targeted alpha therapies (TAT) represents a promising frontier in oncology. Radium-224 (²²⁴Ra), an alpha-emitting radionuclide, is of significant interest for TAT due to its high linear energy transfer and short-range, potent cytotoxicity to cancer cells. However, the alpha emissions of ²²⁴Ra make it unsuitable for standard imaging techniques like Single Photon Emission Computed Tomography (SPECT), posing challenges for in vivo monitoring and dosimetry. This has led to the investigation of Barium-131 (¹³¹Ba) as a potential surrogate for ²²⁴Ra. This guide provides a comprehensive comparison of ¹³¹Ba and ²²⁴Ra, supported by experimental data and protocols, to assist researchers in evaluating the utility of ¹³¹Ba as an imaging surrogate for ²²⁴Ra-based radiopharmaceuticals. The similar chemistry and pharmacological properties of barium and radium form the basis for this theranostic approach.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of substituting one radionuclide for another is the similarity in their physical and chemical characteristics. Both Barium and Radium belong to the alkaline earth metals, exhibiting similar chemical behavior, which is crucial for their biological equivalence when chelated or targeted to specific sites.[1] The key physicochemical properties of ¹³¹Ba and ²²⁴Ra are summarized below.

PropertyThis compound (¹³¹Ba)Radium-224 (²²⁴Ra)References
Half-life 11.5 days3.66 days[3][4][5][6]
Decay Mode Electron CaptureAlpha decay[3][4]
Primary Emissions for Imaging Gamma (γ)Not suitable for imaging
Key Gamma Energies (keV) 123.8 (30%), 216.0 (20%), 496.3 (48%)241.0 (4.1%)[1]
Primary Emissions for Therapy NoneAlpha (α)
Alpha Energy (MeV) N/A5.68 (94.9%), 5.45 (5.1%)
Daughter Nuclides ¹³¹Cs (stable)²²⁰Rn, ²¹⁶Po, ²¹²Pb, ²¹²Bi, ²⁰⁸Tl, ²⁰⁸Pb (stable)[1]
Production Cyclotron: ¹³³Cs(p,3n)¹³¹BaGenerator: from ²²⁸Th[1]

Experimental Evidence Supporting the Surrogate Hypothesis

The viability of ¹³¹Ba as a surrogate for ²²⁴Ra is supported by comparative in vivo studies. The calcimimetic nature of barium and radium leads to their accumulation in areas of high bone turnover, a key target for bone-seeking radiopharmaceuticals.[1] Furthermore, when complexed with chelators like macropa, both ¹³¹Ba and ²²³Ra (a radium isotope with similar chemical properties to ²²⁴Ra) have demonstrated comparable biodistribution profiles, showing rapid clearance from the blood and significantly lower bone accumulation compared to the free ions.[1][2]

Experimental FindingThis compoundRadium-224/223Reference
Bone Uptake (as free ion) Rapid and high uptake in boneHigh affinity for bone, acting as a calcium mimetic[1][2]
Biodistribution with Macropa Chelator Fast blood clearance, low bone accumulationSimilar fast clearance and low bone uptake (for ²²³Ra)[1][2]
In Vivo Stability of Macropa Complex Relatively stableAssumed to be similar based on chemical properties[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the production of ¹³¹Ba, radiolabeling, and in vivo evaluation.

Production and Purification of ¹³¹Ba

This protocol is based on the cyclotron production method described by Reissig et al., 2020.[7]

Objective: To produce no-carrier-added (n.c.a.) ¹³¹Ba via the ¹³³Cs(p,3n)¹³¹Ba nuclear reaction.

Materials:

  • Cesium chloride (CsCl) target

  • TR-FLEX cyclotron (or equivalent)

  • SR Resin

  • Nitric acid (HNO₃), various concentrations

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Prepare a stable CsCl target.

  • Irradiate the target with a 27.5 MeV proton beam in a cyclotron.

  • After irradiation, dissolve the target in deionized water.

  • Load the dissolved target solution onto an SR Resin column.

  • Wash the column with dilute HNO₃ to remove the CsCl target material.

  • Elute the ¹³¹Ba from the column using a higher concentration of HNO₃.

  • Perform quality control to determine radionuclidic purity using gamma spectroscopy.

Radiolabeling of a Chelator (e.g., Macropa) with ¹³¹Ba

This protocol is a generalized procedure based on the work of Reissig et al., 2020.[7]

Objective: To label the chelator macropa with ¹³¹Ba.

Materials:

  • ¹³¹Ba in dilute HNO₃

  • Macropa chelator

  • Ammonium acetate buffer (pH 5.5)

  • Reaction vial

  • Heating block

  • Thin-layer chromatography (TLC) system for quality control

Procedure:

  • In a reaction vial, combine a solution of macropa in ammonium acetate buffer with the ¹³¹Ba solution.

  • Adjust the pH of the reaction mixture to approximately 5.5.

  • Incubate the reaction mixture at an elevated temperature (e.g., 95 °C) for a specified time (e.g., 15 minutes).

  • Allow the reaction to cool to room temperature.

  • Perform radiochemical purity analysis using TLC to separate the ¹³¹Ba-macropa complex from free ¹³¹Ba.

In Vivo Biodistribution and SPECT/CT Imaging in a Murine Model

This protocol outlines a typical workflow for evaluating the in vivo behavior of a ¹³¹Ba-labeled compound.

Objective: To determine the biodistribution and obtain SPECT/CT images of a ¹³¹Ba-labeled radiopharmaceutical in healthy mice.

Materials:

  • ¹³¹Ba-labeled radiopharmaceutical (e.g., ¹³¹Ba-macropa)

  • Healthy mice (e.g., CD-1 nude)

  • Saline solution for injection

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner

  • Gamma counter

Procedure:

  • Administer a known activity of the ¹³¹Ba-labeled radiopharmaceutical to the mice via intravenous injection (e.g., tail vein).

  • At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and perform SPECT/CT imaging.

  • Following the final imaging session, euthanize the mice.

  • Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing the Concepts: Diagrams

To further elucidate the relationships and workflows discussed, the following diagrams are provided.

Theranostic_Concept Theranostic Approach with Ba-131 and Ra-224 cluster_0 Diagnostic Phase cluster_1 Therapeutic Phase Ba131 This compound SPECT_CT SPECT/CT Imaging Ba131->SPECT_CT Gamma Emission Dosimetry Dosimetry Planning SPECT_CT->Dosimetry TAT Targeted Alpha Therapy SPECT_CT->TAT Therapy Monitoring Patient_Selection Patient Selection Dosimetry->Patient_Selection Ra224 Radium-224 Patient_Selection->Ra224 Treatment Decision Ra224->TAT Alpha Emission Tumor_Ablation Tumor Cell Killing TAT->Tumor_Ablation

Caption: Theranostic workflow using ¹³¹Ba for imaging and ²²⁴Ra for therapy.

Experimental_Workflow Workflow for Evaluating Ba-131 as a Surrogate Production Radionuclide Production (Ba-131 & Ra-224) Radiolabeling Radiolabeling with Chelator Production->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC InVivo In Vivo Studies (Murine Model) QC->InVivo Imaging SPECT/CT Imaging (Ba-131) InVivo->Imaging Biodistribution Ex Vivo Biodistribution InVivo->Biodistribution Comparison Comparative Analysis Imaging->Comparison Biodistribution->Comparison

Caption: Experimental workflow for the comparative evaluation of ¹³¹Ba and ²²⁴Ra.

Decay_Schemes Simplified Decay Schemes cluster_Ba131 This compound Decay cluster_Ra224 Radium-224 Decay Chain Ba131 This compound (t½ = 11.5 d) Cs131 Cesium-131 (stable) Ba131->Cs131 EC, γ Ra224 Radium-224 (t½ = 3.66 d) Rn220 Radon-220 Ra224->Rn220 α Po216 Polonium-216 Rn220->Po216 α Pb212 Lead-212 Po216->Pb212 α Bi212 Bismuth-212 Pb212->Bi212 β- Pb208 Lead-208 (stable) Bi212->Pb208 α / β-

Caption: Simplified decay schemes of this compound and Radium-224.

Conclusion

The available data strongly support the use of this compound as a SPECT imaging surrogate for the therapeutic radionuclide Radium-224. Their chemical similarity ensures that the biodistribution of a ¹³¹Ba-labeled targeting molecule will closely mimic that of its ²²⁴Ra-labeled counterpart. This "theranostic pair" approach allows for pre-therapeutic dosimetry, patient stratification, and post-therapeutic monitoring, which are critical for the advancement of targeted alpha therapies. Further head-to-head comparative studies using a variety of targeting molecules and disease models are warranted to fully validate this surrogate relationship across different biological systems.

References

A Dosimetric Comparison of Barium-131 with Other Prominent SPECT Isotopes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the physical and dosimetric properties of Barium-131, a promising radionuclide for SPECT imaging, in comparison to established isotopes such as Iodine-131, Lutetium-177, Indium-111, and Technetium-99m. This guide provides essential data for researchers and clinicians involved in the development of novel radiopharmaceuticals and therapeutic strategies.

This compound (Ba-131) is emerging as a radionuclide of significant interest for Single Photon Emission Computed Tomography (SPECT) due to its favorable decay characteristics and potential as a diagnostic partner for therapeutic radionuclides like Radium-223. A thorough understanding of its dosimetric properties in comparison to other commonly used SPECT isotopes is crucial for evaluating its clinical potential and ensuring radiation safety. This guide presents a comprehensive dosimetric comparison, supported by key physical data and a standardized experimental protocol for such evaluations.

Comparative Analysis of Physical and Dosimetric Properties

The selection of a radionuclide for SPECT imaging and potential theranostic applications is governed by its physical half-life, decay mode, and the energy and abundance of its emitted radiations. These properties directly influence image quality, patient radiation dose, and the feasibility of therapeutic applications.

Table 1: Physical Characteristics of this compound and Other Selected SPECT Isotopes

PropertyThis compound (Ba-131)Iodine-131 (I-131)Lutetium-177 (Lu-177)Indium-111 (In-111)Technetium-99m (Tc-99m)
Half-life 11.5 days[1]8.02 days6.73 days2.80 days[2]6.01 hours
Decay Mode Electron Capture (EC)[1]Beta Minus (β-)Beta Minus (β-)Electron Capture (EC)[2]Isomeric Transition (IT)
Principal Gamma Photon Energies (keV) & Abundance (%) 123.8 (29.0%), 216.1 (19.7%), 373.2 (14.0%), 496.3 (46.8%)[1]364.5 (81.7%)113.0 (6.4%), 208.4 (11.0%)171.3 (90.2%), 245.4 (94.0%)[2]140.5 (89.1%)
Mean Electron Energy per Decay (MeV) 0.04551[1]0.19160.148Not applicable (EC)0.019 (Conversion Electrons)
Mean Photon Energy per Decay (MeV) 0.47634[1]0.3830.0630.4170.1405

Table 2: Comparative Organ Absorbed Dose Estimates (mGy/MBq) for Selected SPECT Radiopharmaceuticals

OrganI-131 (as Sodium Iodide, 35% uptake)Lu-177 (DOTATATE)In-111 (Pentetreotide)Tc-99m (Pertechnetate)
Thyroid 790--0.13
Kidneys 0.0350.770.520.02
Liver 0.0170.160.060.013
Spleen 0.0170.310.150.015
Red Marrow 0.0270.03-0.012
Urinary Bladder Wall 0.442.00.120.05

Note: Dosimetric data for this compound is not yet widely available in the form of standardized organ absorbed dose estimates. The provided data for other isotopes are based on specific radiopharmaceuticals and biokinetic models and should be considered as representative examples.

Experimental Protocol for Dosimetric Comparison of SPECT Isotopes

A standardized and rigorous experimental protocol is essential for an objective dosimetric comparison of different SPECT isotopes. The following methodology, based on the principles outlined by the Medical Internal Radiation Dose (MIRD) committee and the European Association of Nuclear Medicine (EANM) guidelines, provides a framework for such studies.

1. Radionuclide and Phantom Preparation:

  • Obtain certified radioactive sources of the isotopes to be compared (e.g., Ba-131, I-131, Lu-177, In-111, Tc-99m) with accurately known activities.

  • Utilize a standardized anthropomorphic phantom (e.g., a NEMA IEC Body Phantom) with fillable organ inserts.

  • Prepare solutions of each radionuclide with known activity concentrations.

  • Fill the phantom's "organs" and background compartment with the respective radionuclide solutions to simulate a realistic biodistribution. The activity concentrations should be chosen to mimic expected in-vivo uptakes.

2. Quantitative SPECT/CT Imaging:

  • Acquire SPECT/CT images of the phantom for each isotope at multiple time points to account for radioactive decay.

  • Use isotope-specific collimators and energy window settings optimized for the principal gamma photopeaks of each radionuclide.

  • The acquisition parameters (e.g., matrix size, projection number, time per projection) should be kept consistent across all measurements where feasible.

  • Perform corrections for attenuation (using the CT data), scatter, and dead time.

3. Image Reconstruction and Analysis:

  • Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., OSEM) that includes corrections for scatter, attenuation, and the point-spread function (collimator-detector response).

  • Calibrate the imaging system to convert voxel counts to activity concentrations (Bq/mL). This is achieved by imaging a phantom with a known uniform activity concentration.

  • Define regions of interest (ROIs) corresponding to the phantom's organs on the co-registered CT images.

  • Determine the total activity in each organ ROI at each time point from the quantitative SPECT images.

4. Dosimetric Calculations:

  • For each organ, plot the measured activity as a function of time and fit the data to an appropriate function (e.g., mono- or bi-exponential) to determine the time-integrated activity (residence time).

  • Calculate the absorbed dose to each target organ using the MIRD formalism:

    • D(r_T) = Ã(r_S) × S(r_T ← r_S)

    • Where D(r_T) is the mean absorbed dose in the target organ, Ã(r_S) is the time-integrated activity in the source organ, and S(r_T ← r_S) is the S-value, which represents the mean absorbed dose to the target organ per unit of time-integrated activity in the source organ.

  • S-values for many radionuclides are available in published MIRD pamphlets and online resources. For novel isotopes like this compound where S-values may not be readily available, they can be calculated using Monte Carlo simulations (e.g., using Geant4, MCNP) based on its detailed decay characteristics, including the energies and intensities of all emitted radiations (photons, Auger electrons, and conversion electrons).[1]

5. Data Comparison and Reporting:

  • Tabulate the calculated absorbed doses (in mGy/MBq) for all organs and isotopes.

  • Perform a comparative analysis of the dosimetric profiles, highlighting the differences in radiation burden to critical organs.

Workflow for Dosimetric Comparison

Dosimetric_Comparison_Workflow cluster_Preparation 1. Preparation cluster_Imaging 2. Quantitative SPECT/CT Imaging cluster_Analysis 3. Image Reconstruction & Analysis cluster_Dosimetry 4. Dosimetric Calculations cluster_Output 5. Comparison & Reporting A1 Radionuclide Source Preparation (Known Activity) A3 Filling Phantom with Radionuclide Solutions A1->A3 A2 Anthropomorphic Phantom (Fillable Organs) A2->A3 B1 SPECT/CT Acquisition (Multiple Time Points) A3->B1 B2 Image Corrections (Attenuation, Scatter, Dead Time) B1->B2 C1 Iterative Reconstruction (OSEM) B2->C1 C2 Voxel Calibration (Counts to Bq/mL) C1->C2 C3 ROI Definition (Organ Segmentation) C2->C3 C4 Activity Quantification in ROIs C3->C4 D1 Time-Activity Curve Generation C4->D1 D2 Calculation of Time-Integrated Activity (Residence Time) D1->D2 D3 Absorbed Dose Calculation (MIRD Formalism using S-values) D2->D3 E1 Tabulation of Organ Doses (mGy/MBq) D3->E1 E2 Comparative Dosimetric Analysis E1->E2

Caption: Experimental workflow for the dosimetric comparison of SPECT isotopes.

Conclusion

This compound presents a compelling case for further investigation as a SPECT imaging agent, particularly due to its relatively long half-life which allows for imaging over several days, and its potential pairing with therapeutic radionuclides. Its dosimetric profile, characterized by electron capture decay and a spectrum of gamma emissions, requires careful consideration. While comprehensive, standardized dosimetric data for Ba-131 in various organs are still forthcoming, the methodologies outlined in this guide provide a clear pathway for researchers to conduct such essential evaluations. By adhering to standardized protocols, the scientific community can build a robust dataset to objectively compare the dosimetric properties of this compound with other clinically relevant SPECT isotopes, thereby facilitating its potential translation into clinical practice. This will ultimately enable a more informed selection of radionuclides for specific diagnostic and theranostic applications in nuclear medicine.

References

A Comparative Guide to Barium-131 SPECT Imaging and Autoradiography for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Barium-131 (¹³¹Ba) Single Photon Emission Computed Tomography (SPECT) imaging and ex vivo autoradiography. As researchers increasingly utilize novel radionuclides like ¹³¹Ba, particularly as a diagnostic match for therapeutic agents like Radium-223, understanding the validation and cross-calibration of in vivo imaging with established ex vivo techniques is paramount.[1][2][3] This document outlines the methodologies for both techniques, presents a framework for their cross-validation, and includes hypothetical comparative data based on the principles of each modality.

Introduction to ¹³¹Ba SPECT and Autoradiography

This compound is a SPECT-compatible radionuclide with a half-life of 11.5 days, making it suitable for longitudinal preclinical studies.[1][2] Its chemical similarity to calcium and radium makes it a valuable tool for bone imaging and as a diagnostic surrogate for radium-based therapies.[1][2][3]

SPECT imaging with ¹³¹Ba allows for non-invasive, three-dimensional visualization and quantification of the radiotracer's distribution within a living subject over time. This provides dynamic information on the biological processes being studied. However, the quantitative accuracy of SPECT can be influenced by factors such as photon scatter and attenuation.[1]

Autoradiography , in contrast, is an ex vivo technique that provides high-resolution, two-dimensional images of radiotracer distribution in tissue sections. It is often considered a "gold standard" for validating the in vivo distribution seen with SPECT or PET because it offers superior spatial resolution.

Comparative Analysis: ¹³¹Ba SPECT vs. Autoradiography

A direct cross-validation of ¹³¹Ba SPECT with autoradiography would involve imaging an animal with ¹³¹Ba SPECT and then, at a specific time point, euthanizing the animal to perform autoradiography on harvested tissues. The data from both modalities would then be compared. While no direct published studies of this specific cross-validation for ¹³¹Ba exist, we can construct a hypothetical comparison based on the known performance of each technique.

FeatureThis compound SPECT ImagingAutoradiography
Principle In vivo detection of gamma rays emitted from ¹³¹Ba using a gamma camera to reconstruct a 3D image of its distribution.Ex vivo detection of beta particles or gamma rays from ¹³¹Ba in thin tissue sections using a phosphor imaging plate or film.
Spatial Resolution Lower (typically 1-2 mm for preclinical systems).Higher (typically 25-100 µm).
Sensitivity High, capable of detecting nanomolar to picomolar concentrations of the tracer in vivo.Very high, excellent for detecting low levels of radioactivity in tissues.
Quantification Quantitative, providing tracer concentration in Bq/mL. Subject to corrections for attenuation and scatter.[1]Quantitative, providing tracer concentration in units like PSL/mm² or DPM/mm², which can be converted to Bq/g.
Throughput Lower, imaging one animal at a time.Higher, multiple tissue sections can be exposed simultaneously.
Nature of Data 3D, longitudinal (multiple scans over time in the same subject).2D, terminal (single time point per subject).
Validation Role In vivo imaging modality requiring validation."Gold standard" for ex vivo validation of in vivo imaging.

Experimental Protocols

This compound SPECT Imaging Protocol (Small Animal)
  • Animal Preparation: Anesthetize the subject animal (e.g., mouse or rat) and maintain its body temperature.

  • Radiotracer Administration: Administer a known activity of [¹³¹Ba]BaCl₂ (or other ¹³¹Ba-labeled compound) via intravenous injection.

  • SPECT/CT Acquisition:

    • Position the animal in the SPECT/CT scanner.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

    • Perform a SPECT acquisition using appropriate energy windows for ¹³¹Ba (e.g., centered around 124 keV and/or 216 keV).[1] The acquisition time will depend on the injected dose and the scanner's sensitivity.

  • Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm with corrections for attenuation (using the CT data), scatter, and collimator-detector response.

  • Image Analysis:

    • Co-register the SPECT and CT images.

    • Draw regions of interest (ROIs) on the CT images corresponding to various organs and tissues.

    • Quantify the radioactivity concentration in each ROI from the SPECT images, typically expressed as Becquerels per milliliter (Bq/mL) or percentage of injected dose per gram of tissue (%ID/g).

Ex Vivo Autoradiography Protocol
  • Tissue Harvesting: Immediately following the final SPECT scan, euthanize the animal.

  • Organ Collection and Freezing: Dissect the organs of interest. Weigh them and then rapidly freeze them in a suitable medium (e.g., isopentane cooled with liquid nitrogen).

  • Cryosectioning: Cut thin (e.g., 20 µm) sections of the frozen tissues using a cryostat.

  • Exposure: Appose the tissue sections to a phosphor imaging screen or autoradiographic film in a light-tight cassette. The exposure time will depend on the tissue radioactivity and can range from hours to days.

  • Image Acquisition: Scan the exposed phosphor screen using a phosphor imager to obtain a digital autoradiogram.

  • Data Analysis:

    • Draw ROIs on the digital autoradiogram corresponding to the anatomical structures within the tissue sections.

    • Quantify the signal intensity (e.g., photostimulated luminescence per square millimeter, PSL/mm²) within each ROI.

    • Convert the signal intensity to radioactivity concentration (Bq/g) using a calibration curve generated from radioactive standards of known ¹³¹Ba activity, which were exposed alongside the tissue sections.

Visualizing the Workflow and Rationale

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_analysis Data Analysis & Comparison animal_prep Animal Preparation radiotracer_admin ¹³¹Ba Administration animal_prep->radiotracer_admin spect_ct SPECT/CT Imaging radiotracer_admin->spect_ct euthanasia Euthanasia & Tissue Harvest spect_ct->euthanasia Terminal Timepoint spect_analysis SPECT Quantification (%ID/g) spect_ct->spect_analysis sectioning Cryosectioning euthanasia->sectioning autorad Autoradiography sectioning->autorad autorad_analysis Autoradiography Quantification (Bq/g) autorad->autorad_analysis comparison Correlation Analysis spect_analysis->comparison autorad_analysis->comparison

Caption: Workflow for cross-validating ¹³¹Ba SPECT with autoradiography.

Rationale for Cross-Validation

The core principle of cross-validation is to establish a quantitative relationship between the in vivo imaging data and the ex vivo "ground truth." This is crucial for confirming that the SPECT signal accurately reflects the underlying radiotracer distribution.

Rationale invivo In Vivo ¹³¹Ba SPECT (Lower Resolution, 3D, Longitudinal) validation Validation & Calibration invivo->validation Compare Quantification exvivo Ex Vivo Autoradiography (Higher Resolution, 2D, Terminal) exvivo->validation Provides 'Ground Truth' confidence Increased Confidence in Quantitative In Vivo Data validation->confidence

Caption: The rationale for using autoradiography to validate SPECT imaging.

Conclusion

The cross-validation of ¹³¹Ba SPECT imaging with autoradiography is a critical step in the preclinical evaluation of this radionuclide for new applications. While SPECT offers the significant advantage of non-invasive, longitudinal imaging in the same subject, autoradiography provides high-resolution, quantitative data that can confirm and calibrate the in vivo findings. By following rigorous experimental protocols and performing careful correlative analysis, researchers can establish the quantitative accuracy of ¹³¹Ba SPECT, thereby increasing confidence in the in vivo data for drug development and other research applications.

References

A Comparative Analysis of Barium-131 Production: Cyclotron vs. Reactor Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal production method for Barium-131 (¹³¹Ba), a promising radionuclide for SPECT imaging, is critical. This guide provides a detailed comparison of the two primary production routes: proton irradiation of a Cesium-133 target in a cyclotron and neutron irradiation of an enriched Barium-130 target in a nuclear reactor. The comparison is supported by experimental data, detailed methodologies, and workflow visualizations to aid in informed decision-making.

This compound, with a half-life of 11.5 days and principal gamma emissions suitable for SPECT imaging, is gaining attention as a diagnostic partner for therapeutic alpha-emitting radium isotopes.[1][2] The choice between cyclotron and reactor production methods depends on several factors, including required yield, desired purity, available infrastructure, and cost.

Quantitative Production Yields: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the cyclotron and reactor production of ¹³¹Ba, based on published experimental results.

Table 1: Cyclotron Production of this compound via the ¹³³Cs(p,3n)¹³¹Ba Reaction

ParameterValueReference
Target Material Cesium Chloride (CsCl)[3]
Target Mass 80 mg[2]
Proton Beam Energy 27.5 MeV[3]
Irradiation Time 4 hours[3]
Beam Current 15 µA[3]
Experimental Yield 190 ± 26 MBq[3]
Saturation Yield (Thick Target) 9.1 GBq/µA[3]
Radionuclidic Purity >99.9% (¹³¹Ba)[3]
Major Impurity ~0.01% ¹³³Ba[3]

Table 2: Reactor Production of this compound via the ¹³⁰Ba(n,γ)¹³¹Ba Reaction

ParameterValueReference
Target Material Enriched Barium-130 (³⁰Ba, ~35%)[1][4]
Neutron Flux (Thermal) (1.9–2.1) × 10¹⁵ n·cm⁻²·s⁻¹[1][4]
Irradiation Duration 3 to 26 days[1][4]
Saturation Yield ~60 GBq per mg of ¹³⁰Ba[1][4][5]
Co-produced Radionuclide Barium-133 (¹³³Ba)[1][4]

Experimental Protocols: A Step-by-Step Overview

Cyclotron Production and Separation of ¹³¹Ba from a CsCl Target

This method involves the bombardment of a stable cesium target with high-energy protons to induce the ¹³³Cs(p,3n)¹³¹Ba nuclear reaction.

1. Target Preparation:

  • Anhydrous Cesium Chloride (CsCl) powder is pressed into a target disc. Due to the hygroscopic nature of CsCl, the target should be prepared no more than 24 hours before irradiation.[3]

2. Irradiation:

  • The CsCl target is irradiated with a proton beam of a specific energy, typically around 27.5 MeV, for a duration of several hours.[3] The choice of proton energy is crucial to maximize ¹³¹Ba production while minimizing the formation of the long-lived impurity ¹³³Ba.[3]

3. Post-Irradiation Cooling:

  • After irradiation, the target is stored for a cooling period (e.g., 48 hours) to allow for the decay of short-lived, co-produced radionuclides.[3]

4. Chemical Separation:

  • The irradiated CsCl target material is dissolved in nitric acid (e.g., 0.5 mL of 3 M HNO₃).[3]

  • The dissolved target solution is then passed through a column containing SR Resin.[3]

  • The bulk of the cesium target material and cesium radioisotopes are not retained by the resin and are washed through.

  • The ¹³¹Ba is retained on the resin and is subsequently eluted with a dilute acid, such as 0.01 M HNO₃, resulting in a high-purity, no-carrier-added [¹³¹Ba]Ba²⁺ solution.[3] The recovery yield from this separation process is approximately 80-90%.[5][6]

5. Quality Control:

  • The final product is analyzed for radionuclidic purity using gamma-ray spectrometry to quantify the activity of ¹³¹Ba and any impurities like ¹³³Ba.[3]

  • Radio-thin layer chromatography (Radio-TLC) can be used to confirm the chemical form of the barium.[3]

Reactor Production and Processing of ¹³¹Ba from an Enriched ¹³⁰Ba Target

This method relies on the neutron capture reaction ¹³⁰Ba(n,γ)¹³¹Ba in a high-flux nuclear reactor.

1. Target Preparation:

  • Milligram quantities of enriched ¹³⁰Ba, typically in the form of barium oxide or carbonate, are encapsulated in a suitable container for irradiation.[1][7][8] The natural abundance of ¹³⁰Ba is only 0.106%, making enrichment necessary for efficient production.[8][9]

2. Irradiation:

  • The encapsulated target is placed in a high-flux region of a nuclear reactor for an extended period, ranging from days to weeks, to achieve a significant yield of ¹³¹Ba.[1][4]

3. Post-Irradiation Processing:

  • After irradiation, the target is removed from the reactor and transported to a hot cell for chemical processing.

  • The irradiated barium oxide is dissolved, for example, using microwave radiation in hydrochloric acid to accelerate the process.[7]

  • The resulting solution contains ¹³¹Ba, the parent of ¹³¹Cs. Chemical separation methods, such as ion exchange chromatography, are employed to isolate the ¹³¹Ba.[7]

4. Quality Control:

  • The radionuclidic purity of the final ¹³¹Ba product is determined by gamma-ray spectrometry, with a focus on quantifying the long-lived ¹³³Ba impurity.[7] The radiochemical purity of the separated ¹³¹Cs can also be assessed.[7]

Visualizing the Production Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both the cyclotron and reactor production of this compound.

Cyclotron_Production_Workflow cluster_target_prep Target Preparation cluster_irradiation Irradiation cluster_processing Post-Irradiation Processing cluster_qc Quality Control start Start: Anhydrous CsCl Powder press_target Press into Target Disc start->press_target irradiate Proton Irradiation (¹³³Cs(p,3n)¹³¹Ba) press_target->irradiate cool Cooling Period irradiate->cool dissolve Dissolve in HNO₃ cool->dissolve separate SR Resin Separation dissolve->separate elute Elute ¹³¹Ba separate->elute gamma_spec Gamma Spectrometry elute->gamma_spec radio_tlc Radio-TLC elute->radio_tlc final_product Final Product: [¹³¹Ba]Ba²⁺ Solution gamma_spec->final_product radio_tlc->final_product

Caption: Cyclotron production workflow for this compound.

Reactor_Production_Workflow cluster_target_prep Target Preparation cluster_irradiation Irradiation cluster_processing Post-Irradiation Processing cluster_qc Quality Control start Start: Enriched ¹³⁰BaO Powder encapsulate Encapsulate Target start->encapsulate irradiate Neutron Irradiation (¹³⁰Ba(n,γ)¹³¹Ba) encapsulate->irradiate dissolve Dissolve Target irradiate->dissolve separate Chemical Separation dissolve->separate gamma_spec Gamma Spectrometry separate->gamma_spec final_product Final Product: ¹³¹Ba Solution gamma_spec->final_product

Caption: Reactor production workflow for this compound.

Concluding Remarks

Both cyclotron and reactor methods offer viable pathways for the production of this compound. The cyclotron route, utilizing a natural cesium target, can produce high-purity, no-carrier-added ¹³¹Ba with relatively short irradiation times.[3] The primary challenge lies in the need for a cyclotron with sufficient proton energy and the management of the long-lived ¹³³Ba impurity through careful energy selection.[3]

The reactor route, on the other hand, can generate significantly larger quantities of ¹³¹Ba, especially with long irradiations in a high-flux reactor.[1][4] However, this method requires access to a nuclear reactor and the use of expensive, isotopically enriched ¹³⁰Ba targets to be efficient and to minimize the production of other barium radioisotopes.[3][5] The choice of production method will ultimately be guided by the specific research or clinical needs, available resources, and the desired scale of production.

References

Safety Operating Guide

Proper Disposal of Barium-131: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Barium-131 (¹³¹Ba), a radionuclide used in biomedical research. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively working with this isotope.

Understanding the Radiological Characteristics of this compound

This compound is a gamma-emitting radionuclide that decays via electron capture to Cesium-131 (¹³¹Cs), which is also radioactive.[1][2][3] ¹³¹Cs then decays by electron capture to the stable Xenon-131.[1][2][3] Due to the relatively short half-lives of both ¹³¹Ba and its daughter product, the primary method for disposal is "decay-in-storage."

The key radiological data for this compound and its decay product, Cesium-131, are summarized below.

PropertyThis compound (¹³¹Ba)Cesium-131 (¹³¹Cs)
Half-life ~11.5 days[1][2][4]~9.7 days[5][6][7]
Decay Mode Electron Capture[4]Electron Capture[5][8][9][10]
Primary Emissions Gamma Rays, X-raysX-rays, Auger Electrons[5][10][11]
Major Gamma Ray Energies (keV) 123.8, 215.8, 373.5, 497.5[12]N/A
Daughter Isotope Cesium-131 (¹³¹Cs)[4]Xenon-131 (¹³¹Xe) (Stable)[1][2]

This compound Decay Pathway

The following diagram illustrates the decay chain of this compound to stable Xenon-131.

Barium131_Decay_Pathway Ba-131 Ba-131 Cs-131 Cs-131 Ba-131->Cs-131 t½ ≈ 11.5 days (Electron Capture) Xe-131_Stable Xe-131 (Stable) Cs-131->Xe-131_Stable t½ ≈ 9.7 days (Electron Capture)

This compound decay pathway to stable Xenon-131.

Step-by-Step Disposal Protocol: Decay-in-Storage (DIS)

The short half-life of this compound makes it a suitable candidate for decay-in-storage, a disposal method where radioactive waste is securely stored until its radioactivity is indistinguishable from background levels. The general guideline is to store the waste for a minimum of 10 half-lives of the longest-lived isotope present.

Experimental Protocol: Decay-in-Storage
  • Waste Segregation:

    • Collect all this compound waste in designated containers.

    • Segregate waste by physical form: dry solids (e.g., gloves, absorbent paper), liquids (e.g., aqueous solutions), and sharps.

    • Do not mix this compound waste with other radionuclides, especially those with longer half-lives.

  • Container Labeling and Shielding:

    • Use appropriate, leak-proof, and puncture-resistant containers.

    • Each container must be clearly labeled with:

      • The words "Caution, Radioactive Material."

      • The radionuclide (this compound).

      • The initial date of waste accumulation.

      • The estimated activity.

      • The name of the principal investigator.

    • Store containers in a designated and shielded radioactive waste storage area to minimize radiation exposure.

  • Storage for Decay:

    • The total decay period should be at least 10 half-lives of this compound (approximately 115 days).

    • Maintain a detailed log for each waste container, including the date it was sealed for decay.

  • Final Survey and Disposal:

    • After the decay period, survey the waste container in a low-background area.

    • Use a sensitive radiation detection instrument (e.g., a Geiger-Müller counter) set to its most sensitive scale.

    • The radiation level at the surface of the container must be indistinguishable from background radiation.

    • If the survey confirms background levels, all radiation labels must be removed or completely defaced.

    • The waste can then be disposed of as non-radioactive waste, following institutional guidelines for chemical or biological waste if applicable.

    • Maintain detailed records of all surveys and disposals for at least three years.[13][14]

This compound Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound waste.

Barium131_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Decay-in-Storage cluster_disposal Final Disposal Generate_Waste Generate Ba-131 Waste Segregate_Waste Segregate by Type (Solid, Liquid, Sharps) Generate_Waste->Segregate_Waste Label_Container Label Container with Radionuclide, Date, Activity Segregate_Waste->Label_Container Store_Waste Store in Shielded Area for at least 10 Half-Lives (~115 days) Label_Container->Store_Waste Log_Waste Maintain Storage Log Store_Waste->Log_Waste Survey_Waste Survey Waste Container (Must be at background level) Log_Waste->Survey_Waste Deface_Labels Remove/Deface Radiation Labels Survey_Waste->Deface_Labels Dispose Dispose as Non-Radioactive Waste Deface_Labels->Dispose Record_Disposal Record Final Disposal Dispose->Record_Disposal

Workflow for the decay-in-storage of this compound.

Disclaimer: This document provides general guidance. Always consult and adhere to your institution's specific radiation safety protocols and the regulations set forth by relevant authorities, such as the Nuclear Regulatory Commission (NRC) in the United States.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.